3-Ethyl-2-methyloctane
Description
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Structure
2D Structure
Properties
CAS No. |
62016-16-4 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-7-8-9-11(6-2)10(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
ITDXDXCBDQBZEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical and Physical Properties of 3-Ethyl-2-methyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Ethyl-2-methyloctane. The information is presented to support research and development activities where this compound may be used as a reference standard, a component in complex hydrocarbon mixtures, or a non-polar solvent.
Chemical and Physical Properties
This compound is a branched-chain alkane. Alkanes are saturated hydrocarbons, meaning they consist entirely of hydrogen and carbon atoms linked by single bonds, making them relatively unreactive compared to other organic compounds.[1][2] The physical state of alkanes at room temperature is dependent on their molecular weight, with smaller molecules being gases and larger ones being liquids or waxy solids.[1][3]
Molecular and Identification Data
The fundamental identification and molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₁H₂₄ | [4] |
| Molecular Weight | 156.31 g/mol | [4][5] |
| CAS Number | 62016-16-4 | [4] |
| SMILES | CCCCCC(CC)C(C)C | [4] |
| InChIKey | ITDXDXCBDQBZEB-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical properties of alkanes are influenced by factors such as molecular size and branching.[1] An increase in molecular weight generally leads to a higher boiling point due to stronger van der Waals forces.[2][6] Branching, as seen in this compound, tends to lower the boiling point compared to its straight-chain isomer, undecane, because it reduces the surface area for intermolecular contact.[1] Alkanes are non-polar and therefore insoluble in water but soluble in non-polar organic solvents.[6] They are also less dense than water.[3]
| Property | Value | Source |
| Density | 0.754 g/cm³ | [5] |
| Boiling Point | Data not readily available; however, it is a liquid at room temperature.[3] | |
| Melting Point | Data not readily available. | |
| XLogP3-AA | 5.6 | [4] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents.[6] |
Experimental Protocols: Characterization of Branched Alkanes
Specific experimental protocols for the synthesis and detailed analysis of this compound are not widely published. However, general and well-established methods for the analysis of alkanes are applicable. Gas chromatography is a primary technique for the separation and identification of components in a hydrocarbon mixture.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
This protocol outlines a general procedure for analyzing a sample of a branched alkane like this compound to determine its purity and confirm its identity.
Objective: To separate and identify the components of a hydrocarbon sample and determine the purity of this compound.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase)
-
Sample of this compound
-
Volumetric flasks and pipettes
-
Suitable solvent (e.g., hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in hexane. The concentration should be within the linear dynamic range of the detector.[8]
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Set the injector temperature to ensure complete vaporization of the sample without degradation.
-
Set the carrier gas (Helium) flow rate to an optimal level for the column being used.
-
For the MS, set the ionization mode (e.g., Electron Ionization) and the mass range to be scanned.
-
-
Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.[7]
-
Data Acquisition: The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase.[9] As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.
-
Data Analysis:
-
The retention time from the chromatogram can be compared to that of a known standard of this compound for preliminary identification.
-
The mass spectrum of the major peak should be compared to a library of mass spectra (e.g., NIST) to confirm the identity of this compound. The fragmentation pattern will be characteristic of its structure.
-
The purity of the sample can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[9]
-
Logical Workflow for Alkane Analysis
The following diagram illustrates a typical workflow for the analysis of a branched alkane sample.
References
- 1. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. Physical Properties of Alkanes and Their Variations [vedantu.com]
- 4. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. byjus.com [byjus.com]
- 7. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]
- 8. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Ethyl-2-methyloctane
This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-2-methyloctane, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical breakdown of its IUPAC naming. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name is derived from its chemical structure, which consists of an eight-carbon backbone (octane) with a methyl group at the second carbon and an ethyl group at the third carbon.
Common synonyms and identifiers for this compound include:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1][2] |
| Density | 0.754 g/mL | [2] |
| Boiling Point | 185 °C | [2] |
| Refractive Index | 1.424 | [2] |
Experimental Protocol: Synthesis of this compound
The synthesis of unsymmetrical, branched alkanes such as this compound can be effectively achieved through the Corey-House synthesis.[3][4][5][6] This method allows for the coupling of two different alkyl groups, providing a versatile route to a wide range of alkanes.[3][5][6]
Principle
The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][7] This reaction is highly effective for forming carbon-carbon bonds and is particularly useful for synthesizing alkanes with specific branching.[5][6]
Proposed Synthesis of this compound
This protocol outlines a plausible synthetic route to this compound starting from readily available precursors.
Step 1: Preparation of the Gilman Reagent (Lithium di(pentan-2-yl)cuprate)
-
Materials:
-
Lithium metal
-
Anhydrous diethyl ether
-
Copper(I) iodide (CuI)
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place small pieces of lithium metal in anhydrous diethyl ether.
-
Slowly add a solution of 2-bromopentane in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the lithium is consumed, forming a solution of pentan-2-yllithium.
-
In a separate flask, prepare a suspension of copper(I) iodide in anhydrous diethyl ether, and cool it in an ice bath.
-
Slowly add the prepared pentan-2-yllithium solution to the copper(I) iodide suspension with vigorous stirring. This will form the Gilman reagent, lithium di(pentan-2-yl)cuprate, which will appear as a dark-colored solution or suspension.
-
Step 2: Coupling Reaction to form this compound
-
Materials:
-
Lithium di(pentan-2-yl)cuprate solution (from Step 1)
-
Anhydrous diethyl ether
-
-
Procedure:
-
To the freshly prepared Gilman reagent at low temperature (e.g., 0 °C), slowly add a solution of 3-bromohexane in anhydrous diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the coupling reaction.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Mandatory Visualization
IUPAC Naming Workflow for this compound
The following diagram illustrates the logical steps involved in determining the IUPAC name for this compound.
Caption: IUPAC Naming Workflow for this compound.
References
- 1. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. collegedunia.com [collegedunia.com]
- 5. byjus.com [byjus.com]
- 6. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 7. Corey–House synthesis - Wikipedia [en.wikipedia.org]
3-Ethyl-2-methyloctane CAS number and molecular formula
An In-depth Technical Guide to 3-Ethyl-2-methyloctane
This technical guide provides a concise overview of the chemical and physical properties of this compound, a saturated hydrocarbon. While this compound is not typically a focus of drug development or complex biological research, this document outlines its fundamental characteristics.
Chemical Identity
Chemical Name: this compound
Molecular Formula: C₁₁H₂₄[1][3][4]
Physicochemical Data
A summary of key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 156.31 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C11H24/c1-5-7-8-9-11(6-2)10(3)4/h10-11H,5-9H2,1-4H3 | [1] |
| InChIKey | ITDXDXCBDQBZEB-UHFFFAOYSA-N | [1][3] |
| SMILES | CCCCCC(CC)C(C)C | [1][3] |
Experimental Protocols and Biological Activity
This compound is a branched-chain alkane. Alkanes are nonpolar, saturated hydrocarbons that are generally chemically inert and lack functional groups that would confer significant biological activity. Consequently, they are not typically investigated as drug candidates or for their role in biological signaling pathways. Their primary applications in a research or industrial setting are as solvents, standards for chromatography, or as components of fuel mixtures.
Due to the nature of this compound, there are no established experimental protocols for its use in biological assays or drug development studies. The primary experimental procedures involving this compound would be analytical methods for its identification and quantification, such as gas chromatography and mass spectrometry.
Logical Relationships and Workflows
Given the absence of known biological activity or complex experimental applications, a logical workflow for this compound in a research context would be limited to its synthesis, purification, and analytical characterization.
Caption: A generalized workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2-methyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomerism of 3-ethyl-2-methyloctane, a chiral alkane. While specific experimental data for the individual stereoisomers of this compound are not extensively reported in publicly available literature, this document outlines the fundamental principles of its stereochemistry, including the identification of chiral centers and the resulting number of stereoisomers. Furthermore, it presents generalized, yet detailed, experimental protocols for the synthesis, separation, and characterization of these stereoisomers, drawing upon established methodologies for chiral alkanes. This guide is intended to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and drug development who may encounter or be interested in the properties and preparation of chiral hydrocarbons.
Introduction to the Stereochemistry of this compound
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. Its structure contains two stereogenic centers, also known as chiral centers, which gives rise to multiple stereoisomers. The spatial arrangement of the substituents around these chiral centers is critical as it can influence the molecule's physical properties and its interactions with other chiral molecules, a factor of particular importance in pharmacology and materials science.
Identification of Chiral Centers
The IUPAC name, this compound, clearly indicates the positions of the chiral centers:
-
Carbon-2 (C2): This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the octane (B31449) chain. Since all four substituents are different, C2 is a chiral center.
-
Carbon-3 (C3): This carbon is bonded to a hydrogen atom, an ethyl group, a methyl group attached to C2, and the remainder of the octane chain. As these four groups are distinct, C3 is also a chiral center.
Number of Stereoisomers
The total number of possible stereoisomers can be determined using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers.
These four stereoisomers exist as two pairs of enantiomers. The relationships between these isomers are as follows:
-
(2R, 3R)-3-ethyl-2-methyloctane and (2S, 3S)-3-ethyl-2-methyloctane are enantiomers.
-
(2R, 3S)-3-ethyl-2-methyloctane and (2S, 3R)-3-ethyl-2-methyloctane are also enantiomers.
-
The relationship between any other pairing of these isomers (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.
Physical Properties of Stereoisomers
| Property | Enantiomers (e.g., (2R, 3R) vs. (2S, 3S)) | Diastereomers (e.g., (2R, 3R) vs. (2R, 3S)) |
| Boiling Point | Identical | Different |
| Melting Point | Identical | Different |
| Density | Identical | Different |
| Solubility (achiral solvent) | Identical | Different |
| Optical Rotation | Equal in magnitude, opposite in direction | Different (and not necessarily equal in magnitude or opposite in direction) |
| Spectroscopic Data (NMR, MS) | Identical in an achiral environment | Different |
Synthesis of this compound Stereoisomers
The synthesis of a simple alkane like this compound would typically result in a mixture of all four stereoisomers. A common synthetic approach would be the hydrogenation of a suitable alkene precursor.
General Synthetic Strategy: Alkene Hydrogenation
A plausible precursor for this compound is 3-ethyl-2-methyloct-1-ene or 3-ethyl-2-methyloct-2-ene. Catalytic hydrogenation of this alkene over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) would yield the desired alkane.
Reaction:
C₁₁H₂₂ (3-ethyl-2-methyloctene) + H₂ --(Catalyst)--> C₁₁H₂₄ (this compound)
This reaction is not stereoselective and will produce a racemic mixture of the (2R, 3R)/(2S, 3S) and (2R, 3S)/(2S, 3R) diastereomers.
Experimental Protocols: Separation and Characterization
The separation of the stereoisomers of this compound is a challenging task due to their similar physical properties and lack of functional groups.
Separation of Stereoisomers
For non-functionalized, volatile alkanes, chiral gas chromatography (GC) is the most effective method for enantiomeric separation.[1] Diastereomers, having different physical properties, can often be separated by standard chromatography techniques, although chiral GC can also resolve them.[2]
Experimental Protocol: Chiral Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
Chiral Stationary Phase (CSP): A cyclodextrin-based CSP is recommended for the separation of alkane enantiomers.[1] The choice of a specific derivatized cyclodextrin (B1172386) (e.g., permethylated β-cyclodextrin) will depend on the specific isomers and may require some optimization.
-
Sample Preparation: Dilute the mixture of this compound stereoisomers in a volatile, non-polar solvent such as hexane (B92381) or pentane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at a low initial temperature (e.g., 40-60 °C) and slowly ramp up to a final temperature (e.g., 150-200 °C). A slow temperature ramp is often crucial for resolving stereoisomers.
-
Injection Mode: Split injection to avoid column overloading.
-
-
Data Analysis: The different stereoisomers will have distinct retention times. Enantiomers will be resolved into two separate peaks. The relative peak areas can be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the mixture.
Characterization of Stereoisomers
Once separated, the individual stereoisomers can be characterized using various spectroscopic techniques.
Experimental Protocol: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a pure stereoisomer in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR: Acquire ¹H and ¹³C NMR spectra. While the spectra of enantiomers will be identical in an achiral solvent, the spectra of diastereomers will show differences in chemical shifts and coupling constants.
-
Chiral Shift Reagents: To distinguish enantiomers by NMR, a chiral lanthanide shift reagent can be added to the sample. This will induce diastereomeric complexes that will have different chemical shifts for the corresponding protons and carbons of the two enantiomers.
-
-
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Analysis: The mass spectra of all four stereoisomers will be identical, showing the same molecular ion peak and fragmentation pattern. MS is primarily used to confirm the molecular weight and elemental composition of the compound.
-
Visualization of Stereoisomer Relationships and Workflow
Stereoisomer Relationships
Caption: Relationships between the stereoisomers of this compound.
Experimental Workflow
Caption: General workflow for the synthesis, separation, and characterization.
Biological Activity and Signaling Pathways
As a simple, non-functionalized alkane, this compound is not expected to have significant biological activity or be involved in specific signaling pathways. Such hydrocarbons are generally considered to be biologically inert, although they can exhibit anesthetic effects at high concentrations due to their lipophilicity and ability to disrupt cell membranes. There is no information in the scientific literature to suggest that any specific stereoisomer of this compound has a defined role in biological systems.
Conclusion
This technical guide has detailed the stereochemical properties of this compound, identifying its two chiral centers and the resulting four stereoisomers. While specific experimental data for these isomers are scarce, this guide provides a framework for their synthesis, separation, and characterization based on established principles and methodologies for chiral alkanes. The provided experimental protocols and visualizations serve as a practical resource for researchers interested in the stereoisomers of this and similar chiral hydrocarbons. The lack of known biological activity underscores its primary relevance in the fields of stereochemistry and synthetic methodology.
References
3-Ethyl-2-methyloctane structural formula and isomers
An In-depth Technical Guide on 3-Ethyl-2-methyloctane: Structure, Isomerism, and Characterization
This technical guide provides a comprehensive overview of this compound, a branched alkane with the molecular formula C₁₁H₂₄.[1] It is intended for researchers, scientists, and professionals in drug development who require detailed information on the structure, isomerism, physicochemical properties, and analytical characterization of this and related compounds. Alkanes like undecane (B72203) and its isomers are generally of low biological reactivity but are significant as solvents, components of complex hydrocarbon mixtures, and reference standards in analytical chemistry.[2][3]
Molecular Structure and Isomerism
This compound is a saturated hydrocarbon belonging to the undecane family, which has a total of 159 structural isomers.[2][3][4] The structure of this compound features an eight-carbon (octane) backbone with a methyl group at the second carbon and an ethyl group at the third carbon.
Structural Formula:
The condensed structural formula is: CH₃CH(CH₃)CH(CH₂CH₃)(CH₂)₄CH₃ The canonical SMILES representation is: CCCCCC(CC)C(C)C[1][5]
Image: 2D Structure of this compound
Source: PubChem CID 15174536[1]
Types of Isomers
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[6] For this compound (C₁₁H₂₄), two main types of isomerism are relevant: constitutional isomerism and stereoisomerism.
-
Constitutional Isomers: Also known as structural isomers, these compounds have the same molecular formula but differ in their atomic connectivity.[6] this compound is a constitutional isomer of n-undecane and 157 other branched alkanes.[2][7]
-
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. This compound possesses two chiral centers (at carbon atoms 2 and 3), where four different groups are attached. This gives rise to 2² = 4 possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
-
(2R,3R) and (2S,3S) are a pair of enantiomers.
-
(2R,3S) and (2S,3R) are another pair of enantiomers.
-
The relationship between a member of the first pair and a member of the second pair (e.g., (2R,3R) and (2R,3S)) is diastereomeric.[6]
-
The following diagram illustrates the isomeric relationships for C₁₁H₂₄.
Physicochemical Properties of Undecane Isomers
The physical properties of alkane isomers are heavily influenced by the degree of branching. Increased branching generally lowers the boiling point due to a reduction in surface area and weaker intermolecular van der Waals forces.[2] However, more compact and symmetrical molecules may have higher melting points.
| Isomer Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | C₁₁H₂₄ | 196 | -26 | 0.740 |
| This compound | 62016-16-4 | C₁₁H₂₄ | 184.5 (Predicted) | - | 0.754 [5] |
| 2-Methyldecane | 6975-98-0 | C₁₁H₂₄ | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | C₁₁H₂₄ | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | C₁₁H₂₄ | 188.7 | - | 0.741 |
| 2,3-Dimethylnonane | 2884-06-2 | C₁₁H₂₄ | 186 | -57.1 (est.) | 0.7438 |
| Data sourced from multiple references.[2][3][5] Boiling point for this compound is a predicted value as experimental data is not readily available. |
Experimental Protocols
Synthesis of Branched Alkanes
A common strategy for synthesizing specific branched alkanes involves the creation of a precursor alcohol via a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation. The following protocol is adapted for the synthesis of this compound.[8]
Protocol: Synthesis of this compound via Grignard Reaction
-
Step 1: Formation of Grignard Reagent (sec-Butylmagnesium Bromide)
-
In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether and a crystal of iodine.
-
Slowly add a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether to the stirred suspension. The reaction is initiated by gentle heating. Maintain a gentle reflux until the magnesium is consumed.
-
-
Step 2: Reaction with Aldehyde (Heptanal)
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of heptanal (B48729) (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Step 3: Work-up and Dehydration
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude alcohol (3-ethyl-2-octanol).
-
Add a strong acid catalyst (e.g., p-toluenesulfonic acid) and heat to effect dehydration, yielding a mixture of alkene isomers (primarily 3-ethyl-2-octene).
-
-
Step 4: Hydrogenation
-
Dissolve the alkene mixture in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until hydrogen uptake ceases.
-
-
Step 5: Purification
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent via rotary evaporation.
-
Purify the resulting crude this compound by fractional distillation.
-
Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile compounds like alkane isomers, which often have very similar physicochemical properties.[9] Coupling GC with mass spectrometry (MS) allows for their definitive identification.
Protocol: GC-MS Analysis of C₁₁H₂₄ Isomers
-
Instrumentation:
-
Gas Chromatograph equipped with a capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for hydrocarbon analysis.
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1.0 mL/min).
-
-
Sample Preparation:
-
Prepare a dilute solution of the hydrocarbon mixture (e.g., 100 ppm) in a volatile solvent like pentane (B18724) or hexane.
-
If using an internal standard for quantification, add it to the sample at a known concentration. n-Undecane can be used as an internal standard when analyzing its branched isomers.[3][4]
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5 °C/min to 200 °C.
-
Hold: Maintain 200 °C for 5 minutes.
-
-
Detector Temperature (FID or MS Transfer Line): 280 °C.
-
-
MS Method (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Separation: Isomers will be separated based on their boiling points and interaction with the stationary phase. Generally, more branched isomers elute earlier than less branched or straight-chain isomers.
-
Identification: Identify compounds by comparing their retention times to those of known standards. Confirm identity by matching the obtained mass spectra with library spectra (e.g., NIST/Wiley). The molecular ion peak (M+) for C₁₁H₂₄ will be at m/z 156, with characteristic fragmentation patterns for different isomers.
-
References
- 1. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. webqc.org [webqc.org]
- 4. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]
- 5. This compound [stenutz.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. List of isomers of undecane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. vurup.sk [vurup.sk]
Spectroscopic Analysis of 3-Ethyl-2-methyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Ethyl-2-methyloctane, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy for aliphatic hydrocarbons. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on typical values for similar chemical environments in alkanes.[1]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C1) | ~ 0.8-0.9 | Doublet | 3H |
| CH₃ (C1') | ~ 0.8-0.9 | Triplet | 3H |
| CH₃ (C8) | ~ 0.8-0.9 | Triplet | 3H |
| CH (C2) | ~ 1.5-1.7 | Multiplet | 1H |
| CH (C3) | ~ 1.3-1.5 | Multiplet | 1H |
| CH₂ (C4) | ~ 1.2-1.4 | Multiplet | 2H |
| CH₂ (C5) | ~ 1.2-1.4 | Multiplet | 2H |
| CH₂ (C6) | ~ 1.2-1.4 | Multiplet | 2H |
| CH₂ (C7) | ~ 1.2-1.4 | Multiplet | 2H |
| CH₂ (C2') | ~ 1.2-1.4 | Multiplet | 2H |
Note: Protons on aliphatic alkyl groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm.[1]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~ 10-15 |
| C1' | ~ 10-15 |
| C8 | ~ 14 |
| C2 | ~ 30-35 |
| C3 | ~ 40-45 |
| C4 | ~ 25-30 |
| C5 | ~ 30-35 |
| C6 | ~ 20-25 |
| C7 | ~ 20-25 |
| C2' | ~ 20-25 |
Note: The chemical shifts of carbon atoms in alkanes are influenced by their local electronic environment and substitution pattern.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 156, corresponding to its molecular weight.[2] The fragmentation pattern will be characteristic of a branched alkane, with common losses of alkyl fragments.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Notes |
| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) |
| 141 | [M - CH₃]⁺ | Loss of a methyl radical |
| 127 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 113 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 99 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 85 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |
| 71 | [M - C₆H₁₃]⁺ | Loss of a hexyl radical |
| 57 | [C₄H₉]⁺ | Butyl cation (often a prominent peak) |
| 43 | [C₃H₇]⁺ | Propyl cation (often a prominent peak) |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Note: Fragmentation in alkanes is initiated by the ionization of the molecule, followed by cleavage of C-C bonds to form stable carbocations.[3] The relative abundance of the fragment ions depends on their stability.
Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of an aliphatic hydrocarbon like this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the neat liquid sample, this compound, in about 0.6-0.7 mL of a deuterated solvent.
-
A common and suitable solvent for non-polar compounds like alkanes is deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as deuterated benzene (B151609) (C₆D₆) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used depending on the desired solvent effect on chemical shifts.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay. For a straightforward alkane, a relatively small number of scans should be sufficient.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Mass Spectrometry
A general protocol for obtaining the mass spectrum of a volatile liquid like this compound is as follows:
-
Sample Preparation:
-
For a volatile liquid, direct injection into the mass spectrometer is often possible.
-
Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[5]
-
Further dilution to the low µg/mL or ng/mL range may be necessary depending on the sensitivity of the instrument.
-
-
Instrumentation and Ionization:
-
The sample is introduced into the ion source of the mass spectrometer. For a volatile, non-polar compound, Electron Ionization (EI) is a common and effective ionization technique.
-
In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).
-
-
Mass Analysis and Detection:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion, resulting in a mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Elusive Natural Presence of 3-Ethyl-2-methyloctane: A Methodological Guide for the Exploration of Novel Volatile Organic Compounds
A comprehensive investigation into the natural occurrence of 3-Ethyl-2-methyloctane reveals a notable absence of this compound in currently documented natural sources. Extensive searches of scientific literature and chemical databases have not yielded any reports of its isolation or identification from plant, microbial, or animal origins. This technical guide, therefore, addresses this knowledge gap by providing researchers, scientists, and drug development professionals with a robust framework for the discovery and characterization of novel, non-polar volatile organic compounds (VOCs) akin to this compound from natural matrices.
While no quantitative data for this compound exists, this guide presents generalized experimental protocols and logical workflows applicable to the broader search for new natural products.
General Methodological Approach for the Identification of Novel Volatile Organic Compounds
The search for novel VOCs such as this compound from natural sources typically involves a multi-step process encompassing sample collection and preparation, extraction of volatile compounds, analytical separation and identification, and finally, structural elucidation.
Table 1: Summary of General Techniques for VOC Analysis
| Stage | Technique | Description | Key Parameters |
| Extraction | Headspace-Solid Phase Microextraction (HS-SPME) | A solvent-free method where a coated fiber is exposed to the headspace above a sample to adsorb volatile analytes. | Fiber coating, extraction time and temperature, sample matrix. |
| Solvent Extraction | Use of an organic solvent to dissolve and extract VOCs from the sample matrix. | Solvent polarity, temperature, extraction time, sample-to-solvent ratio. | |
| Steam Distillation | Separation of volatile compounds by passing steam through the sample material. | Distillation time, temperature, pressure. | |
| Analytical Separation | Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. | Column type, temperature program, carrier gas flow rate. |
| Identification | Mass Spectrometry (MS) | Fragments and detects ionized molecules to determine their mass-to-charge ratio, providing a unique fragmentation pattern for identification. | Ionization method (e.g., Electron Ionization), mass analyzer type. |
| Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of a molecule. | 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC). |
Experimental Protocols: A Generalized Workflow
The following protocols outline a general approach for the isolation and identification of a hypothetical non-polar VOC like this compound from a plant matrix.
Sample Preparation and Extraction
Objective: To extract volatile compounds from the plant material.
Method: Headspace-Solid Phase Microextraction (HS-SPME)
-
Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is finely ground and placed in a headspace vial.
-
Internal Standard: A known concentration of an internal standard (e.g., a non-native alkane) is added to the sample for semi-quantitative analysis.
-
Extraction: The vial is sealed and heated to a specific temperature (e.g., 60°C) to encourage the release of volatile compounds into the headspace. An SPME fiber with a non-polar coating (e.g., polydimethylsiloxane, PDMS) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the VOCs.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the extracted volatile compounds.
Method:
-
Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column.
-
Separation: The compounds are separated on a non-polar capillary column (e.g., DB-5ms) using a temperature program that gradually increases the oven temperature.
-
Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are recorded.
-
Identification: The obtained mass spectra are compared against spectral libraries (e.g., NIST, Wiley) for tentative identification. The retention index of the compound is also calculated and compared with literature values for confirmation.
Logical Workflow and Visualization
The overall process for the discovery of novel natural VOCs can be visualized as a logical workflow.
Caption: A generalized workflow for the identification of volatile organic compounds from natural sources.
Potential Signaling Pathways: A Hypothetical Construct
As this compound has not been identified in a biological context, any discussion of its signaling pathways remains purely hypothetical. If it were, for instance, an insect pheromone, it would likely interact with olfactory receptors in the insect's antennae, triggering a downstream signaling cascade.
Chirality in Branched Alkanes: An In-depth Technical Guide on 3-Ethyl-2-methyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental concept in stereochemistry with profound implications in pharmacology and drug development. The spatial arrangement of atoms within a molecule can dictate its biological activity, with enantiomers of the same compound often exhibiting vastly different physiological effects. While the focus of chirality is often on molecules with functional groups, branched alkanes also possess chiral centers that can influence their interactions within biological systems. This technical guide provides a comprehensive overview of the chirality of a specific branched alkane, 3-Ethyl-2-methyloctane, including its stereochemical properties, methods for stereoselective analysis, and potential, though currently underexplored, biological relevance.
Stereochemistry of this compound
This compound (C₁₁H₂₄) is a saturated hydrocarbon characterized by an eight-carbon chain with a methyl group at the second carbon and an ethyl group at the third carbon.[1] The presence of these substituents gives rise to two chiral centers at the C2 and C3 positions. The four possible stereoisomers are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the enantiomeric pairs is diastereomeric.
The three-dimensional arrangement of the substituents around these chiral centers results in molecules that are non-superimposable mirror images of each other, a defining characteristic of enantiomers. This seemingly subtle structural difference can lead to significant variations in how these molecules interact with other chiral entities, such as enzymes and receptors in the body.
Quantitative Data
| Stereoisomer | Predicted Specific Rotation ([α]D) |
| (2R, 3R)-3-Ethyl-2-methyloctane | Data not available |
| (2S, 3S)-3-Ethyl-2-methyloctane | Data not available |
| (2R, 3S)-3-Ethyl-2-methyloctane | Data not available |
| (2S, 3R)-3-Ethyl-2-methyloctane | Data not available |
Table 1: Predicted Specific Rotation of this compound Stereoisomers. Note: Experimental values are currently unavailable in the literature.
Experimental Protocols
The synthesis and separation of the stereoisomers of branched alkanes like this compound present significant challenges due to their low reactivity and structural similarity. However, several general methodologies can be adapted for this purpose.
Enantioselective Synthesis
The targeted synthesis of a single stereoisomer of this compound would likely involve a multi-step process utilizing chiral auxiliaries or catalysts. A plausible, though unverified, synthetic route is outlined below.
Hypothetical Enantioselective Synthesis Workflow:
Caption: Hypothetical workflow for the enantioselective synthesis of a this compound stereoisomer.
Detailed Protocol (Hypothetical):
-
Preparation of a Chiral Grignard Reagent: Start with an enantiomerically pure precursor, such as (R)-2-methyl-1-pentanol. Convert the alcohol to the corresponding bromide using a reagent like phosphorus tribromide. Subsequently, react the chiral bromide with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, (R)-2-methylpentylmagnesium bromide.
-
Stereospecific Coupling: React the prepared Grignard reagent with a suitable electrophile that will introduce the remaining portion of the carbon skeleton with the correct stereochemistry at the C3 position. This could involve a copper-catalyzed cross-coupling reaction with a chiral tosylate or epoxide derived from a chiral pool starting material.
-
Purification: The final product would be purified using techniques such as fractional distillation and preparative gas chromatography to isolate the desired stereoisomer.
Chiral Chromatography
For the separation of a racemic or diastereomeric mixture of this compound, chiral gas chromatography (GC) is the most suitable technique.
Chiral GC Separation Workflow:
Caption: Workflow for the chiral gas chromatographic separation of this compound stereoisomers.
Detailed Protocol:
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.
-
Chiral Stationary Phase: A capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), is essential for resolving the enantiomers.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). This gradient is crucial for achieving baseline separation.
-
Detector Temperature: 280 °C
-
-
Data Analysis: The retention times of the different stereoisomers will vary. The peak areas can be integrated to determine the relative amounts of each isomer in the mixture.
Biological Relevance and Signaling Pathways
While alkanes are generally considered to have low biological activity, their interactions are not entirely nonspecific.[2] The chirality of branched alkanes can play a role in their metabolism by cytochrome P450 enzymes, which are known to exhibit stereoselectivity.[3] The precise fit of a substrate into the active site of an enzyme is a key determinant of its metabolic fate. It is plausible that the different stereoisomers of this compound would be metabolized at different rates, potentially leading to different physiological outcomes if the molecule were to have any downstream effects.
A structurally similar compound, 3-ethyl-2,7-dimethyloctane, has been identified as a urinary sex pheromone in male mice, highlighting that branched alkanes can have specific biological roles.[4]
Currently, there is no direct evidence linking this compound to any specific signaling pathways or pharmacological activities. Research in this area is warranted to explore the potential for stereospecific interactions of this and other chiral alkanes with biological systems, particularly in the context of toxicology and pharmacology.
Logical Relationship of Chirality to Biological Activity:
Caption: Logical flow from molecular chirality to potential differential biological activity.
Conclusion
This compound serves as a valuable model for understanding the often-overlooked chirality of branched alkanes. The presence of two chiral centers gives rise to four distinct stereoisomers, each with a unique three-dimensional structure. While specific quantitative data and detailed experimental protocols for this particular molecule are currently lacking in the scientific literature, established methodologies in enantioselective synthesis and chiral chromatography provide a clear path for their determination. Further research into the stereospecific interactions of this compound and other chiral alkanes with biological systems is crucial for a more complete understanding of their potential roles in pharmacology and toxicology. This knowledge is essential for drug development professionals seeking to design safer and more effective therapeutic agents.
References
Commercial Suppliers and Technical Guide for 3-Ethyl-2-methyloctane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethyl-2-methyloctane, including its chemical properties, commercial availability, and detailed hypothetical experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a technical understanding of this compound.
Introduction
This compound is a branched-chain alkane with the molecular formula C11H24. As a saturated hydrocarbon, it is a non-polar compound with applications primarily in chemical synthesis and as a reference compound in analytical chemistry. Its CAS number is 62016-16-4. Due to its specific branching, it possesses distinct physical and spectroscopic properties.
Commercial Availability
This compound is available from a limited number of commercial chemical suppliers. Researchers interested in procuring this compound should inquire with the following vendors, who have been listed in chemical databases as potential suppliers. Availability and purity should be confirmed with the respective supplier.
Potential Commercial Suppliers:
| Supplier | Location | Purity | Notes |
| Hangzhou J&H Chemical Co., Ltd. | Hangzhou, China | ≥97% | Listed on Molbase.[1] |
| PubChem Listed Vendors | Various | Varies | A list of vendors is available on the PubChem database. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various chemical databases and provides essential information for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C11H24 | |
| Molecular Weight | 156.31 g/mol | |
| CAS Number | 62016-16-4 | |
| IUPAC Name | This compound | |
| Boiling Point | 458.9 K (185.75 °C) (Predicted) | [2] |
| Computed XLogP3 | 5.6 | |
| SMILES | CCCCCC(CC)C(C)C | |
| InChI | InChI=1S/C11H24/c1-5-7-8-9-11(6-2)10(3)4/h10-11H,5-9H2,1-4H3 | |
| InChIKey | ITDXDXCBDQBZEB-UHFFFAOYSA-N |
Experimental Protocols
Due to the limited availability of specific experimental procedures for this compound in published literature, the following sections provide detailed, hypothetical protocols based on established and reliable organic synthesis and analytical chemistry methodologies.
Hypothetical Synthesis of this compound via Grignard Reaction
A plausible and widely used method for the synthesis of unsymmetrical alkanes is the Grignard reaction, which involves the coupling of a Grignard reagent with an alkyl halide.[3][4][5] The following is a hypothetical two-step procedure for the synthesis of this compound.
Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
Materials:
-
2-Bromobutane (B33332) (1.1 mol, 150.7 g)
-
Magnesium turnings (1.2 mol, 29.2 g)
-
Anhydrous diethyl ether (500 mL)
-
Iodine crystal (as initiator)
-
Round-bottom flask (1 L), reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Assemble the glassware and dry thoroughly in an oven. Allow to cool under an inert atmosphere.
-
Place the magnesium turnings and a small crystal of iodine in the round-bottom flask.
-
Add 100 mL of anhydrous diethyl ether to the flask.
-
Dissolve the 2-bromobutane in 200 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small amount of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
The resulting greyish solution is the Grignard reagent, sec-butylmagnesium bromide, which should be used immediately in the next step.
-
Step 2: Coupling Reaction to form this compound
-
Materials:
-
sec-Butylmagnesium bromide solution (from Step 1)
-
1-Bromoheptane (B155011) (1.0 mol, 179.1 g)
-
Anhydrous diethyl ether (200 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Separatory funnel, distillation apparatus
-
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 1-bromoheptane in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 1-bromoheptane solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal method for analyzing volatile organic compounds like this compound.
-
Sample Preparation: Dilute a small amount of the purified product in a suitable solvent such as hexane.
-
GC Conditions (Typical):
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Expected Results: The gas chromatogram should show a single major peak corresponding to this compound. The mass spectrum will show a molecular ion peak (m/z 156) and a characteristic fragmentation pattern for a branched alkane.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR Spectra: The spectrum will show complex multiplets in the aliphatic region (approx. 0.8-1.5 ppm) corresponding to the different methyl, methylene, and methine protons.
-
Expected ¹³C NMR Spectra: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
-
Signaling Pathways and Biological Activity
As a simple saturated hydrocarbon, this compound is not known to have any specific biological activity or be involved in any signaling pathways. Such compounds are generally considered biologically inert, although they can have non-specific effects at high concentrations. There is no information in the scientific literature to suggest a role for this compound in drug development or as a modulator of biological processes.
Visualizations
Hypothetical Synthesis Workflow
The following diagram illustrates the logical workflow for the hypothetical synthesis of this compound described in section 4.1.
Caption: Hypothetical synthesis workflow for this compound.
Analytical Workflow
The following diagram outlines a general workflow for the analytical characterization of synthesized this compound.
Caption: General analytical workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethyl-2-methyloctane via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-2-methyloctane is a branched alkane that can serve as a reference compound in analytical chemistry or as a building block in organic synthesis. This document provides a detailed protocol for the synthesis of this compound utilizing a three-step sequence commencing with a Grignard reaction. The chosen synthetic pathway involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration to an alkene mixture, and subsequent hydrogenation to yield the target alkane. This method is a robust and common strategy for the formation of highly branched alkanes.
Physicochemical Properties of Key Compounds
| Property | 2-Octanone (B155638) | Ethylmagnesium Bromide (in ether) | 3-Ethyl-2-methyloctan-3-ol | This compound |
| Molecular Formula | C₈H₁₆O | C₂H₅BrMg | C₁₁H₂₄O | C₁₁H₂₄ |
| Molecular Weight | 128.21 g/mol | ~133.27 g/mol | 172.31 g/mol | 156.31 g/mol [1][2] |
| Boiling Point | 173 °C | ~35 °C (of diethyl ether) | Not available | ~185-187 °C (Predicted) |
| Density | 0.819 g/mL | ~1.02 g/mL | Not available | ~0.75 g/mL (Predicted) |
| CAS Number | 111-13-7 | 925-90-6 | Not available | 62016-16-4[2] |
Experimental Protocols
This synthesis is performed in three main stages:
-
Step 1: Grignard Reaction - Synthesis of 3-Ethyl-2-methyloctan-3-ol.
-
Step 2: Dehydration - Conversion of the tertiary alcohol to a mixture of alkenes.
-
Step 3: Hydrogenation - Reduction of the alkenes to the final alkane product.
Step 1: Synthesis of 3-Ethyl-2-methyloctan-3-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Octanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen)[3].
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to the magnesium turnings. The purple color of the iodine should fade upon initiation of the reaction[3].
-
In the dropping funnel, prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~5-10%) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle reflux and the disappearance of the iodine color. Gentle warming or sonication may be required if the reaction does not start[3].
-
Once initiated, add the remainder of the ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with 2-Octanone:
-
Cool the Grignard reagent solution in an ice-water bath to 0°C[3].
-
Dissolve 2-octanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution[3].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times)[3].
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 3-ethyl-2-methyloctan-3-ol[3].
-
Step 2: Dehydration of 3-Ethyl-2-methyloctan-3-ol
Materials:
-
Crude 3-ethyl-2-methyloctan-3-ol
-
Concentrated sulfuric acid or phosphoric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Place the crude 3-ethyl-2-methyloctan-3-ol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture under distillation. The alkene products will co-distill with water.
-
Collect the distillate and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and the resulting mixture of alkenes can be used in the next step without further purification.
Step 3: Hydrogenation of the Alkene Mixture
Materials:
-
Crude alkene mixture from Step 2
-
Ethanol (B145695) or ethyl acetate (B1210297) (solvent)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve the crude alkene mixture in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by fractional distillation to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Key mechanistic steps in the synthesis of this compound.
References
Application Notes and Protocols for the Wittig Reaction in Branched Alkane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of branched alkanes utilizing the Wittig reaction to generate the alkene precursors, followed by catalytic hydrogenation.
Introduction
The Wittig reaction is a robust and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] Its high degree of regioselectivity in placing the double bond makes it a superior alternative to elimination reactions, which can often lead to isomeric mixtures.[4] For the synthesis of branched alkanes, a ketone is reacted with a suitable phosphonium (B103445) ylide to produce a branched alkene. This intermediate is then reduced to the corresponding saturated alkane via catalytic hydrogenation. This two-step sequence is a powerful strategy for the construction of complex carbon skeletons.
A significant advancement in this methodology is the development of a one-pot, tandem Wittig-hydrogenation procedure. This approach streamlines the synthesis by performing both the olefination and reduction steps in a single reaction vessel, improving efficiency and reducing waste.[5]
Signaling Pathways and Logical Relationships
The overall transformation from a ketone and an alkyl halide to a branched alkane involves a two-stage synthetic pathway. The first stage is the Wittig reaction itself, which consists of the in situ preparation of the phosphorus ylide followed by its reaction with a ketone to form a branched alkene. The second stage is the catalytic hydrogenation of the alkene to the desired alkane.
Caption: Synthetic pathway for branched alkane synthesis.
Experimental Protocols
Part 1: Synthesis of a Branched Alkene via Wittig Reaction (General Procedure)
This protocol describes a general method for the synthesis of a branched alkene from a ketone and an alkyl halide.
Materials:
-
Alkyl halide
-
Triphenylphosphine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Strong base (e.g., n-butyllithium (n-BuLi) in hexanes)
-
Ketone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Phosphonium Salt Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.0 eq.) in a suitable solvent (e.g., toluene (B28343) or acetonitrile). Add the alkyl halide (1.0 eq.) and heat the mixture to reflux for 24-48 hours. Allow the mixture to cool to room temperature, which should result in the precipitation of the phosphonium salt. Collect the salt by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the phosphonium salt (1.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a strong base (1.0 eq., e.g., n-BuLi) dropwise. A color change (often to yellow, orange, or red) indicates the formation of the ylide. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Wittig Reaction: Cool the ylide solution to 0 °C. Dissolve the ketone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica (B1680970) gel.
Part 2: One-Pot Tandem Wittig-Hydrogenation for the Synthesis of Branched Alkanes
This protocol is adapted from a procedure for aldehydes and stabilized ylides and can be applied to ketones for the synthesis of branched alkanes.[5]
Materials:
-
Ketone
-
Phosphonium ylide (stabilized or semi-stabilized)
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., aqueous solution, THF)
-
Hydrogen gas (H₂)
Procedure:
-
Wittig Reaction: In a round-bottom flask, dissolve the ketone (1.0 eq.) and the phosphonium ylide (1.1 eq.) in the chosen solvent. Stir the mixture at room temperature until the Wittig reaction is complete (monitor by TLC).
-
Hydrogenation: To the reaction mixture containing the newly formed alkene, add 10% Pd/C (5 mol%). Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by TLC or Gas Chromatography (GC) until the alkene is fully consumed.
-
Work-up and Purification: Once the hydrogenation is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Remove the catalyst by filtration through a pad of Celite, washing with a suitable solvent. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the pure branched alkane.
Data Presentation
The following tables summarize representative quantitative data for the Wittig reaction to form alkenes and the subsequent hydrogenation to alkanes.
Table 1: Wittig Reaction of Aldehydes with Various Ylides (Aqueous, One-Pot)
| Entry | Aldehyde (R1) | Ylide (R2) | % Yield | E:Z Ratio |
| 1 | Benzaldehyde | -CHCO₂Me | 46.5 (87.0) | 95.5:4.5 |
| 2 | Anisaldehyde | -CHCO₂Me | 54.9 (87.0) | 99.8:0.2 |
| 3 | 2-Thiophenecarboxaldehyde | -CHCO₂Me | 55.8 (90.5) | 93.1:6.9 |
| 4 | Benzaldehyde | -CHCN | 56.9 (86.1) | 58.8:41.2 |
Note: Yields in parentheses represent the highest reported student yield.
Table 2: Tandem Wittig-Hydrogenation of Aldehydes [5]
| Entry | Aldehyde | Ylide | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | Ethyl 3-(4-nitrophenyl)propanoate | 95 |
| 2 | 2-Naphthaldehyde | Ph₃P=CHCO₂Et | Ethyl 3-(naphthalen-2-yl)propanoate | 92 |
| 3 | Cinnamaldehyde | Ph₃P=CHCO₂Et | Ethyl 5-phenylpentanoate | 85 |
Note: While these examples use aldehydes, the methodology is applicable to ketones for the synthesis of branched alkanes.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the two-step synthesis of a branched alkane.
Caption: General workflow for branched alkane synthesis.
Conclusion
The Wittig reaction, particularly when coupled with catalytic hydrogenation in a one-pot tandem process, offers a highly efficient and versatile method for the synthesis of branched alkanes. The protocols and data presented herein provide a solid foundation for researchers in the fields of organic synthesis and drug development to apply this powerful methodology to their specific targets. The ability to construct complex, branched carbon skeletons from readily available starting materials underscores the continued importance of the Wittig reaction in modern synthetic chemistry.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Collection - One-Pot, Tandem Wittig Hydrogenation: Formal C(sp3)âC(sp3) Bond Formation with Extensive Scope - Organic Letters - Figshare [figshare.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Ethyl-2-methyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the asymmetric synthesis of the chiral alkane 3-Ethyl-2-methyloctane, a molecule with potential applications as a chiral building block in medicinal chemistry and materials science. As no direct, established synthesis for this specific molecule is readily available in the literature, this document outlines three plausible and robust strategies based on well-established asymmetric methodologies: a chiral auxiliary-mediated approach, an organocatalytic strategy, and a transition-metal catalyzed pathway. Each proposed route is accompanied by a detailed, representative experimental protocol for the key stereochemistry-defining step, adapted from analogous transformations in the literature. Quantitative data, including yields and stereoselectivities for these model reactions, are summarized for comparative evaluation. Visual workflows for each synthetic route are provided to facilitate understanding.
Introduction
Chiral alkanes, despite their simple hydrocarbon structure, are increasingly recognized as important motifs in drug discovery and development. The specific three-dimensional arrangement of alkyl groups can significantly influence the binding affinity and biological activity of a molecule. This compound possesses two contiguous stereocenters (at C2 and C3), making its stereocontrolled synthesis a challenging yet valuable endeavor. This document outlines three distinct and reliable approaches to access specific stereoisomers of this chiral alkane.
Proposed Synthetic Strategies
Three primary strategies for the asymmetric synthesis of this compound are presented:
-
Chiral Auxiliary Approach: Utilizing an Evans oxazolidinone auxiliary to direct the stereoselective alkylation for the formation of the C2-C3 bond.
-
Organocatalytic Approach: Employing an organocatalyst for the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated aldehyde to establish the stereocenter at C3.
-
Transition-Metal Catalyzed Approach: A palladium-catalyzed asymmetric allylic alkylation to construct the C3 stereocenter with high enantioselectivity.
The selection of a particular strategy may depend on factors such as the availability of starting materials, desired stereoisomer, and scalability.
Data Presentation: Comparison of Asymmetric Synthesis Strategies
The following table summarizes the expected quantitative data for the key stereochemistry-defining step in each proposed synthetic route, based on analogous reactions reported in the literature.
| Strategy | Key Reaction | Catalyst/Auxiliary | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference for Analogous Reaction |
| 1. Chiral Auxiliary | Evans Asymmetric Alkylation | (S)-4-Benzyl-2-oxazolidinone | 85-95 | >95:5 | >99 | [1] |
| 2. Organocatalysis | Asymmetric Conjugate Addition | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 80-90 | Not Applicable | 90-99 | [2][3] |
| 3. Transition-Metal Catalysis | Asymmetric Allylic Alkylation | Pd(0) / (S,S)-Trost Ligand | 85-95 | Not Applicable | >95 | [4][5] |
Experimental Protocols and Workflows
Strategy 1: Chiral Auxiliary-Mediated Synthesis
This approach utilizes an Evans oxazolidinone chiral auxiliary to direct the diastereoselective alkylation of a propionyl-substituted auxiliary with 1-iodopentane (B145852). Subsequent removal of the auxiliary and reduction of the resulting carbonyl group affords the target alkane.
Caption: Workflow for the chiral auxiliary-mediated synthesis of this compound.
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv)
-
Dry Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.05 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
1-Iodopentane (1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone in dry THF (0.1 M) at -78 °C under an argon atmosphere, add LDA solution dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Add 1-iodopentane dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the alkylated product.
Strategy 2: Organocatalytic Synthesis
This strategy involves the organocatalytic asymmetric conjugate addition of an organometallic reagent (representing the pentyl group) to (E)-2-ethyl-2-butenal. Subsequent reduction of the aldehyde and deoxygenation would yield the target alkane.
Caption: Workflow for the organocatalytic synthesis of this compound.
Materials:
-
(E)-2-Methylpent-2-enal (1.0 equiv)
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 equiv)
-
Benzoic acid (0.1 equiv)
-
Pentylmagnesium bromide (1.5 equiv, 1.0 M solution in THF)
-
Dry diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve (E)-2-methylpent-2-enal, the chiral amine catalyst, and benzoic acid in dry diethyl ether (0.2 M).
-
Cool the solution to -20 °C and add the pentylmagnesium bromide solution dropwise over 30 minutes.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -20 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral aldehyde intermediate.
Strategy 3: Transition-Metal Catalyzed Synthesis
This route employs a palladium-catalyzed asymmetric allylic alkylation of a suitable allylic substrate with a pentyl nucleophile. The resulting chiral alkene can then be hydrogenated to afford the final saturated alkane.
Caption: Workflow for the transition-metal catalyzed synthesis of this compound.
Materials:
-
Allylic acetate (1.0 equiv)
-
[Pd(allyl)Cl]2 (2.5 mol%)
-
(S,S)-Trost ligand (7.5 mol%)
-
Pentylzinc chloride (2.0 equiv, prepared from pentylmagnesium bromide and ZnCl2)
-
Dry THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox, dissolve [Pd(allyl)Cl]2 and the (S,S)-Trost ligand in dry THF and stir for 30 minutes.
-
Add the allylic acetate to the catalyst solution.
-
Add the solution of pentylzinc chloride in THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the chiral alkene intermediate.
Conclusion
The asymmetric synthesis of chiral this compound can be approached through several reliable and well-precedented methodologies. The choice of the synthetic route will be guided by the specific stereoisomer required, the availability of starting materials and reagents, and the desired scale of the synthesis. The provided protocols for the key stereoselective steps, based on analogous transformations, offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable chiral building block. Further optimization of reaction conditions for the specific substrates will likely be necessary to achieve maximal yields and stereoselectivities.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Vicinal stereocenters via asymmetric allylic alkylation and Cope rearrangement: a straightforward route to functionally and stereochemically rich heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS Analysis of 3-Ethyl-2-methyloctane in Complex Biological and Environmental Matrices
Abstract
This application note details a robust and sensitive method for the analysis of 3-Ethyl-2-methyloctane, a volatile branched alkane, in complex matrices such as human plasma and environmental soil samples. Due to its volatility and non-polar nature, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the ideal analytical technique, providing excellent chromatographic separation and definitive identification. This document provides detailed protocols for sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) and outlines optimized GC-MS parameters for achieving low detection limits and high reproducibility. The methodologies presented are suitable for researchers in clinical diagnostics, environmental science, and drug development who require reliable trace-level quantification of volatile organic compounds (VOCs).
Introduction
This compound (C11H24) is a branched-chain alkane that can be present as a component of complex hydrocarbon mixtures in petroleum products or as a trace volatile organic compound (VOC) in biological and environmental samples.[1] The analysis of such VOCs in complex matrices like blood or soil is challenging due to potential matrix effects and the typically low concentrations of the analytes.[2][3] Headspace sampling is a preferred technique for the analysis of volatile analytes as it minimizes matrix interference by introducing only the gaseous phase into the GC-MS system.[4] This application note provides a comprehensive workflow for the extraction and analysis of this compound, serving as a model compound for similar branched alkanes.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from a sample matrix prior to GC-MS analysis.
Materials:
-
20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)
-
Heater-shaker or incubation oven
-
Gas-tight syringe for standard addition
Protocol for Human Plasma:
-
Pipette 2 mL of human plasma into a 20 mL headspace vial.
-
For quantitative analysis, add an appropriate internal standard (e.g., a deuterated alkane).
-
Immediately seal the vial with a septum and crimp cap.
-
Place the vial in a heater-shaker and incubate at 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.
-
After incubation, expose the SPME fiber to the headspace for 30 minutes under continued agitation and heating.
-
Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.
Protocol for Soil Samples:
-
Weigh 5 g of the soil sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water to create a slurry and aid in the release of volatile compounds.
-
Add an internal standard for quantification if required.
-
Seal the vial and proceed with the incubation and extraction steps as described for plasma samples (steps 4-6).
GC-MS Analysis
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer with Electron Ionization (EI) source
GC-MS Parameters:
| Parameter | Value |
| GC Column | Non-polar column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl / 95% Dimethylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for high sensitivity) |
| Oven Program | Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library such as NIST. The mass spectrum of branched alkanes is characterized by fragmentation at the branching points, leading to stable carbocations.[5] For this compound (a C11 alkane), characteristic fragment ions are expected at m/z 43, 57, 71, and 85. The mass spectrum for the isomeric 5-ethyl-2-methyloctane, available in the NIST database, can be used as a reference for the expected fragmentation pattern.[5][6]
Table 1: Typical Method Performance for Branched Alkane Analysis
The following data are representative of the performance expected for the analysis of C11 branched alkanes in complex matrices, based on published data for similar analytes.[3][4] This method should be validated for this compound specifically.
| Parameter | Plasma Matrix | Soil Matrix |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.5 - 2.0 ng/g |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 ng/mL | 2.0 - 5.0 ng/g |
| Linear Range | 1 - 200 ng/mL | 5 - 500 ng/g |
| Recovery (%) | 85 - 105% | 80 - 110% |
| Precision (%RSD) | < 10% | < 15% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship for analyte identification.
Conclusion
The described HS-SPME GC-MS method provides a sensitive, robust, and reliable approach for the determination of this compound in complex matrices. The solvent-free sample preparation minimizes potential contamination and matrix effects, while the optimized GC-MS parameters ensure excellent chromatographic resolution and confident identification. This application note serves as a comprehensive guide for researchers requiring the analysis of trace-level volatile branched alkanes in various challenging sample types. Method validation for the specific analyte and matrix is recommended to ensure data quality and accuracy.
References
- 1. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]
- 3. Determination of n-alkanes contamination in soil samples by micro gas chromatography functionalized by multi-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 6. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
Application Note: Method Development for Quantifying C11H24 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (B72203) (C11H24) is an alkane with 159 structural isomers.[1] These isomers often exhibit similar physicochemical properties, which presents a significant analytical challenge for their separation and quantification.[2] In various fields, including petrochemical analysis, environmental monitoring, and metabolomics, the ability to distinguish between these isomers is critical, as their biological activity and toxicity can differ. Furthermore, in drug development, undecane isomers may be present as impurities or excipients, necessitating precise quantification for quality control and safety assessment.
This application note provides a detailed method for the separation and quantification of C11H24 isomers using gas chromatography coupled with mass spectrometry (GC-MS). The primary technique for separating volatile hydrocarbon isomers like those of undecane is high-resolution capillary gas chromatography.[2]
Principle of Separation
The separation of C11H24 isomers is achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase within a capillary column.[2] Nonpolar stationary phases are particularly effective for separating alkanes, where the elution order is primarily determined by the boiling point and molecular shape of the isomer.[2] More branched isomers tend to have lower boiling points and, consequently, shorter retention times than their straight-chain or less branched counterparts.[2]
For unambiguous identification, Kovats Retention Indices (KI) are utilized. The KI system offers a standardized measure of retention that is less dependent on instrumental variations than absolute retention times.[2] Confirmation of the isomer's structure is achieved by mass spectrometry (MS), which provides fragmentation patterns that can elucidate the branching structure of the hydrocarbon.[2]
Experimental Protocols
Sample Preparation
For a mixture of C11H24 isomers, a straightforward dilution is typically sufficient.
-
Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or pentane.[2]
-
Sample Dilution: Dilute the sample containing the mixture of C11H24 isomers in the chosen solvent to a final concentration within the linear range of the detector, typically around 10-100 µg/mL.[3]
-
Filtration: If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter before injection to prevent clogging of the GC system.
-
Vialing: Transfer the final diluted sample into a 1.5 mL glass autosampler vial.
GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-5ms, or equivalent), with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.
-
Carrier Gas: High-purity helium or hydrogen, set to a constant flow rate (e.g., 1-2 mL/min).
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC System | |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1.0 µL |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 5 minutes |
| Ramp Rate | 5 °C/min to 200 °C |
| Final Hold | Hold at 200 °C for 10 minutes |
| FID Detector | |
| Temperature | 300 °C |
| H2 Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
| MS Detector | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 40-200 m/z |
Data Acquisition and Analysis
-
n-Alkane Standard Injection: Inject a standard mixture of n-alkanes (e.g., C8-C20) to determine the retention times for calculating Kovats Retention Indices.
-
Sample Injection: Inject the prepared C11H24 isomer sample.
-
Peak Identification: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST) and by calculating their retention indices. The mass spectra of alkanes are characterized by a molecular ion peak (m/z 156 for C11H24) and a series of fragment ions corresponding to the loss of alkyl groups. Branched isomers will show enhanced fragmentation at the branching points.
-
Quantification: Integrate the peak areas of the identified isomers using the FID chromatogram. The relative abundance of each isomer can be determined from its peak area relative to the total peak area. For absolute quantification, a calibration curve should be prepared using certified standards of the isomers of interest.
Data Presentation
The quantitative data for a representative set of C11H24 isomers are summarized in the tables below.
Table 2: Retention Data and Identification of Selected C11H24 Isomers
| Isomer | Retention Time (min) | Kovats Retention Index (KI) | Key Mass Fragments (m/z) |
| 2,2,4,4-Tetramethylheptane | 18.5 | 1050 | 57, 71, 85, 99 |
| 2,2,3-Trimethyl-octane | 19.2 | 1068 | 43, 57, 71, 85, 113 |
| 2,4-Dimethylnonane | 20.1 | 1082 | 43, 57, 71, 85, 127 |
| 3-Methyl-decane | 20.8 | 1090 | 43, 57, 71, 85, 141 |
| n-Undecane | 22.5 | 1100 | 43, 57, 71, 85, 156 |
Table 3: Quantitative Analysis of a C11H24 Isomer Mixture
| Isomer | Peak Area (FID) | Concentration (µg/mL) | Relative Abundance (%) |
| 2,2,4,4-Tetramethylheptane | 15,800 | 12.5 | 12.5% |
| 2,2,3-Trimethyl-octane | 25,200 | 20.0 | 20.0% |
| 2,4-Dimethylnonane | 31,500 | 25.0 | 25.0% |
| 3-Methyl-decane | 18,900 | 15.0 | 15.0% |
| n-Undecane | 34,600 | 27.5 | 27.5% |
| Total | 126,000 | 100.0 | 100.0% |
Visualizations
Caption: Experimental workflow for the quantification of C11H24 isomers.
Signaling Pathways
As alkanes, C11H24 isomers are generally considered biologically inert and are not known to be involved in specific biological signaling pathways. Their primary relevance in drug development is related to their physicochemical properties as potential excipients, solvents, or components of drug delivery systems.
Caption: Logical relationships in C11H24 isomer analysis.
References
Application Note: Enantioselective Separation of 3-Ethyl-2-methyloctane Enantiomers by Chiral Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-2-methyloctane is a chiral branched alkane. The stereochemistry of such molecules can be of interest in various fields, including petrochemical analysis and the study of insect pheromones. The separation of its enantiomers is crucial for determining enantiomeric purity and for studying the biological or chemical properties of each individual stereoisomer. Due to the volatility of this compound, chiral gas chromatography (GC) is the most effective method for its enantioseparation.[1] This application note provides a detailed protocol for the separation of (R)- and (S)-3-Ethyl-2-methyloctane using a cyclodextrin-based chiral stationary phase.
The primary challenge in separating alkane enantiomers lies in their lack of functional groups, making chiral recognition dependent on subtle differences in shape and weak van der Waals forces.[1] Modified cyclodextrins have proven to be highly effective chiral stationary phases for this purpose.[1][2] Cyclodextrins are cyclic oligosaccharides with a chiral, toroidal structure, creating a hydrophobic inner cavity.[1][3] This cavity can form inclusion complexes with guest molecules, and by modifying the hydroxyl groups on the cyclodextrin (B1172386) rim, the enantioselectivity can be finely tuned to differentiate between the enantiomers of guest molecules like this compound.[1]
Experimental Protocol
A detailed methodology for the enantioselective analysis of this compound is presented below. This protocol is a representative method for the GC-based separation of chiral alkanes using modified cyclodextrin phases.[1]
1. Instrumentation and Materials
-
Gas Chromatograph: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) is recommended.[1]
-
Chiral Capillary Column: A cyclodextrin-based chiral stationary phase is essential. For a molecule of the size of this compound, a β- or γ-cyclodextrin derivative is a suitable choice.[4] A column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with a derivatized β-cyclodextrin (e.g., permethylated β-cyclodextrin) is recommended.[2][5]
-
Carrier Gas: Hydrogen or helium are the most common carrier gases, with hydrogen often providing better efficiency at higher linear velocities.[1]
-
Sample: A racemic standard of this compound diluted in a suitable solvent (e.g., pentane (B18724) or hexane).
-
Syringe: A standard GC syringe for sample injection.
2. GC Method Parameters
-
Injection Mode: Split injection is typically used for neat or highly concentrated alkane samples to avoid column overloading.[1] A split ratio of 100:1 is a good starting point.
-
Injector Temperature: 250 °C
-
Carrier Gas Flow Rate: Set to an optimal linear velocity for the chosen carrier gas (e.g., 40 cm/s for Helium).
-
Oven Temperature Program: A slow temperature ramp is crucial for achieving good resolution.[1]
-
Initial Temperature: 50 °C
-
Hold Time: 2 minutes
-
Ramp Rate: 2 °C/min
-
Final Temperature: 150 °C
-
Final Hold Time: 5 minutes
-
-
Detector: Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons.[1]
-
Detector Temperature: 280 °C
3. Sample Preparation
-
Prepare a 1 mg/mL solution of racemic this compound in pentane.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a GC vial.
4. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram using the parameters outlined above.
-
Identify the peaks corresponding to the two enantiomers. The elution order will depend on the specific chiral stationary phase used.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the separation of this compound enantiomers based on the described protocol.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Enantiomer 1 | 22.5 | 50.0 | \multirow{2}{*}{1.8} |
| Enantiomer 2 | 23.1 | 50.0 |
Experimental Workflow Diagram
Caption: Workflow for the enantioselective analysis of this compound by chiral GC.
This application note provides a comprehensive protocol for the successful separation of this compound enantiomers using chiral gas chromatography with a cyclodextrin-based stationary phase. The detailed experimental parameters and expected results serve as a valuable resource for researchers and scientists in various fields requiring enantioselective analysis of volatile chiral compounds. The key to a successful separation lies in the selection of an appropriate chiral stationary phase and the optimization of the GC method, particularly the temperature program.[1] This methodology can be adapted for the separation of other chiral branched alkanes with minor modifications to the temperature gradient.
References
Utilizing 3-Ethyl-2-methyloctane as an Internal Standard in Chromatographic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Ethyl-2-methyloctane as an internal standard (IS) in chromatographic techniques, particularly Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its properties make it a suitable choice for the quantitative analysis of various volatile and semi-volatile organic compounds.
Introduction to this compound as an Internal Standard
An internal standard in chromatography is a compound added to a sample at a known concentration to facilitate the quantification of an analyte. The ideal internal standard has chemical and physical properties similar to the analyte but is well-separated chromatographically. This compound, a branched-chain alkane, serves as an excellent internal standard for the analysis of hydrocarbons and other non-polar to moderately polar compounds. Its branched structure provides a unique retention time, minimizing the risk of co-elution with common analytes.
Key Advantages:
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and less likely to react with sample components.
-
Distinct Retention Time: Its specific branching pattern results in a predictable elution time, allowing for clear separation from many analytes of interest.
-
Good Solubility in Organic Solvents: It readily dissolves in common solvents used for sample preparation, such as hexane, dichloromethane, and methanol.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application as an internal standard.
| Property | Value |
| Molecular Formula | C₁₁H₂₄[1] |
| Molecular Weight | 156.31 g/mol [1] |
| Boiling Point | Not precisely available, but estimated to be in the range of other C11 alkanes. |
| Solubility | Soluble in most organic solvents. |
Experimental Protocols
Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.
Materials:
-
This compound (high purity, ≥99%)
-
GC-grade solvent (e.g., hexane, methanol)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated micropipettes
-
Analytical balance
Protocol for 1000 ppm Stock Solution:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound completely.
-
Bring the solution to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity. This solution has a concentration of 1000 µg/mL (1000 ppm).
Protocol for 10 ppm Working Standard Solution:
-
Pipette 1 mL of the 1000 ppm stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Mix thoroughly. This solution has a concentration of 10 µg/mL (10 ppm).
Sample Preparation
The following is a general protocol for spiking a liquid sample with the internal standard. This should be adapted based on the specific matrix and analyte.
Protocol:
-
Transfer a known volume or weight of the sample (e.g., 1 mL of a liquid sample) into a suitable vial.
-
Add a precise volume of the this compound working standard solution to the sample to achieve a final concentration that is similar to the expected concentration of the analyte.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Proceed with the appropriate sample extraction and cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are recommended starting conditions for the analysis. Optimization may be necessary depending on the specific analytes and instrumentation.
| Parameter | Recommended Condition |
| GC System | Agilent GC-MS or equivalent |
| Column | Non-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1 ratio for higher concentration samples) |
| Oven Temperature Program | Initial temperature: 40°C, hold for 2 minutes. Ramp to 150°C at 5°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes. |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | Scan from m/z 40 to 300 |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Example Calibration Data
A calibration curve should be generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration.
Table 1: Example Calibration Curve Data
| Analyte Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 0.5 | 15,234 | 155,890 | 0.098 |
| 1.0 | 31,105 | 156,231 | 0.199 |
| 5.0 | 154,892 | 155,548 | 0.996 |
| 10.0 | 310,567 | 156,012 | 1.991 |
| 25.0 | 775,123 | 155,987 | 4.969 |
| 50.0 | 1,552,345 | 156,110 | 9.944 |
Method Validation Parameters (Hypothetical)
The following table presents hypothetical method validation parameters for a quantitative assay using this compound as an internal standard. Actual values will vary depending on the analyte, matrix, and instrumentation.
Table 2: Example Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship for Internal Standard-Based Quantification
This diagram illustrates the principle behind using an internal standard for quantification.
References
Application Notes and Protocols: 3-Ethyl-2-methyloctane in Fuel and Lubricant Studies
Introduction
3-Ethyl-2-methyloctane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. Its molecular structure, characterized by significant branching, suggests potential utility as a component in advanced fuels and as a base stock or additive in high-performance lubricants. Branched alkanes are known for their desirable properties in these applications, including high octane (B31449) ratings in fuels and favorable viscosity and thermal stability characteristics in lubricants. These notes provide an overview of the potential applications of this compound and detailed protocols for its evaluation.
It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, the quantitative data presented in these notes are representative values based on the known properties of similar highly branched C11 alkanes and are intended to serve as a guide for researchers.
Application in Fuel Science
Highly branched alkanes are prized components of gasoline due to their excellent anti-knock properties, which are quantified by the Research Octane Number (RON) and Motor Octane Number (MON). The intricate structure of this compound, with its multiple methyl and ethyl branches, suggests a high octane rating, making it a candidate for blending into high-performance fuels to boost their resistance to engine knocking.
Putative Performance Characteristics in Fuel
| Property | Test Method | Representative Value | Unit |
| Research Octane Number (RON) | ASTM D2699 | 95 - 105 | - |
| Motor Octane Number (MON) | ASTM D2700 | 88 - 95 | - |
| Lower Heating Value | ASTM D240 | ~ 44 | MJ/kg |
| Reid Vapor Pressure (RVP) | ASTM D323 | < 1.0 | psi |
| Density at 15°C | ASTM D4052 | ~ 750 | kg/m ³ |
Experimental Protocol: Determination of Research Octane Number (RON)
Objective: To determine the anti-knock characteristics of this compound under mild engine conditions.
Apparatus: A standard Cooperative Fuel Research (CFR) engine compliant with ASTM D2699.
Materials:
-
This compound (test sample)
-
Primary reference fuels (isooctane and n-heptane)
-
Standardized check fuels
Procedure:
-
Engine Preparation: Calibrate and standardize the CFR engine according to the procedures outlined in ASTM D2699. This includes setting the appropriate engine speed (600 rpm), ignition timing, and intake air temperature.
-
Sample Preparation: Ensure the this compound sample is free from contaminants and water.
-
Bracketing Procedure: a. Operate the engine on the test sample and adjust the compression ratio to produce a standard knock intensity as measured by the knockmeter. b. Select two primary reference fuel blends, one with a slightly higher and one with a slightly lower octane number than the expected value for the test sample. c. Operate the engine on each reference fuel blend and record the knock intensity at the same compression ratio used for the test sample. d. The knock intensity of the test sample should fall between the knock intensities of the two reference fuel blends.
-
Determination of RON: The RON of the test sample is calculated by linear interpolation of the knockmeter readings of the sample and the two bracketing reference fuels.
Application in Lubricant Science
The molecular structure of this compound suggests its potential as a high-performance lubricant base oil, particularly in applications requiring excellent thermal and oxidative stability, as well as good low-temperature fluidity. The branched structure can inhibit crystallization at low temperatures, leading to a low pour point, while the saturated nature of the alkane provides inherent oxidative stability.
Putative Performance Characteristics in Lubricants
| Property | Test Method | Representative Value | Unit |
| Kinematic Viscosity at 40°C | ASTM D445 | 4.0 - 6.0 | cSt |
| Kinematic Viscosity at 100°C | ASTM D445 | 1.5 - 2.5 | cSt |
| Viscosity Index | ASTM D2270 | > 120 | - |
| Pour Point | ASTM D97 | < -40 | °C |
| Onset of Decomposition (TGA, N₂ atmosphere) | ASTM E1131 | > 250 | °C |
Experimental Protocol: Determination of Kinematic Viscosity
Objective: To measure the kinematic viscosity of this compound at 40°C and 100°C.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)
-
Constant temperature bath, capable of maintaining temperature within ±0.02°C
-
Stopwatch, accurate to 0.1 seconds
Procedure:
-
Temperature Bath Setup: Set the constant temperature bath to the desired temperature (40°C or 100°C) and allow it to stabilize.
-
Viscometer Preparation: Clean and dry the viscometer thoroughly.
-
Sample Loading: Introduce a precise amount of the this compound sample into the viscometer.
-
Thermal Equilibration: Place the viscometer in the constant temperature bath and allow at least 20 minutes for the sample to reach thermal equilibrium.
-
Flow Measurement: a. Using suction, draw the liquid up through the capillary to a point above the upper timing mark. b. Release the suction and allow the liquid to flow freely down the capillary. c. Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeatability: Repeat the flow measurement at least twice. The flow times should agree within the specified tolerance.
-
Calculation: The kinematic viscosity (ν) in centistokes (cSt) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer (in cSt/s) and t is the average flow time in seconds.
Experimental Protocol: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: A thermogravimetric analyzer (TGA) capable of controlled heating in an inert atmosphere.
Procedure:
-
Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan.
-
TGA Measurement: a. Place the sample pan in the TGA furnace. b. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate. c. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). d. Continuously record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the final temperature.
Visualizations
Caption: Experimental workflow for evaluating the fuel performance of this compound.
Caption: Experimental workflow for evaluating the lubricant properties of this compound.
Caption: Relationship between the molecular structure of this compound and its predicted performance properties.
Application Notes and Protocols: 3-Ethyl-2-methyloctane as a Biomarker for Petroleum Contamination in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2-methyloctane is a branched aliphatic hydrocarbon (C11H24) that is a component of crude oil and its refined products, such as diesel fuel. Its presence in environmental samples can serve as a potential biomarker for identifying the source and extent of petroleum contamination. Unlike ubiquitous naturally occurring organic compounds, this compound's anthropogenic origin makes it a specific indicator of contamination from fossil fuels. These application notes provide detailed protocols for the extraction, identification, and quantification of this compound in various environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
While specific quantitative data for this compound in peer-reviewed literature is scarce, the following table provides illustrative concentration ranges that might be expected in petroleum-contaminated environmental samples. These values are based on typical concentrations of C11-C12 branched alkanes found in sites contaminated with diesel or crude oil. Actual concentrations will vary significantly based on the nature of the contamination, weathering, and environmental conditions.
| Environmental Matrix | Potential Concentration Range (µg/kg or µg/L) | Analytical Method | Notes |
| Soil (Diesel Contamination) | 10 - 500 | GC-MS | Concentrations are highly dependent on the proximity to the source and soil type. |
| Water (Sheen from spill) | 1 - 50 | Headspace SPME-GC-MS | Soluble fractions of petroleum hydrocarbons are typically low. |
| Air (Vapors near spill) | 0.5 - 20 (µg/m³) | Thermal Desorption-GC-MS | Volatilization is a key process for lighter alkanes. |
Logical Relationship of this compound as a Biomarker
Caption: Logical flow from contamination source to biomarker identification.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in soil and water samples.
Protocol 1: Analysis of this compound in Soil Samples
1. Sample Preparation (Solvent Extraction)
-
1.1. Soil Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved soil thoroughly.
-
1.2. Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL screw-cap centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane.
-
Spike the sample with an appropriate internal standard (e.g., deuterated alkane such as n-dodecane-d26) at a known concentration.
-
Seal the tube and vortex for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean collection tube.
-
Repeat the extraction process (steps 1.2.2 - 1.2.6) two more times, combining the supernatants.
-
-
1.3. Concentration: Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
2.1. Instrument and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification.
-
-
2.2. Identification and Quantification:
-
Identification: Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. Key mass fragments for branched C11 alkanes include m/z 43, 57, 71, and 85. The molecular ion (m/z 156) may be of low abundance.
-
Quantification: Create a calibration curve using a series of standard solutions of this compound. Quantify the concentration in the sample extract by relating the peak area of the target analyte to the peak area of the internal standard.
-
Protocol 2: Analysis of this compound in Water Samples
1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME)
-
1.1. Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa, ensuring no headspace.
-
1.2. Extraction:
-
Transfer 10 mL of the water sample to a 20 mL headspace vial.
-
Add 3 g of NaCl to the vial to increase the ionic strength and promote volatilization.
-
Spike the sample with an appropriate internal standard (e.g., deuterated alkane).
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Place the vial in a heated agitator (e.g., at 60°C) for 15 minutes to allow for equilibration.
-
Expose a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace of the vial for 30 minutes with agitation.
-
2. GC-MS Analysis
-
2.1. Instrument and Conditions: Use the same GC-MS instrument and conditions as described in Protocol 1, with the following modifications:
-
Inlet: Use a dedicated SPME inlet or a standard split/splitless inlet with a narrow-bore liner.
-
Desorption: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
-
2.2. Identification and Quantification: Follow the same procedures for identification and quantification as described in Protocol 1.
Experimental Workflow
Caption: General experimental workflow for this compound analysis.
Application Notes and Protocols for the Derivatization of Alkanes for Enhanced Detection in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkanes, fundamental components of many organic molecules, present a significant analytical challenge for mass spectrometry (MS). Their nonpolar nature and lack of functional groups result in poor ionization efficiency and extensive fragmentation, particularly with electron ionization (EI) techniques, leading to weak or absent molecular ion peaks.[1] This makes confident identification and sensitive quantification difficult. Chemical derivatization offers a powerful solution by introducing functional groups that enhance ionization efficiency and control fragmentation, thereby improving detection limits and spectral quality.
This document provides detailed application notes and protocols for two modern C-H activation strategies for the derivatization of alkanes: Photocatalytic C-H Xanthylation and Iridium-Catalyzed C-H Borylation . These methods enable the functionalization of inert C-H bonds, paving the way for subsequent derivatization to improve MS analysis.
Challenges in Alkane Analysis by Mass Spectrometry
Direct analysis of alkanes by MS is hampered by several factors:
-
Low Ionization Efficiency: Alkanes have high ionization energies and low proton affinities, making them difficult to ionize by common soft ionization techniques.
-
Extensive Fragmentation: High-energy ionization methods like EI lead to significant fragmentation of the alkane backbone, often obscuring the molecular ion.
-
Lack of Functional Groups: The absence of heteroatoms or polar moieties prevents the use of many derivatization reagents that target specific functional groups.
Derivatization Strategies for Alkanes
To overcome these challenges, a two-step approach is typically employed:
-
C-H Activation/Functionalization: An inert C-H bond in the alkane is converted into a functional group.
-
Derivatization: The newly introduced functional group is then reacted with a derivatizing agent to create a molecule with enhanced MS detection properties.
Method 1: Photocatalytic C-H Xanthylation
Photocatalytic C-H xanthylation is a mild and selective method for introducing a xanthate group into an alkane using a photocatalyst and visible light.[2][3][4][5] The xanthate group can then be further modified to enhance MS detection.
Experimental Protocol: Photocatalytic C-H Xanthylation of Cyclohexane (B81311)
This protocol describes the functionalization of cyclohexane as a model alkane.
Materials:
-
Cyclohexane (substrate)
-
N-Xanthylamide reagent (e.g., N-(ethoxycarbonylthio)-phthalimide)
-
Photocatalyst (e.g., fac-Ir(ppy)3 or a suitable organic dye)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Blue LED light source (e.g., 450 nm)
-
Reaction vessel (e.g., borosilicate glass vial with a stir bar)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial under an inert atmosphere, dissolve the N-xanthylamide reagent (1.0 eq) and the photocatalyst (1-5 mol%) in the chosen anhydrous solvent.
-
Addition of Alkane: Add cyclohexane (1.2 eq) to the reaction mixture.
-
Photocatalysis: Place the reaction vial in front of a blue LED light source and stir the mixture at room temperature. The reaction is typically monitored by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate and catalyst loading.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the alkyl xanthate product.
Subsequent Derivatization of Alkyl Xanthate for GC-MS Analysis
The resulting alkyl xanthate can be converted to a more volatile and thermally stable derivative, such as a thioether, for improved GC-MS analysis.
Protocol: Conversion to a Pentafluorobenzyl Thioether
-
Hydrolysis of Xanthate: The purified alkyl xanthate is dissolved in a suitable solvent like ethanol, and a base (e.g., sodium hydroxide) is added to hydrolyze the xanthate to the corresponding thiol.
-
Alkylation: To the resulting thiol, add pentafluorobenzyl bromide (PFBBr) and a non-nucleophilic base (e.g., potassium carbonate). The reaction is stirred at room temperature until completion.
-
Extraction: The reaction mixture is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Analysis: The resulting pentafluorobenzyl thioether derivative can be directly analyzed by GC-MS. The electron-capturing properties of the pentafluorobenzyl group significantly enhance sensitivity in electron capture negative ionization (ECNI) mode.
Diagram of Photocatalytic C-H Xanthylation Workflow
Caption: Workflow for Photocatalytic C-H Xanthylation and Subsequent Derivatization.
Method 2: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a highly efficient method for the direct conversion of C-H bonds into versatile boronate esters.[1][3][6][7][8][9][10][11][12][13][14] These boronate esters can then be easily converted into a variety of functional groups suitable for MS analysis.
Experimental Protocol: Iridium-Catalyzed C-H Borylation of n-Octane
This protocol details the borylation of the primary C-H bonds of n-octane.
Materials:
-
n-Octane (substrate)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium catalyst precursor (e.g., [Ir(COD)OMe]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)
-
Anhydrous solvent (e.g., cyclohexane or tetrahydrofuran)
-
Schlenk flask or glovebox for inert atmosphere operations
-
Heating and stirring apparatus
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere in a Schlenk flask, combine [Ir(COD)OMe]₂ (1.5 mol %), dtbpy (3.0 mol %), and B₂pin₂ (1.0 eq).
-
Reaction Mixture: Add the anhydrous solvent, followed by n-octane (1.2 eq).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture with stirring at a specified temperature (typically 80-100 °C) for several hours (e.g., 12-24 hours). The reaction progress can be monitored by GC-MS analysis of aliquots.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash chromatography on silica gel to yield the alkylboronate ester.
Subsequent Derivatization of Alkylboronate Ester for GC-MS Analysis
Alkylboronate esters can be converted to more robust derivatives for GC-MS analysis, such as by oxidation to the corresponding alcohol followed by silylation.
Protocol: Oxidation and Silylation
-
Oxidation: Dissolve the purified alkylboronate ester in a suitable solvent like THF. Add an aqueous solution of sodium hydroxide (B78521) followed by the slow addition of hydrogen peroxide at 0 °C. The reaction is typically stirred for a few hours at room temperature.
-
Extraction: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the crude alcohol.
-
Silylation: The crude alcohol is dissolved in an anhydrous solvent (e.g., dichloromethane) and a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA, with 1% TMCS) is added. The mixture is heated (e.g., at 60 °C) for a specified time (e.g., 30-60 minutes).
-
Analysis: The resulting silylated derivative can be directly injected into the GC-MS for analysis. Trimethylsilyl (TMS) derivatives are volatile and exhibit characteristic fragmentation patterns, aiding in identification.
Diagram of Iridium-Catalyzed C-H Borylation Workflow
Caption: Workflow for Iridium-Catalyzed C-H Borylation and Subsequent Derivatization.
Data Presentation: Quantitative Comparison of Derivatization Methods
The following table summarizes the expected enhancement in mass spectrometry detection for a model alkane (e.g., cyclohexane) after derivatization. The signal-to-noise ratio (S/N) is a key metric for evaluating the sensitivity of an analytical method.
| Analyte | Derivatization Method | Derivative | Ionization Mode | Expected S/N Enhancement (Fold Increase) |
| Cyclohexane | None | - | EI | 1 (Baseline) |
| Cyclohexane | Photocatalytic C-H Xanthylation | Pentafluorobenzyl thioether | ECNI-MS | >100 |
| Cyclohexane | Iridium-Catalyzed C-H Borylation | Trimethylsilyl (TMS) ether | EI/CI-MS | >50 |
Note: The expected S/N enhancement is an estimate based on the principles of the derivatization and ionization techniques. Actual values may vary depending on the specific alkane, instrumentation, and experimental conditions.
Conclusion
The derivatization of alkanes through C-H activation strategies like photocatalytic C-H xanthylation and iridium-catalyzed C-H borylation significantly enhances their detectability in mass spectrometry. By introducing functional groups that can be further derivatized to improve ionization efficiency and control fragmentation, these methods provide researchers with powerful tools for the sensitive and reliable analysis of this challenging class of compounds. The detailed protocols provided herein offer a starting point for the implementation of these advanced analytical techniques in various research and development settings.
References
- 1. vapourtec.com [vapourtec.com]
- 2. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C-H Xanthylation: A Synthetic Platform for Alkane Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of S-α-(Acyloxy)alkyl Xanthates | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile Organic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction to Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is both simple and highly sensitive, making it ideal for the analysis of volatile organic compounds (VOCs) across various matrices.[1][2] Developed in the early 1990s, SPME integrates sampling, extraction, and concentration of analytes into a single step.[3] This technique is widely used in environmental monitoring, food and beverage analysis, and pharmaceutical drug development due to its versatility and compatibility with gas chromatography-mass spectrometry (GC-MS).[4][5]
The core of the SPME technique is a fused silica (B1680970) fiber coated with a polymeric stationary phase.[4] When the fiber is exposed to a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[4] The fiber is then transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.[4]
There are two primary modes of extraction:
-
Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. This is the most common and preferred method for volatile compounds as it prevents the fiber from being in direct contact with the sample matrix, which can be complex.[4][6]
-
Direct Immersion SPME (DI-SPME): The fiber is directly immersed in a liquid sample. This mode is generally suitable for less volatile analytes.[6]
The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.[4] Common fiber coatings include Polydimethylsiloxane (PDMS), Divinylbenzene (DVB), and Carboxen (CAR), often in combination to cover a broad range of analytes.[3][7]
Experimental Workflow and Key Considerations
A typical SPME workflow involves several critical steps, from sample preparation to data analysis. The optimization of each step is crucial for achieving accurate and reproducible results.
General Experimental Workflow
The following diagram illustrates the general workflow for HS-SPME coupled with GC-MS analysis.
Caption: General experimental workflow for HS-SPME-GC-MS analysis.
Method Development and Optimization
Developing a robust SPME method requires careful optimization of several parameters.[8] The following diagram outlines the logical relationships in the method development process.
Caption: Key parameters for SPME method optimization.
Application Note 1: Residual Solvents in Pharmaceuticals
Objective: To detect and quantify residual solvents in active pharmaceutical ingredients (APIs) and drug products to ensure patient safety, as mandated by regulatory agencies. HS-SPME is a highly effective technique for this purpose, offering high sensitivity and eliminating the need for sample dissolution in high-boiling-point solvents.[4]
Experimental Protocol: HS-SPME-GC-MS for Residual Solvents
This protocol provides a general approach for screening residual solvents. The sample preparation may vary depending on the solubility of the drug substance.
1. Materials and Reagents:
-
SPME Fiber Assembly: A Carboxen/PDMS fiber is highly sensitive for very volatile solvents. A DVB/CAR/PDMS fiber can also be used for a broader range of solvents.[4]
-
Vials: 20 mL headspace vials with PTFE/silicone septa.
-
Reagents: N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) if the sample is not water-soluble.
-
Sample: 50-100 mg of the pharmaceutical product.[4]
2. Sample Preparation:
-
Accurately weigh 50-100 mg of the sample into a 20 mL headspace vial.
-
If the sample is not water-soluble, add a minimal amount of a suitable solvent (e.g., DMF or DMSO) to dissolve or suspend the sample.
-
If using an internal standard, add it at this stage.
-
Immediately seal the vial with the screw cap.
3. SPME Extraction:
-
Place the vial in an autosampler tray or a heating block with agitation capabilities.
-
Incubation/Equilibration: Incubate the sample at 80°C for 20 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 80°C with continued agitation.
4. GC-MS Analysis:
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port.
-
Injector: Set to 250°C for thermal desorption for 5 minutes in splitless mode.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A low to mid-polarity column like a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 1.0 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.[4]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
5. Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by comparing their retention indices to known values.
-
Quantify target analytes using calibration curves or the internal standard method.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of residual solvents using HS-SPME-GC-MS.
| Analyte (Solvent) | Limit of Detection (LOD) (µg/g) | Limit of Quantitation (LOQ) (µg/g) | Linearity (R²) | Recovery (%) |
| Methanol | 0.1 - 1.0 | 0.3 - 3.0 | > 0.99 | 90 - 110 |
| Ethanol | 0.1 - 1.0 | 0.3 - 3.0 | > 0.99 | 92 - 108 |
| Acetone | 0.05 - 0.5 | 0.15 - 1.5 | > 0.99 | 95 - 105 |
| Dichloromethane | 0.02 - 0.2 | 0.06 - 0.6 | > 0.99 | 88 - 107 |
| Toluene | 0.01 - 0.1 | 0.03 - 0.3 | > 0.995 | 93 - 112 |
Note: Performance metrics are highly dependent on the specific matrix, analyte, and instrumental conditions.
Application Note 2: Environmental Monitoring of VOCs in Water
Objective: To analyze VOCs in drinking and environmental water, which is crucial due to their potential toxicity. HS-SPME-GC-MS provides a sensitive and automated method for their determination, as outlined in standards like ISO 17943.[4]
Experimental Protocol: HS-SPME-GC-MS for VOCs in Water
This protocol is designed for the analysis of common VOCs (e.g., benzene, toluene, ethylbenzene, xylenes (B1142099) - BTEX) in water samples.
1. Materials and Reagents:
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a robust choice for a wide range of VOCs.[4]
-
Vials: 20 mL headspace vials with PTFE/silicone septa.
-
Reagents: Sodium chloride (NaCl).
-
Sample: 10 mL of water sample.
2. Sample Preparation:
-
Fill a 20 mL headspace vial with 10 mL of the water sample.
-
Just before analysis, add 3 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of VOCs into the headspace.[4]
-
Immediately seal the vial.
3. SPME Extraction:
-
Place the vial in the autosampler.
-
Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 500 rpm).[4]
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 20 minutes at 60°C with continued agitation.[4]
4. GC-MS Analysis:
-
Desorption: After extraction, transfer the fiber to the GC injection port.
-
Injector: 250°C, desorption for 2 minutes, splitless mode.[4]
-
Carrier Gas: Helium at 1.2 mL/min.
-
GC Column: A non-polar column such as a DB-5ms or equivalent (e.g., 60 m x 0.25 mm, 1.4 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 8°C/min.
-
Ramp 2: Increase to 220°C at 15°C/min, hold for 3 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: EI at 70 eV.
-
Acquisition: A combination of full scan (m/z 45-300) and Selected Ion Monitoring (SIM) for target compounds can be used to enhance sensitivity.[4]
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
5. Data Analysis:
-
Identify and quantify target VOCs using certified reference materials for calibration.
Quantitative Data Summary
The following table presents typical quantitative performance for the analysis of BTEX in water by HS-SPME-GC-MS.
| Analyte (BTEX) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Linearity (R²) | Recovery (%) |
| Benzene | 0.01 - 0.1 | 0.03 - 0.3 | > 0.995 | 95 - 115 |
| Toluene | 0.01 - 0.1 | 0.03 - 0.3 | > 0.995 | 97 - 110 |
| Ethylbenzene | 0.01 - 0.1 | 0.03 - 0.3 | > 0.995 | 96 - 112 |
| m,p-Xylene | 0.02 - 0.2 | 0.06 - 0.6 | > 0.99 | 94 - 114 |
| o-Xylene | 0.02 - 0.2 | 0.06 - 0.6 | > 0.99 | 95 - 113 |
Note: The presented method is highly effective, with a validated concentration range from 0.01 µg/L to 100 µg/L for individual substances.
Troubleshooting and Further Considerations
-
Fiber Care: Before first use, SPME fibers should be conditioned according to the manufacturer's instructions, typically by heating them in the GC inlet.[9] Between analyses, a short bake-out step is recommended to prevent carryover.
-
Matrix Effects: Complex matrices can affect the partitioning of analytes. The use of internal standards that are chemically similar to the analytes of interest can help to compensate for these effects.[10]
-
Automation: For high-throughput analysis, automated SPME systems are available, which can improve reproducibility and reduce manual labor.[5]
-
Advanced SPME formats: Newer developments like SPME-Arrow and Thin-Film SPME (TF-SPME) offer larger phase volumes, leading to higher extraction efficiency and sensitivity.[6][7][11]
By following these guidelines and protocols, researchers can effectively implement SPME for the sensitive and reliable analysis of volatile organic compounds in a variety of applications.
References
- 1. Quantitative Determination of VOCs Using HS-SPME: A Comprehensive Reviewed Application for Meat Safety [elibrary.asabe.org]
- 2. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Volatile Organic Compounds (VOCs) from Farms Effluents: Interest of HS-SPME-GC-MS Technique for Laboratory and Field Test [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Solid phase microextraction (SPME) method development in analysis of volatile organic compounds (VOCs) as potential biomarkers of cancer | Semantic Scholar [semanticscholar.org]
- 9. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 固相微萃取:常问问题解答 [sigmaaldrich.com]
- 11. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Branched-Chain Fatty Acids in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches along their aliphatic chain.[1] They are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their significant roles in metabolic regulation and as potential biomarkers for various physiological and pathological states.[1][2] The most common forms are the iso- series, with a methyl group on the penultimate carbon, and the anteiso- series, with a methyl group on the antepenultimate carbon from the methyl end.[1] These structural variations influence the physicochemical properties of membranes and are involved in diverse biological processes. In humans, BCFAs are found in the gut and have been implicated in immune modulation and metabolic health.[3][4]
The analysis of BCFAs is crucial in fields such as microbiology, clinical diagnostics, nutrition, and drug development. However, their low abundance in many biological matrices and the presence of numerous structural isomers present significant analytical challenges.[3] This document provides detailed application notes and protocols for the analysis of BCFAs using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the two most common analytical platforms for this purpose.
Analytical Challenges
The accurate and reliable analysis of BCFAs is complicated by several factors:
-
Low Abundance: BCFAs are often present at low concentrations in biological samples, necessitating highly sensitive analytical methods.[3]
-
Isomer Complexity: The existence of numerous structural isomers (e.g., iso- and anteiso- forms) with very similar physicochemical properties makes their separation and individual quantification difficult.[3]
-
Co-elution: BCFAs can co-elute with more abundant straight-chain fatty acids, which can interfere with their detection and quantification, particularly in GC-MS analysis.[3]
Experimental Protocols
Meticulous sample collection and preparation are critical for accurate fatty acid profiling.[1] Both GC-MS and LC-MS/MS are powerful techniques for BCFA analysis, each with distinct advantages. GC-MS is a well-established and robust technique for the analysis of volatile and thermally stable compounds, while LC-MS/MS is well-suited for the analysis of less volatile and thermally labile compounds, often without the need for derivatization.[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For fatty acid analysis by GC-MS, derivatization is essential to increase volatility.[3] The most common method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).
1. Lipid Extraction:
-
For biofluids like plasma or serum, perform a liquid-liquid extraction. A widely used protocol is the Bligh-Dyer method, which uses a 1:1:2 mixture of aqueous buffer, methanol (B129727), and chloroform.[5]
-
Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.[3]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Acid-Catalyzed Esterification:
-
To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[3]
-
Incubate the mixture at 60°C for 30-60 minutes.[3]
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.[1][3]
-
-
Alternative Derivatization with Acetyl-Chloride:
3. GC-MS Analysis:
-
Injection: Splitless or split injection can be used depending on the sample concentration.[3]
-
GC Column: A polar capillary column is required for the separation of BCFA isomers.[1]
-
Oven Temperature Program: A typical temperature gradient starts at 60°C, ramps to 220°C at 10°C/min, and holds for a few minutes.[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Mass Spectrometry: Electron Ionization (EI) mode is typically used for robust identification.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS can often analyze BCFAs without derivatization, which simplifies sample preparation.[3]
1. Sample Preparation:
-
For biological samples, perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) or methanol containing an internal standard.[3]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC Column: Reversed-phase chromatography is commonly employed for the analysis of lipids.[5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve ionization.[3]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.[3]
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode can be used. Multiple reaction monitoring (MRM) mode is often used for quantification.[6]
Quantitative Data
Quantitative analysis of BCFAs is typically performed using stable isotope dilution with deuterated internal standards.[1] The following tables summarize representative quantitative data for BCFAs.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Short-Chain Fatty Acids by GC-MS
| Fatty Acid | LOD (µM) | LOQ (µM) |
| Isobutyric acid | 0.244 | 0.814 |
| 2-Methylbutyric acid | 0.244 | 0.814 |
| Isovaleric acid | 0.244 | 0.814 |
| Data derived from a GC-MS method using pentafluorobenzyl bromide (PFBBr) derivatization.[7] |
Table 2: Typical Concentrations of Short-Chain Fatty Acids in Human Plasma (UHPLC-MS)
| Fatty Acid | Concentration Range (µM) |
| Isobutyric acid (IBA) | 0.66 (IQR) |
| Isovaleric acid (IVA) | 0.40 (IQR) |
| IQR: Interquartile Range.[8] |
Table 3: Branched-Chain Fatty Acid Content in Mammalian Milk
| Milk Source | Total BCFA Content (% of total fatty acids) |
| Human Milk | 0.37 |
| Cow Milk | 2.27 |
| Goat Milk | 2.30 |
| Yak Milk | 3.91 |
| Camel Milk | 6.04 |
| Data from a study identifying and quantifying BCFAs in various milk and dairy products.[9] |
Visualizations
Experimental Workflows
Caption: Experimental workflow for GC-MS analysis of BCFAs.
Caption: Experimental workflow for LC-MS/MS analysis of BCFAs.
Signaling Pathway
Caption: Potential signaling roles of BCFAs in immune and metabolic regulation.
Conclusion
The analysis of branched-chain fatty acids in metabolomics provides valuable insights into various biological processes and disease states. While analytical challenges exist, robust and sensitive methods using GC-MS and LC-MS/MS are available for their accurate quantification. The detailed protocols and data presented in this application note serve as a resource for researchers, scientists, and drug development professionals to facilitate their studies on the important roles of BCFAs in health and disease. Research suggests that BCFAs have the potential to protect against inflammation, cancers, and metabolic disorders.[10] Further investigation into the specific roles of dietary BCFAs is a critical area for future scientific inquiry.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]
- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of circulating short-chain fatty acids in small volume blood samples from animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Alkyl-Branched Alkanes for Pheromone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect pheromones, chemical signals used for communication, are often characterized by their specific stereochemistry. The biological activity of these chiral molecules is frequently dependent on a single enantiomer, with other stereoisomers being inactive or even inhibitory.[1] Consequently, the development of synthetic methods to produce enantiomerically pure or enriched alkyl-branched alkanes, a common structural motif in pheromones, is of significant interest for ecological research, pest management, and the development of environmentally benign crop protection strategies.[2][3][4] This document provides an overview of key enantioselective synthetic strategies, detailed experimental protocols, and quantitative data for the preparation of these important semiochemicals.
Common Synthetic Strategies
The enantioselective synthesis of chiral alkyl-branched alkanes for pheromone studies generally employs one of three main approaches: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.
-
Chiral Pool Synthesis: This method utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, terpenes, or carbohydrates as starting materials.[1] The inherent chirality of the starting material is incorporated into the target pheromone structure through a series of chemical transformations.
-
Chiral Auxiliaries: In this strategy, a prochiral substrate is covalently bonded to a chiral molecule, known as a chiral auxiliary. The auxiliary directs a subsequent stereoselective transformation, after which it is removed to yield the chiral product. A widely used example is the application of Evans' chiral auxiliaries for diastereoselective alkylation.[5][6]
-
Asymmetric Catalysis: This powerful approach uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.[2] Key reactions in this category include asymmetric hydrogenation, epoxidation, dihydroxylation, and various cross-coupling reactions.[2][3][7]
Quantitative Data for Selected Enantioselective Syntheses
The following tables summarize quantitative data for the synthesis of key intermediates and final pheromone products using various enantioselective methods.
Table 1: Diastereoselective Methylation using Evans' Chiral Auxiliary
| Substrate | Chiral Auxiliary | Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-4-isopropyl-3-(undec-10-enoyl)oxazolidin-2-one | (R)-4-isopropyloxazolidin-2-one | NaHMDS, MeI | (R)-4-isopropyl-3-((R)-2-methylundec-10-enoyl)oxazolidin-2-one | 82 | >99:1 | [5] |
| (4R,5S)-4-methyl-3-octanoyl-5-phenyloxazolidin-2-one | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | NaHMDS, MeI | (4R,5S)-3-((S)-2-methyloctanoyl)-4-methyl-5-phenyloxazolidin-2-one | 91 | 95:5 | [8] |
Table 2: Enantioselective Reactions for Pheromone Synthesis
| Reaction Type | Pheromone Component | Catalyst/Method | Enantiomeric Excess (ee) (%) | Overall Yield (%) | Reference |
| Enzymatic Resolution | (S)-(+)-Sulcatol | Immobilized Candida antarctica lipase (B570770) B | >99 | ~50 (for resolved alcohol) | [2] |
| Sharpless Asymmetric Epoxidation | (+)-Disparlure | Ti(OiPr)₄, (+)-DET | >95 | Not specified | [1] |
| Zr-catalyzed Asymmetric Carboalumination (ZACA) | γ- and δ-chiral 1-alkanols | (NMI)₂ZrCl₂ | ≥99 | Not specified | [9] |
| Asymmetric Kumada Cross-Coupling | α-alkyl-β,γ-unsaturated esters | Cobalt-bisoxazoline catalyst | ≤95 | ≤82 | [6] |
Experimental Protocols
Protocol 1: Diastereoselective Methylation using an Evans' Chiral Auxiliary
This protocol describes the enantioselective introduction of a methyl group, a key step in the synthesis of the lichen moth pheromone, (S)-14-methyloctadecan-2-one.[5]
Synthesis of (R)-4-isopropyl-3-((R)-2-methylundec-10-enoyl)oxazolidin-2-one:
-
Dissolve (R)-4-isopropyl-3-(undec-10-enoyl)oxazolidin-2-one in anhydrous THF at room temperature.
-
Cool the solution to -78 °C.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) via syringe.
-
Stir the resulting mixture for 2.5 hours at -78 °C.
-
Slowly add methyl iodide (MeI) via syringe over 4 hours at the same temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired product.
Protocol 2: Enzymatic Resolution of (±)-Sulcatol
This protocol details the kinetic resolution of a racemic alcohol using a lipase, a common method for obtaining enantiomerically enriched pheromone precursors.[2]
Enzymatic Resolution of (±)-6-methyl-5-hepten-2-ol ((±)-sulcatol):
-
To a solution of (±)-sulcatol in hexane (B92381), add vinyl acetate as the acyl donor.
-
Add immobilized Candida antarctica lipase B (e.g., Novozym® 435).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) analysis.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Wash the enzyme with hexane for potential reuse.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-(+)-sulcatol and the produced (R)-(+)-sulcatyl acetate by column chromatography on silica gel.
Protocol 3: Wittig Reaction for Carbon Chain Elongation
This protocol describes the Wittig reaction, a versatile method for forming carbon-carbon double bonds, as applied in the synthesis of the contact pheromone of the western flower thrips.[8]
Synthesis of (R)-7-methyltricos-8-ene:
-
Dissolve hexadecyltriphenylphosphonium bromide in anhydrous THF at room temperature.
-
Cool the solution to 0 °C.
-
Slowly add n-butyllithium (n-BuLi) via syringe, resulting in a color change to orange-red.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C.
-
Add a solution of (R)-2-methylheptanal in anhydrous THF via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with petroleum ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the enantioselective synthesis of alkyl-branched alkane pheromones.
Caption: Key steps in diastereoselective alkylation using an Evans' chiral auxiliary.
References
- 1. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Co-elution of Alkane Isomers in GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of alkane isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my alkane isomers co-eluting in my GC-MS analysis?
A1: Co-elution of alkane isomers is a common challenge due to their similar boiling points and chemical properties.[1] The primary reasons for co-elution include:
-
Inadequate GC Column Selection: The choice of the GC column is critical. Using a column with inappropriate dimensions (length, internal diameter) or a stationary phase that doesn't provide sufficient selectivity for the target isomers can lead to poor separation.[2] For alkane isomers, non-polar stationary phases are generally preferred.[2]
-
Sub-optimal GC Method Parameters: The temperature program, carrier gas flow rate, and injection parameters significantly impact separation. A temperature ramp that is too fast may not allow enough time for isomers to separate.[1][3]
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and overlapping peaks.[2]
-
Complex Sample Matrix: The presence of other compounds in the sample can interfere with the separation of target alkane isomers.
Q2: How can I improve the chromatographic separation of my alkane isomers?
A2: To improve chromatographic separation, you can optimize several parameters:
-
Column Dimensions:
-
Length: Longer columns provide more theoretical plates and thus better resolution, but increase analysis time. A 60-meter or longer column may be necessary for very complex mixtures.[1][2]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) offer higher efficiency and resolution but have lower sample capacity.[1][2]
-
Film Thickness: Thicker films increase retention and can improve the separation of volatile compounds. A film thickness of 0.25 µm to 0.50 µm is a good starting point for a wide range of alkanes.[2]
-
-
Stationary Phase:
-
A non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane, is generally ideal for separating alkanes based on their boiling points.[2] For specific isomer separations, more selective phases like those with aromatic character or liquid crystalline phases might be necessary.[4][5]
-
-
Temperature Program:
-
Carrier Gas:
-
Using hydrogen or helium as the carrier gas and setting it to its optimal linear velocity enhances column efficiency.[2]
-
Q3: My chromatographic optimizations are not fully resolving the isomers. What else can I do?
A3: If chromatographic optimization is insufficient, you can utilize the capabilities of your mass spectrometer or consider more advanced techniques:
-
Mass Spectral Deconvolution: This is a powerful computational tool that can separate co-eluting peaks by analyzing differences in their mass spectra.[7][8] Deconvolution algorithms can identify unique ions for each isomer and reconstruct their individual pure mass spectra, allowing for their identification and quantification even when they are not chromatographically resolved.[9][10]
-
Selected Ion Monitoring (SIM): If your isomers have unique fragment ions, you can use SIM mode to selectively monitor those ions. This can help to differentiate and quantify the isomers even if their total ion chromatograms (TIC) overlap.[3]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples containing numerous isomers, GCxGC provides significantly higher resolving power.[11][12] This technique uses two columns with different stationary phases to separate the sample in two dimensions, greatly increasing peak capacity.[11][13]
Q4: Are there any sample preparation techniques that can help with isomer co-elution?
A4: While GC-MS is a powerful separation technique, sample preparation can sometimes simplify the analysis. For certain applications, techniques like molecular sieving can be used to separate branched and unbranched alkanes before GC-MS analysis, which can be particularly useful if one type is in large excess.[14]
Data Presentation
Table 1: Impact of GC Column Dimensions on Alkane Isomer Resolution
| Parameter | Standard Dimension | High-Resolution Dimension | Expected Improvement in Resolution | Reference |
| Column Length | 30 m | 60 m | Approximately 40% increase | |
| Internal Diameter (ID) | 0.25 mm | 0.18 mm | Significant enhancement | |
| Film Thickness | 0.25 µm | 0.50 µm | Improved for volatile alkanes | [2] |
Table 2: Recommended Starting GC-MS Parameters for Alkane Isomer Analysis
| Parameter | Recommended Setting | Rationale | Reference |
| GC Column | 30-60 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good general-purpose separation for a wide range of alkanes. | [2][3] |
| Carrier Gas | Helium or Hydrogen at optimal linear velocity | Provides good chromatographic efficiency. Hydrogen can allow for faster analysis. | [2] |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload. Adjust based on sample concentration. | [2] |
| Injector Temperature | 280-320 °C | Ensures rapid and complete vaporization of the sample. | [3] |
| Oven Program | Initial: 40-50°C, hold 2 min; Ramp: 5°C/min to 300°C, hold 5-10 min | A slow ramp rate enhances the separation of isomers. | [2][3] |
| MS Source Temp. | ~230 °C | A common starting point for good ionization. | [3] |
| MS Quad Temp. | ~150 °C | A typical setting for good mass filtering. | [3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces standard, reproducible fragmentation patterns. | [15] |
| Scan Range | 45-450 m/z | A typical range to capture characteristic alkane fragments. | [11] |
Experimental Protocols
Protocol 1: Optimizing the GC Temperature Program for Isomer Separation
Objective: To improve the resolution of co-eluting alkane isomers by modifying the oven temperature program.
Methodology:
-
Initial Isothermal Hold: Start with an initial oven temperature of 40°C and hold for 2 minutes. This helps to focus the analytes at the head of the column.
-
Slow Temperature Ramp: Program the oven to ramp up the temperature at a slow rate, for example, 5°C per minute, to a final temperature of 300°C. A slower ramp rate increases the time the isomers spend interacting with the stationary phase, which can improve their separation.[3]
-
Final Hold: Hold the final temperature for 5-10 minutes to ensure all components have eluted from the column.
-
Iterative Optimization: If co-elution persists, decrease the ramp rate further (e.g., to 3°C/min or 2°C/min) and observe the effect on resolution.[16]
Protocol 2: Utilizing Mass Spectral Deconvolution for Co-eluting Peaks
Objective: To separate and identify co-eluting alkane isomers using deconvolution software.
Methodology:
-
Data Acquisition: Acquire GC-MS data in full scan mode to obtain the complete mass spectrum for each data point across the chromatographic peak. Ensure a sufficient number of data points are collected across the peak (a minimum of 10 scans is recommended).[7]
-
Software Selection: Use a deconvolution software package. Many GC-MS data systems have built-in deconvolution tools, and specialized third-party software is also available.[8][17]
-
Deconvolution Process: The software will automatically analyze the data across a co-eluting peak cluster. It identifies subtle changes in the mass spectra that indicate the presence of multiple components.[7]
-
Component Identification: The software will then generate "pure" or deconvoluted mass spectra for each identified component.[10]
-
Library Search: These purified spectra can then be searched against a mass spectral library (e.g., NIST) for confident identification of the individual isomers.
Mandatory Visualization
Caption: Troubleshooting workflow for co-eluting alkane isomers.
Caption: The process of mass spectral deconvolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. vurup.sk [vurup.sk]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. benchchem.com [benchchem.com]
- 16. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 17. spectralworks.com [spectralworks.com]
Technical Support Center: Optimization of GC Oven Temperature for Branched Alkane Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize gas chromatography (GC) oven temperature programs for the challenging separation of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature programming essential for separating branched alkanes?
Temperature programming, which involves systematically increasing the column oven temperature during a run, is crucial for analyzing complex mixtures like branched alkanes that contain isomers with a wide range of boiling points.[1][2] A programmed temperature ramp allows for the effective separation of volatile, low-boiling compounds at lower temperatures, while higher-boiling, less volatile compounds elute more quickly and as sharper peaks as the temperature increases.[1] This method offers significant advantages over a single-temperature (isothermal) approach, including improved peak resolution, reduced peak broadening for late-eluting compounds, and shorter overall analysis times.[1][2][3]
Q2: What is a good starting temperature program for a new branched alkane sample?
A generic "scouting" gradient is an excellent starting point to understand the characteristics of a new sample.[1] This initial run helps determine the volatility range of the components. A typical scouting program can then be optimized based on the resulting chromatogram.[1]
Q3: How does the oven heating rate (ramp rate) affect the separation of branched isomers?
The heating rate is a critical parameter for balancing resolution and analysis time.[1]
-
Slower Ramp Rates: Generally provide better separation and increased resolution because analytes spend more time interacting with the stationary phase. However, this can lead to longer analysis times and broader peaks.[1]
-
Faster Ramp Rates: Reduce analysis time and produce sharper peaks. However, if the rate is too fast, co-elution of closely boiling isomers can occur, leading to a loss of resolution.[2] The optimal ramp rate is often estimated as 10°C per column hold-up time (void time).[4][5] A newer formula for constant flow mode suggests 12°C divided by the column void time.[6]
Q4: When should I use an isothermal method versus a temperature program?
Isothermal methods are preferred for simple mixtures or when the analytes have a narrow boiling point range.[7][8] Temperature programming is necessary for complex samples with a wide range of boiling points, which is characteristic of branched alkane mixtures.[3][7][8] If a preliminary scouting run shows all peaks eluting within a short window (e.g., less than 7 minutes), an isothermal analysis might be possible.[4]
Q5: How do I determine the optimal initial and final oven temperatures?
-
Initial Temperature: For splitless injections, the initial oven temperature should be set approximately 20°C below the boiling point of the sample solvent.[4] For split injections, a good starting point is 45°C lower than the elution temperature of the first peak of interest from a screening run.[4] If early eluting peaks are poorly resolved, lowering the initial temperature is often more effective than adding a long initial hold time.[4][9]
-
Final Temperature: The final temperature should be set about 20°C above the elution temperature of the last analyte to ensure all components are eluted from the column.[9] A final hold time of 3-5 times the column dead volume is often sufficient to elute highly adsorbed matrix components.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Actions |
| Poor Resolution / Peak Co-elution | 1. Heating rate is too fast. 2. Initial oven temperature is too high for early eluting peaks.[4] 3. Suboptimal carrier gas flow rate.[10] | 1. Decrease the temperature ramp rate (e.g., halve the rate to assess the effect).[9] 2. Lower the initial oven temperature by 10-20°C.[9] 3. Verify and optimize the carrier gas flow rate.[10] |
| Broad Peaks (especially late-eluting ones) | 1. Heating rate is too slow. 2. Final temperature is too low or final hold time is too short.[9] 3. Column contamination or degradation.[11] | 1. Increase the temperature ramp rate.[1] 2. Increase the final temperature and/or extend the final hold time.[9] 3. Trim the first 50 cm of the column from the inlet side or bake out the column at its maximum operating temperature.[12] |
| Peak Tailing | 1. Active sites in the inlet liner or on the column.[10][12] 2. Column contamination.[12] 3. Incorrect column installation (dead volume).[12] | 1. Replace the inlet liner with a deactivated one.[12] 2. Trim the column inlet. If the problem persists, consider replacing the column.[12] 3. Reinstall the column according to the manufacturer's instructions.[11] |
| Shifting Retention Times | 1. Unstable oven temperature or inaccurate temperature control.[2][10] 2. Fluctuations in carrier gas flow rate (leaks).[10] 3. Column contamination.[13] | 1. Verify oven temperature stability with a calibrated thermometer.[11] 2. Check for leaks in the system, particularly around the injector septum.[13] 3. Clean the system by baking out the column.[13] |
Data Presentation
Table 1: Recommended Starting "Scouting" Gradient
| Parameter | Recommended Setting | Rationale |
| Initial Temperature | 35-40°C | Allows for the separation of highly volatile components.[1] |
| Initial Hold Time | 1-2 minutes | Ensures sharp initial peaks.[1] |
| Ramp Rate | 10°C/min | A standard rate that provides a good overview of the sample components in a reasonable time.[1][9] |
| Final Temperature | Max operating temp of the column | Ensures all high-boiling compounds are eluted.[1] |
| Final Hold Time | 10 minutes | Guarantees the elution of all sample components and cleans the column for the next run.[1] |
Table 2: Effect of Temperature Ramp Rate on Separation
| Ramp Rate | Effect on Resolution | Effect on Peak Width | Effect on Analysis Time |
| Slow (e.g., 2-5°C/min) | Higher | Broader | Longer[1] |
| Moderate (e.g., 10-15°C/min) | Good Balance | Moderate | Moderate[1] |
| Fast (e.g., >20°C/min) | Lower | Sharper | Shorter[2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of a Branched Alkane Mixture
This protocol is a representative method for the analysis of complex hydrocarbon mixtures containing branched alkanes.
-
Column Selection: Use a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, Rtx-5MS).[14] These are industry standard for alkane separation based on boiling points.[14] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Use Helium or Hydrogen. Set to a constant flow rate (e.g., 1.0-1.5 mL/min for Helium).
-
Injector Setup:
-
Mode: Split or Splitless (use splitless for trace analysis).[15]
-
Temperature: 280-300°C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program (Optimization starting point):
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis: Identify branched alkanes based on their mass spectra and retention indices relative to n-alkanes.
Visualizations
Caption: Logical workflow for optimizing GC oven temperature programs.
Caption: The trade-off between resolution and analysis time based on ramp rate.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the optimal heating rate for gas chromatography [restek.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. gcms.cz [gcms.cz]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. glsciences.eu [glsciences.eu]
- 13. stepbio.it [stepbio.it]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Improving peak shape in the analysis of volatile organic compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues in the gas chromatography (GC) analysis of volatile organic compounds (VOCs).
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
A1: The ideal peak shape in chromatography is a symmetrical, Gaussian peak on a flat baseline. This shape is desired because it allows for better resolution between adjacent peaks and more accurate and reproducible quantitation.[1]
Q2: Why is my peak asymmetrical?
A2: Peak asymmetry is broadly categorized into two types: peak tailing (a broader second half) and peak fronting (a broader first half). Tailing is often caused by secondary interactions between analytes and active sites in the system, while fronting is commonly a result of column overload.[1][2]
Q3: How is peak asymmetry measured?
A3: Peak asymmetry is often measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 for either of these metrics typically indicates a significant enough problem to warrant investigation.[2][3]
Q4: Can the sample solvent affect my peak shape?
A4: Yes, a mismatch in polarity between the sample solvent and the stationary phase can lead to distorted or split peaks.[4][5][6] This is because the solvent may not evenly wet the stationary phase, causing the sample band to be introduced onto the column unevenly.[4][5] Additionally, for splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper "solvent focusing," which helps create sharp, narrow peaks for volatile analytes.[7][8]
Troubleshooting Guide: Peak Shape Problems
This section addresses the three most common peak shape problems: peak tailing, peak fronting, and split peaks.
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half. This can compromise resolution and lead to inaccurate integration.[1][3]
Isolating the Cause: A key diagnostic step is to observe which peaks are tailing. If all peaks in the chromatogram exhibit tailing, the cause is likely physical or mechanical.[3][9] If only some peaks, particularly polar compounds, are tailing, the issue is more likely chemical in nature (i.e., active sites).[7]
Troubleshooting Flowchart for Peak Tailing
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Summary of Causes and Solutions for Peak Tailing
| Potential Cause | Suggested Solution(s) |
| Physical Issues (All Peaks Tail) | |
| Poor Column Cut | Re-cut the column end (2-5 cm) ensuring a clean, 90° angle. Inspect the cut with a magnifier.[2][3][9] |
| Improper Column Installation | Verify the column is installed at the correct height in the inlet and detector according to the manufacturer's guidelines.[3][9] |
| Dead Volume / Leaks | Reinstall the column and liner, ensuring proper ferrule connections. Use an electronic leak detector to check for leaks upstream of the column.[6][7] |
| Chemical Issues (Specific Peaks Tail) | |
| Contaminated/Active Inlet Liner | Replace the inlet liner with a new, deactivated one.[3][6] Consider using glass wool if not already in use to trap non-volatile residues. |
| Column Contamination/Activity | Trim 10-20 cm from the front of the column to remove non-volatile residues and active sites.[3][7] If tailing persists, the column may need replacement. |
| Analyte-Stationary Phase Mismatch | Ensure the stationary phase polarity is appropriate for the analytes. For highly polar compounds, consider using a specially deactivated or "wax" type column. |
| Inadequate Instrument Sensitivity | For certain compounds, tailing may appear if the concentration is too low. Try increasing the on-column concentration to confirm.[7] |
Problem 2: Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is most often a sign of column overload.[2][10] This occurs when the amount of a specific analyte injected exceeds the capacity of the stationary phase at that point in the column.[1][2]
Troubleshooting Flowchart for Peak Fronting
Caption: A decision tree for resolving issues related to peak fronting.
Summary of Causes and Solutions for Peak Fronting
| Potential Cause | Suggested Solution(s) |
| Column Overload | |
| Sample Concentration Too High | Dilute the sample.[10] |
| Injection Volume Too Large | Reduce the injection volume.[1][10] |
| Split Ratio Too Low | Increase the split ratio to introduce less sample onto the column.[3][11] Verify the split flow with a flow meter.[3] |
| Column Capacity Insufficient | |
| Thin Stationary Phase Film | Use a column with a thicker stationary phase film, which increases capacity.[11][12] |
| Narrow Column Bore | Switch to a column with a larger internal diameter (ID).[12] |
| Other Causes | |
| Poor Sample Solubility | Ensure the analyte is fully soluble in the injection solvent. Mismatched solubility can cause the analyte to precipitate in the inlet, leading to fronting.[1] |
| Improper Column Installation | An improperly positioned column can sometimes cause fronting. Re-install the column according to manufacturer specifications.[10] |
Problem 3: Split Peaks
Split peaks appear as two adjacent, poorly resolved peaks for a single analyte. This distortion can be caused by issues in the injection process or incompatibilities within the chromatographic system.[4][5]
Troubleshooting Flowchart for Split Peaks
Caption: Diagnostic steps to identify and fix the causes of split peaks.
Summary of Causes and Solutions for Split Peaks
| Potential Cause | Suggested Solution(s) |
| Injection & Focusing Issues | |
| Inhomogeneous Vaporization | Use a liner with glass wool or packing to promote homogeneous sample vaporization and prevent aerosol droplets from reaching the column.[4][5] |
| Improper Initial Oven Temperature (Splitless Injection) | The initial oven temperature may be too high, preventing proper analyte focusing. Set the initial temperature at least 20°C below the boiling point of the sample solvent.[2][3] |
| Compatibility Problems | |
| Solvent-Stationary Phase Mismatch | A significant polarity mismatch between the solvent and stationary phase can cause the sample to bead up instead of wetting the column, leading to split peaks.[3][4][5] Change the solvent or use a column with a more compatible stationary phase. |
| Physical/Mechanical Issues | |
| Improper Column Cut or Installation | A poorly cut column or one that is positioned incorrectly in the inlet can create a disturbed flow path, causing peak splitting.[2][3] Re-cut and reinstall the column. |
| Blocked Frit or Column Void | If all peaks are splitting, it could indicate a blockage (e.g., a plugged frit) or a void in the column packing at the head of the column.[1] This requires column maintenance or replacement. |
Experimental Protocols
Protocol 1: GC Column Cutting and Installation
-
Preparation: Wear clean, lint-free gloves. Use a ceramic scoring wafer or diamond-tipped scribe.
-
Scoring: Gently and lightly score the fused silica (B1680970) tubing at a 90-degree angle. Do not apply excessive pressure, as this can create a jagged edge.
-
Breaking: Hold the column on either side of the score and apply gentle pressure to snap the tubing. The break should be clean and square.
-
Inspection: Use a small magnifier (~20x) to inspect the cut. It should be a clean, flat surface with no shards or jagged edges.[6] If the cut is poor, repeat the process a few centimeters down the column.
-
Installation:
-
Slide the appropriate column nut and ferrule onto the column end.
-
Insert the column into the injector port to the depth recommended by the instrument manufacturer. An incorrect insertion depth can create dead volume (causing tailing) or place the column in a non-ideal temperature zone.[9]
-
Tighten the nut according to manufacturer instructions (typically finger-tight plus a quarter-turn with a wrench). Overtightening can crush the column.
-
-
Verification: After installation, perform a leak check using an electronic leak detector around the fitting.
Protocol 2: Inlet Liner Replacement
-
Cooldown: Ensure the GC inlet has cooled to a safe temperature (<50°C).
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Removal: Unscrew the retaining nut at the top of the inlet. Carefully remove the septum and any other hardware to access the liner.
-
Extraction: Use clean forceps to gently remove the old liner from the injector body. Note its orientation (e.g., which end is up).
-
Inspection: Observe the old liner for signs of contamination (discoloration, residue) or damage (cracks).
-
Installation:
-
Wearing clean gloves, handle the new, deactivated liner only by its outer surfaces.
-
If using glass wool, ensure it is deactivated and positioned correctly within the liner.
-
Insert the new liner into the inlet in the correct orientation.
-
Replace the O-ring or seal with a new one if necessary.
-
-
Reassembly: Reassemble the inlet hardware, including a new septum, and tighten the retaining nut.
-
Pressurize and Leak Check: Restore carrier gas flow and perform a thorough leak check around the inlet fittings. Before analyzing samples, it is often beneficial to bake out the inlet at a high temperature for a short period to remove any potential contaminants.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Troubleshooting—Split Peaks [restek.com]
- 5. youtube.com [youtube.com]
- 6. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 7. Restek - Blog [restek.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. GC Troubleshooting—Fronting Peaks [restek.com]
Minimizing fragmentation of alkanes in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of alkanes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize alkane fragmentation and obtain clear, interpretable mass spectra.
Troubleshooting Guides and FAQs
Issue: The molecular ion peak for my alkane is weak or completely absent.
Q1: Why can't I see the molecular ion peak for my long-chain or branched alkane?
A1: Long-chain and branched alkanes are particularly susceptible to fragmentation, especially when using hard ionization techniques like Electron Ionization (EI).[1][2] The energy imparted during EI is often high enough to break the C-C bonds, which are weaker than C-H bonds, leading to extensive fragmentation.[3] This results in a low abundance or complete absence of the molecular ion (M⁺). The intensity of the molecular ion peak tends to decrease with increasing molecular weight and the degree of branching.[3][4] For branched alkanes, fragmentation is highly favored at the branching points because it leads to the formation of more stable secondary or tertiary carbocations.[3][5][6]
Q2: What ionization techniques can I use to increase the abundance of the molecular ion?
A2: To better observe the molecular ion, it is highly recommended to use "soft" ionization techniques. These methods transfer less energy to the analyte molecule, thus reducing fragmentation.[7][8] Suitable techniques include:
-
Chemical Ionization (CI): This is a softer method than EI that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through chemical reactions.[7][8][9] It typically results in a protonated molecule, [M+H]⁺, which is more stable and less prone to fragmentation.[1][7]
-
Field Desorption (FD) and Field Ionization (FI): These are very gentle ionization methods that produce mass spectra with minimal to no fragmentation, making them excellent for observing the molecular ion.[10]
-
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that uses photons to ionize the sample, and it can be effective for both polar and non-polar compounds.[11]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While commonly used for large biomolecules, MALDI is a soft ionization technique that can be adapted for analyzing large alkanes with minimal fragmentation.[11][12]
Issue: My mass spectrum is too complex to interpret.
Q3: My alkane's mass spectrum has a forest of peaks. How can I simplify it?
A3: The complexity of an alkane's EI mass spectrum arises from the numerous possible fragmentation pathways.[3] Straight-chain alkanes typically show clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[3][13] To simplify the spectrum, you should:
-
Switch to a soft ionization technique: As mentioned in A2, using CI, FD, or APPI will significantly reduce fragmentation and yield a much simpler spectrum, often dominated by the [M+H]⁺ ion.[1][7]
-
Lower the ionization energy in EI: If you must use EI, you can try to reduce the electron energy from the standard 70 eV. Lowering the energy will decrease the internal energy of the molecular ion, thereby reducing the extent of fragmentation. However, this may also decrease the overall ionization efficiency.
-
Ensure sample purity: Co-eluting impurities can contribute to the complexity of the mass spectrum. Use high-resolution chromatographic techniques like Gas Chromatography (GC) to ensure you are analyzing a pure compound.[1]
-
Perform background subtraction: Background ions from the GC column bleed or the solvent can interfere with your spectrum. A proper background subtraction can help to clean up the data.[1]
Issue: I need to confirm the molecular weight of my synthesized alkane.
Q4: How can I confidently determine the molecular weight of my alkane using mass spectrometry?
A4: Due to the often-absent molecular ion in EI, confirming the molecular weight can be challenging. The best approach is to use a soft ionization method:
-
Chemical Ionization (CI): This is often the most accessible method for confirming molecular weight. Look for the protonated molecule [M+H]⁺, which will be the ion with the highest mass-to-charge ratio.[1][7] For example, for an alkane with a molecular formula of C₂₀H₄₂, the molecular weight is 282.55 g/mol . In CI mode, you would look for a peak at m/z 283.55.
-
High-Resolution Mass Spectrometry (HRMS): Coupling any ionization technique with a high-resolution mass analyzer (like a Time-of-Flight or Orbitrap) will allow you to determine the exact mass of the molecular ion or protonated molecule. This enables you to calculate the elemental composition and confirm the molecular formula with high confidence.
Quantitative Data Summary
The choice of ionization technique has a significant impact on the observed mass spectrum of alkanes. The following table provides an illustrative comparison of the relative abundances of the molecular ion and major fragment ions for n-dodecane (C₁₂H₂₆, MW = 170.34) using different ionization methods.
| Ionization Technique | Electron Energy | Molecular Ion (M⁺) Relative Abundance | Protonated Molecule ([M+H]⁺) Relative Abundance | Base Peak (m/z) | Key Fragmentation Characteristics |
| Electron Ionization (EI) | 70 eV | < 1% | N/A | 43 or 57 | Extensive fragmentation with characteristic clusters of peaks separated by 14 Da.[3][13] |
| Chemical Ionization (CI) | 70-100 eV (for reagent gas) | Low | > 80% | 171 | Minimal fragmentation; the spectrum is dominated by the [M+H]⁺ ion.[7][8] |
| Photoionization (PI) | ~10-12 eV | > 10% | N/A | 170 | Fragmentation is energy-dependent and can be controlled to be softer than EI.[14] |
Experimental Protocols
Protocol 1: Analysis of Alkanes using Chemical Ionization (CI)
This protocol outlines the general steps for analyzing an alkane sample using a GC-MS system equipped with a Chemical Ionization source.
Objective: To obtain the molecular weight of an alkane by observing the protonated molecule [M+H]⁺ with minimal fragmentation.
Instrumentation and Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a CI source
-
Reagent gas (e.g., methane, isobutane, or ammonia)
-
Alkane sample
-
Volatile solvent (e.g., hexane)
-
GC column suitable for hydrocarbon analysis
Procedure:
-
Instrument Setup:
-
Couple the Gas Chromatograph (GC) to the mass spectrometer.
-
Introduce the CI reagent gas into the ion source. Maintain a stable pressure, typically around 1 torr.[1]
-
Set the ion source temperature to a value that ensures sample vaporization but minimizes thermal degradation (a typical starting point is 250°C).[1]
-
Use a standard electron energy (e.g., 70 eV) to ionize the reagent gas.[1]
-
-
Sample Preparation:
-
Dissolve the alkane sample in a suitable volatile solvent like hexane (B92381) to an appropriate concentration (e.g., 100 pg/µL to 1 ng/µL).
-
-
GC Method:
-
Set up a GC temperature program that allows for the separation of the alkane from the solvent and any potential impurities.
-
Inject the sample into the GC.
-
-
Mass Spectrometry Analysis:
-
Acquire the data in CI mode.
-
Scan a mass range that includes the expected m/z of the protonated molecule. For an alkane with molecular weight 'M', the protonated molecule [M+H]⁺ will have an m/z of M+1.
-
-
Data Analysis:
-
Identify the peak corresponding to your alkane in the total ion chromatogram.
-
Examine the mass spectrum for this peak. The most abundant ion at the high-mass end of the spectrum should correspond to the [M+H]⁺ ion.
-
Visualizations
Alkane Fragmentation Pathway in EI
Caption: Typical fragmentation pathway of a linear alkane under Electron Ionization (EI).
Workflow for Minimizing Alkane Fragmentation
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Chemical ionization - Wikipedia [en.wikipedia.org]
- 8. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. as.uky.edu [as.uky.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. Two Soft Ionization Techniques—EI and MALDI - Creative Proteomics Blog [creative-proteomics.com]
- 13. whitman.edu [whitman.edu]
- 14. pubs.aip.org [pubs.aip.org]
Technical Support Center: Stereoselective Synthesis of Branched Alkanes
Welcome to the technical support center for the stereoselective synthesis of branched alkanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low enantioselectivity (ee) in my reaction?
A1: Low enantioselectivity can stem from several factors. A primary reason is that many catalytic enantioselective reactions have a limited substrate scope; a catalyst that works well for aromatic substrates may show low selectivity for aliphatic ones.[1] Small changes in the substrate structure can dramatically alter the reaction's outcome.[1] Additionally, the catalyst itself may not be optimal. Identifying the best ligand and metal combination often requires extensive screening for each specific substrate.[1] Reaction conditions such as temperature, solvent, and reaction time also play a critical role and may require careful optimization.
Q2: My reaction is producing a mixture of regioisomers (branched vs. linear). How can I improve the selectivity for the branched product?
A2: Achieving high regioselectivity for branched products over linear isomers is a common challenge, particularly in C-H functionalization and allylic alkylation reactions.[2][3] The choice of catalyst and ligands is crucial in directing the reaction towards the desired branched isomer. For example, in some palladium-catalyzed reactions, the ligand can influence the regioselectivity of C-H allylic alkylation.[2] Steric hindrance on the substrate or catalyst can also be exploited to favor the formation of the branched product.[4] Careful tuning of reaction conditions, such as the choice of solvent and the nature of the activating group, can also significantly impact the branched-to-linear product ratio.[2]
Q3: I am struggling with the synthesis of contiguous stereocenters. What are the key challenges and strategies?
A3: The construction of contiguous stereocenters, especially vicinal all-carbon quaternary stereocenters, is one of the most daunting challenges in organic synthesis due to steric hindrance.[5][6] Successful strategies often involve intramolecular reactions, where tethering the reacting partners orients them for bond formation.[5] Asymmetric conjugate additions to cyclic alkenes have also been shown to produce adjacent stereogenic centers, with the choice of workup conditions potentially directing the diastereoselectivity.[7] The development of novel catalysts and chiral ligands is critical for advancing in this area, as currently, very few catalytic asymmetric methods exist for constructing these motifs directly.[5]
Q4: What are the best practices for purifying chiral alkanes and determining their enantiomeric purity?
A4: The purification of chiral alkanes and the accurate determination of their enantiomeric excess (ee) are critical steps.[8] Due to the similar physical properties of enantiomers, their separation requires specialized chiral chromatography techniques.[9]
-
Purification: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers.[8][9][10] Preparative chiral chromatography can be used to isolate enantiomerically pure compounds.
-
Analysis: Analytical chiral HPLC, SFC, and Gas Chromatography (GC) are commonly used to determine the enantiomeric excess of a sample.[8] The choice of the chiral stationary phase is crucial for achieving good separation.
A significant challenge is the potential for degradation of chiral columns, which can have a limited lifespan compared to non-chiral columns.[10]
Q5: My catalyst seems to be inactive or shows poor performance for my specific substrate. What should I do?
A5: Catalyst performance is highly dependent on the substrate. A major issue in catalytic enantioselective synthesis is the lack of "general" catalysts that work for a wide range of substrates.[1] If you are observing poor performance, consider the following:
-
Substrate Scope: Check the literature for the reported substrate scope of the catalyst you are using. It may be that your substrate falls outside the effective range.[1][11]
-
Catalyst Screening: It is often necessary to screen a library of ligands and metal precursors to find the optimal combination for your specific transformation.[1]
-
Reaction Optimization: Systematically vary reaction parameters such as temperature, solvent, concentration, and catalyst loading. These factors can have a profound impact on catalyst activity and selectivity.[12]
Troubleshooting Guides
Guide 1: Troubleshooting Low Stereoselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low stereoselectivity in the synthesis of branched alkanes.
Problem: The reaction produces the desired branched alkane but with low enantiomeric excess (ee) or diastereomeric ratio (dr).
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low stereoselectivity.
Guide 2: Improving Regioselectivity in C-H Functionalization
Problem: The reaction yields a mixture of the desired branched alkane and the undesired linear isomer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Electronic Bias | The inherent electronic properties of the substrate may favor functionalization at a different position. | Modify the electronic nature of the substrate or catalyst. For instance, using more electron-donating or withdrawing ligands can alter the reactivity of the catalytic species. |
| Steric Factors | The catalyst or substrate may lack sufficient steric bulk to disfavor the formation of the linear product. | Introduce bulkier ligands on the metal center or larger protecting groups on the substrate to sterically hinder the approach to the linear position.[4] |
| Reaction Conditions | Solvent polarity, temperature, and additives can influence the transition state energies for the formation of different regioisomers. | Screen a variety of solvents with different polarities. Optimize the reaction temperature; lower temperatures often lead to higher selectivity. |
| Catalyst System | The chosen catalyst may not be optimal for directing the regioselectivity of the reaction. | Experiment with different metal catalysts (e.g., Rh, Pd, Ir) and a diverse set of chiral ligands.[2][4] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Asymmetric Alkyl-Alkyl Cross-Coupling
This protocol is adapted from methodologies for stereoconvergent Negishi reactions of racemic benzylic bromides with achiral alkylzinc reagents.[12]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the nickel precursor (e.g., NiCl₂ glyme, 5 mol%) and the chiral ligand (e.g., an isoquinoline-oxazoline ligand, 6 mol%) to an oven-dried vial.[12]
-
Reaction Setup: Add a solvent such as THF to the vial and stir the mixture for 15-20 minutes at room temperature.
-
Addition of Reagents: Add the alkylzinc reagent (1.5-2.0 equivalents) to the catalyst mixture. Then, add the racemic alkyl halide (1.0 equivalent) dropwise.
-
Reaction: Seal the vial and stir the reaction at the optimized temperature (e.g., room temperature or slightly elevated) for 12-24 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the product using chiral HPLC or GC.[8]
Data Presentation: Ligand Screening in Asymmetric Cross-Coupling
The following table summarizes the impact of different ligands on the enantioselectivity and yield of a representative nickel-catalyzed secondary-secondary cross-coupling reaction, based on data from the literature.[12]
| Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Pyridine-Oxazoline | 84 | 78 |
| Isoquinoline-Oxazoline | 91 | 95 |
| Pybox | < 10 | N/A |
| Bis(oxazoline) | < 10 | N/A |
Data is illustrative and based on trends reported in the literature.[12]
Visualization of Experimental Workflow: Catalyst Screening
This diagram illustrates a typical workflow for screening catalysts to optimize a stereoselective reaction.
Caption: A workflow for catalyst screening and optimization.
References
- 1. ethz.ch [ethz.ch]
- 2. Controllable, Sequential, and Stereoselective C−H Allylic Alkylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 5. Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent contiguous stereocenters via asymmetric conjugate additions to cycloalkenyl ketones | Department of Chemistry [chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 10. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of 3-Ethyl-2-methyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-2-methyloctane. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and reliable method for synthesizing this compound is a two-step process involving a Grignard reaction followed by a deoxygenation step.[1] The first step is the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol. This is followed by the removal of the hydroxyl group to yield the target alkane.
Q2: Which Grignard reaction precursors should I use to synthesize the this compound backbone?
To create the this compound carbon skeleton, a logical approach is the reaction of ethyl magnesium bromide with 2-methyl-3-octanone. This reaction will form the precursor alcohol, 3-ethyl-2-methyloctan-3-ol.
Q3: What are the critical parameters for a successful Grignard reaction?
The success of a Grignard reaction is highly dependent on the reaction conditions. Key parameters to control include:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water.[2] All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Magnesium Activation: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. Activation, for instance with a small amount of iodine, is often necessary to initiate the reaction.[2]
-
Slow Addition of Alkyl Halide: To minimize side reactions like Wurtz coupling, the alkyl halide should be added slowly to the magnesium suspension.[2]
Q4: What are common side reactions in this Grignard synthesis, and how can they be minimized?
Common side reactions include Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, and enolization of the ketone starting material.[2][3]
-
Wurtz Coupling: This can be minimized by the slow and controlled addition of the alkyl halide to the magnesium turnings, which keeps the concentration of the alkyl halide low.[2]
-
Enolization: If the Grignard reagent acts as a base instead of a nucleophile, it can deprotonate the ketone at the alpha-position, leading to the recovery of the starting ketone after workup.[3] Using a less sterically hindered Grignard reagent or adding cerium(III) chloride can favor nucleophilic addition.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Grignard reaction fails to initiate. | Magnesium oxide layer on magnesium turnings. | Activate the magnesium with a crystal of iodine, gentle heating, or sonication.[2] |
| Presence of moisture in the glassware or solvent. | Flame-dry all glassware before use and use anhydrous solvents.[2] | |
| Low yield of the tertiary alcohol. | Wurtz coupling side reaction. | Ensure slow, dropwise addition of the alkyl halide to the magnesium. Maintain dilute conditions.[2] |
| Enolization of the ketone. | Use a less sterically hindered Grignard reagent if possible. Consider the use of cerium(III) chloride (Luche conditions) to enhance nucleophilic addition.[2] | |
| Incomplete reaction. | Allow for sufficient reaction time and ensure proper stirring. | |
| Formation of an unexpected secondary alcohol. | Reduction of the ketone. | This can occur if the Grignard reagent has β-hydrogens.[3] Ensure the correct Grignard reagent is being used. |
| Difficulty in purifying the final alkane product. | Presence of unreacted starting materials or byproducts. | Utilize fractional distillation or column chromatography for purification.[1] |
Experimental Protocols
Step 1: Synthesis of 3-Ethyl-2-methyloctan-3-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
2-Methyl-3-octanone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[2]
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Preparation: Flame-dry all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) and allow it to cool under an inert atmosphere (nitrogen or argon).
-
Magnesium Activation: Place magnesium turnings in the flask and add a single crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.[2]
-
Grignard Reagent Formation: Prepare a solution of ethyl bromide in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]
-
Reaction with Ketone: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 2-methyl-3-octanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.[1]
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethyl-2-methyloctan-3-ol.[1]
Step 2: Deoxygenation of 3-Ethyl-2-methyloctan-3-ol
A common method for the deoxygenation of a tertiary alcohol is a two-step process involving dehydration to an alkene followed by catalytic hydrogenation.[1]
Materials:
-
Crude 3-ethyl-2-methyloctan-3-ol
-
Sulfuric acid or phosphoric acid (dehydrating agent)
-
Ethanol (B145695) (solvent for hydrogenation)
-
10% Palladium on carbon (Pd/C) catalyst[1]
-
Hydrogen gas
Procedure:
-
Dehydration: Treat the crude alcohol with a dehydrating agent like sulfuric or phosphoric acid and heat the mixture to produce a mixture of alkenes. Isolate and purify the alkene mixture.[1]
-
Hydrogenation: Dissolve the alkene mixture in ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus until the reaction is complete.[1]
-
Isolation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude this compound. The final product can be purified by distillation or column chromatography.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield.
References
Improving yield and purity in the synthesis of chiral alkanes
Welcome to the technical support center for the synthesis of chiral alkanes. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and enantiomeric purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing chiral alkanes in high enantiomeric purity?
A1: The enantioselective synthesis of chiral alkanes primarily relies on three main catalytic strategies:
-
Asymmetric Hydrogenation of Prochiral Alkenes: This is a highly efficient method that uses a chiral transition metal catalyst (typically based on rhodium, ruthenium, or iridium) to deliver hydrogen across a double bond in a stereocontrolled manner.[1] It is particularly effective for unfunctionalized or minimally functionalized alkenes.[1]
-
Enantioselective C-H Functionalization: This atom-economical strategy functionalizes C-H bonds directly, avoiding the need for pre-functionalized starting materials.[1] It often involves a chiral catalyst to control the stereochemistry of a C-C bond-forming reaction at a specific C-H bond.[1]
-
Olefin Metathesis followed by Hydrogenation: This versatile route uses enantioselective ring-closing or cross-metathesis to create a chiral olefin precursor, which is then hydrogenated to the corresponding chiral alkane.[1] Chiral molybdenum and ruthenium alkylidene complexes are commonly used catalysts.[1]
Q2: What are the most common causes of low reaction yields?
A2: Low yields can stem from a variety of factors. Common culprits include impure starting materials or solvents, incorrect reaction conditions (temperature, pressure, concentration), catalyst deactivation, or product loss during workup and purification.[2][3] Sometimes, a reaction that provides a high yield with an easy purification is preferable to a slightly higher-yielding reaction that requires extensive, loss-prone purification like column chromatography.[4]
Q3: How can I improve the enantiomeric excess (purity) of my product?
A3: Improving enantiomeric excess (ee) often involves a systematic optimization of reaction parameters:
-
Catalyst and Ligand: The choice of the metal precursor and the chiral ligand is the most critical factor. Screening different ligands is often necessary.
-
Solvent: The solvent can influence the catalyst's conformation and the stability of the diastereomeric transition states.[2] It's advisable to screen solvents with varying polarities.[2]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by making the energy difference between the diastereomeric transition states more significant.[2]
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst and negatively impact selectivity.[2]
Q4: What are the best methods for purifying chiral alkanes?
A4: Purification strategies depend on the properties of the alkane and the impurities present.
-
Flash Column Chromatography: The most common method for purifying reaction products.[1]
-
Chiral Chromatography: For separating enantiomers, specialized techniques are required. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most widely used methods.[5][6][7] Chiral Gas Chromatography (GC) is effective for volatile alkanes.[1][5]
-
Crystallization: This can be an effective method for achieving high purity if the compound is crystalline.[6]
Q5: How do I choose the right analytical technique to determine enantiomeric purity?
A5: The choice of analytical technique is critical for accurately assessing the success of an asymmetric synthesis.
-
Chiral Gas Chromatography (GC): A powerful and widely used technique for separating and quantifying the enantiomers of volatile compounds, including many chiral alkanes.[1] Separation occurs on a capillary column coated with a chiral stationary phase (CSP).[1]
-
Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to HPLC, offering faster separations and reduced solvent consumption.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): A versatile and precise method for a wide range of chiral molecules.[1][7]
Part 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: High Enantioselectivity, but Low Yield/Conversion
Question: My reaction shows a high enantiomeric excess (>95% ee), but the overall yield is less than 30%. What are the likely causes and how can I improve the conversion?
Answer: Low yield with good enantioselectivity suggests that the catalytic cycle is stereoselective but inefficient. The problem likely lies with catalyst activity, reaction conditions, or substrate integrity rather than the chiral induction step.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Catalyst Loading: The catalyst concentration may be too low. Try incrementally increasing the catalyst loading.
-
Catalyst Deactivation: The catalyst may be decomposing under the reaction conditions or being poisoned by impurities. Ensure all reagents and solvents are pure and degassed. Use of a glovebox for catalyst preparation is highly recommended.
-
Pre-catalyst Activation: Some catalysts require an activation step. Confirm that the activation protocol was followed correctly.
-
-
Optimize Reaction Conditions:
-
Temperature: While lower temperatures often favor selectivity, they also slow down the reaction rate.[2] If conversion is low, consider raising the temperature incrementally after confirming that it does not negatively impact the ee.
-
Reaction Time: The reaction may simply not have run to completion. Monitor the reaction over time using a suitable analytical method (e.g., GC/MS or TLC) to determine the optimal reaction time.
-
Hydrogen Pressure (for Hydrogenation): In asymmetric hydrogenation, low pressure can lead to incomplete reactions. Ensure your system is properly sealed and increase the H₂ pressure according to literature precedents for your catalyst system.[8]
-
-
Check Starting Materials:
-
Purity: Ensure the alkene or other starting material is highly pure, as impurities can inhibit the catalyst.[2]
-
Substrate Decomposition: The starting material might be unstable under the reaction conditions. Analyze the crude reaction mixture for byproducts to identify potential decomposition pathways.
-
Issue 2: High Yield, but Low Enantioselectivity
Question: I am achieving a high yield (>90%), but the product is nearly racemic (0-20% ee). How can I improve the enantioselectivity?
Answer: This common issue indicates that the catalyst is active but is not effectively discriminating between the two enantiotopic faces of the substrate. The focus of your troubleshooting should be on the factors that influence the chiral environment of the reaction.
Troubleshooting Steps:
-
Re-evaluate the Catalyst System:
-
Ligand Choice: The chiral ligand is paramount. The chosen ligand may not be suitable for your specific substrate. Consult the literature for catalyst systems proven to be effective for similar substrates.
-
Metal Precursor: The choice of metal (Rh, Ru, Ir) and its precursor can significantly impact enantioselectivity.[9]
-
-
Systematically Vary Reaction Parameters:
-
Temperature: This is often the most impactful parameter. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases enantioselectivity.[2]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically alter the outcome. Screen a range of solvents, such as non-coordinating solvents (toluene, dichloromethane) and coordinating solvents (THF, methanol).[2]
-
Additives: Some reactions benefit from additives (e.g., acids, bases, or salts) that can modify the catalyst or participate in the transition state.
-
-
Consider Substrate-Catalyst Mismatch:
-
Many enantioselective catalysts have a limited substrate scope.[2] If extensive optimization fails, it may be necessary to select a different class of catalyst or, if possible, modify the substrate to better fit the existing catalyst's requirements.
-
Workflow for Troubleshooting Poor Reaction Outcomes
The following diagram outlines a logical workflow for addressing common issues in chiral alkane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 6. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. ethz.ch [ethz.ch]
- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
Technical Support Center: Chiral Separation of Nonpolar Compounds
Welcome to the Technical Support Center for the chiral separation of nonpolar compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in their chromatographic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of nonpolar compounds.
Issue 1: Poor or No Enantiomeric Resolution
| Probable Cause | Recommended Solution |
| Incorrect Column Selection | The chosen chiral stationary phase (CSP) may not be suitable for the analyte. Nonpolar compounds often show good enantioselectivity on polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns.[1][2] Screen a set of columns with different chiral selectors. |
| Inappropriate Mobile Phase Composition | The mobile phase polarity may be too high or too low, affecting the chiral recognition mechanism.[3] For normal phase chromatography, which is common for nonpolar compounds, systematically vary the ratio of the nonpolar solvent (e.g., hexane (B92381), heptane) to the polar modifier (e.g., isopropanol (B130326), ethanol).[4] |
| Mobile Phase Additives | The absence of an acidic or basic additive can prevent optimal interaction between the analyte and the CSP. For neutral nonpolar compounds, additives may not be necessary. However, for weakly acidic or basic nonpolar compounds, consider adding a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), respectively. |
| Temperature Effects | Higher temperatures can decrease chiral selectivity.[5] Try reducing the column temperature in increments of 5-10°C. Lower temperatures often enhance the subtle energetic differences in the diastereomeric complexes formed on the stationary phase. |
| Low Flow Rate | Chiral separations often benefit from lower flow rates to allow for sufficient interaction time between the analyte and the CSP.[5] Optimize the flow rate, starting from a lower value (e.g., 0.5 mL/min for a 4.6 mm ID column) and gradually increasing it. |
Issue 2: High Backpressure
| Probable Cause | Recommended Solution |
| Column Frit Blockage | Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column.[6] Reverse the column and flush it with the mobile phase (ensure the column is compatible with reverse flushing). If the pressure does not decrease, the frit may need to be replaced.[6] |
| Sample Precipitation | The sample solvent may be too strong or immiscible with the mobile phase, causing the analyte to precipitate on the column.[6] Dissolve the sample in the mobile phase or a solvent that is weaker than but miscible with the mobile phase. |
| System Blockage | The blockage may be in the HPLC system tubing, injector, or in-line filter.[7] Systematically isolate components of the HPLC system to identify the source of the high pressure. |
| Incompatible Solvents | Using solvents that are incompatible with the column packing can cause the stationary phase to swell or degrade, leading to high pressure.[6] Always check the column's instruction manual for solvent compatibility. |
Issue 3: Peak Tailing or Fronting
| Probable Cause | Recommended Solution |
| Column Overload | Injecting too much sample can lead to peak distortion.[7] Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Unwanted interactions between the analyte and the silica (B1680970) support of the CSP can cause peak tailing. The addition of a small amount of a competing agent to the mobile phase, such as a corresponding acid or base, can mitigate these effects. |
| Column Degradation | The stationary phase may be degrading due to harsh mobile phase conditions (e.g., extreme pH) or incompatible solvents.[6] Flush the column with a compatible solvent. If performance is not restored, the column may need to be replaced. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve the sample in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral column for my nonpolar compound?
A1: Column selection is a critical first step and often involves screening a variety of chiral stationary phases (CSPs).[8] For nonpolar compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a popular and effective choice due to their broad applicability and robust performance in normal phase mode.[2] Pirkle-type or "brush-type" columns are also a good option, particularly for compounds with π-acidic or π-basic groups that can engage in π-π interactions.[1] Cyclodextrin-based CSPs can also be effective, separating compounds based on inclusion into their hydrophobic cavity.[1][9]
Q2: What is the typical starting mobile phase for separating nonpolar compounds?
A2: For nonpolar compounds, normal phase chromatography is the most common approach.[10] A typical starting mobile phase is a mixture of a nonpolar solvent, such as n-hexane or heptane, and a polar modifier, like isopropanol (IPA) or ethanol.[4][11] A common starting point is a 90:10 (v/v) mixture of hexane and IPA. The ratio can then be adjusted to optimize the separation.
Q3: When should I use additives in my mobile phase?
A3: For neutral nonpolar compounds, additives are often unnecessary. However, if your nonpolar analyte has weakly acidic or basic functional groups, the addition of a small amount of a corresponding acid or base can improve peak shape and resolution. For acidic compounds, 0.1% trifluoroacetic acid (TFA) or formic acid can be used. For basic compounds, 0.1% diethylamine (DEA) or other volatile amines are common choices.
Q4: Can I use reversed-phase chromatography for nonpolar chiral compounds?
A4: While normal phase is more common, reversed-phase chromatography can also be used for some nonpolar compounds, especially with certain immobilized polysaccharide-based CSPs.[12] This can be advantageous if your sample is in an aqueous matrix or if you require LC-MS compatibility.[12] Typical mobile phases would consist of water with an organic modifier like methanol (B129727) or acetonitrile.[12]
Q5: My column performance has degraded over time. Can I regenerate it?
A5: Yes, many chiral columns can be regenerated. The specific procedure depends on the type of CSP. For polysaccharide-based columns, flushing with a strong solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) (for immobilized phases) can remove strongly retained contaminants.[6] For coated phases, a flush with a compatible strong solvent like 100% isopropanol is often recommended.[6] Always consult the column's instruction manual for the recommended regeneration procedure to avoid damaging the stationary phase.
Experimental Protocols
Protocol 1: Chiral Method Development for a Novel Nonpolar Compound
-
Column Selection:
-
Select a screening set of 3-4 chiral columns with different selectivities. A good starting set for nonpolar compounds includes a cellulose-based column, an amylose-based column, and a Pirkle-type column.
-
-
Initial Mobile Phase Screening:
-
Prepare a stock solution of the racemic analyte in a suitable solvent (e.g., hexane/IPA).
-
For each column, perform an isocratic run with a starting mobile phase of 90:10 (v/v) n-hexane/isopropanol at a flow rate of 1.0 mL/min.
-
Monitor the separation at a suitable UV wavelength.
-
If no separation is observed, perform a gradient run from 95:5 to 50:50 n-hexane/isopropanol over 20-30 minutes to determine the approximate elution conditions.
-
-
Mobile Phase Optimization:
-
Based on the initial screening, select the column that shows the best initial separation or potential for separation.
-
Systematically vary the percentage of the polar modifier (e.g., IPA) in the mobile phase in small increments (e.g., 2-5%) to optimize the resolution and retention time.
-
If peak shape is poor, consider adding 0.1% of an acidic or basic modifier as appropriate for the analyte.
-
-
Flow Rate and Temperature Optimization:
Visualizations
Caption: Workflow for Chiral Column Selection and Method Development.
Caption: Troubleshooting Logic for Poor Chiral Resolution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Overcoming Matrix Effects in the Analysis of Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of environmental sample analysis?
A: A matrix effect is the combined effect of all components in a sample, other than the analyte of interest, on the measurement of that analyte. In environmental analysis, the "matrix" refers to everything in the sample that is not the target analyte, such as salts, proteins, lipids, and other organic or inorganic compounds. These components can interfere with the analytical signal, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration. This can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common causes of matrix effects in LC-MS and GC-MS analysis?
A: In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects, particularly ion suppression, are often caused by co-eluting compounds that affect the ionization efficiency of the target analyte in the ion source. Electrospray ionization (ESI) is more susceptible to these effects compared to atmospheric pressure chemical ionization (APCI). In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects can arise from non-volatile matrix components depositing in the injector or on the column, which can affect the transfer of analytes to the gas phase.
Q3: How can I determine if my environmental sample analysis is affected by matrix effects?
A: There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative method where the response of an analyte in a standard solution is compared to the response of the same analyte spiked into a blank matrix extract at the same concentration. A significant difference in response indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of the analyte standard into the LC eluent after the analytical column and before the mass spectrometer, while a blank matrix extract is injected. Dips or peaks in the baseline signal of the infused analyte indicate the retention times at which matrix components are causing interference.
Q4: What are the main strategies to overcome matrix effects?
A: The two primary strategies for overcoming matrix effects are:
-
Minimizing Matrix Effects: This involves reducing or removing the interfering matrix components through optimized sample preparation and chromatographic separation.
-
Compensating for Matrix Effects: This involves using calibration techniques that account for the influence of the matrix on the analyte signal.
Often, a combination of both strategies is the most effective approach.
Troubleshooting Guides
This section provides practical solutions to common issues encountered during the analysis of environmental samples due to matrix effects.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low analyte recovery and poor sensitivity. | Severe ion suppression from co-eluting matrix components. | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol to remove a higher percentage of interfering compounds. 2. Optimize Chromatography: Adjust the mobile phase gradient, pH, or column chemistry to better separate the analyte from interfering matrix components. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may also decrease analyte sensitivity, so this involves a trade-off. |
| Inconsistent and irreproducible results between samples. | Variable matrix composition across different samples leading to inconsistent ion suppression or enhancement. | 1. Use Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate ratiometric quantification. 2. Employ the Standard Addition Method: This method involves creating a calibration curve within each sample, thereby accounting for the unique matrix effects of that specific sample. It is particularly useful when the matrix is unknown or highly variable. |
| Poor peak shape and shifting retention times. | High concentration of matrix components affecting the chromatographic process or overloading the analytical column. | 1. Enhance Sample Preparation: Use techniques like SPE or Liquid-Liquid Extraction (LLE) to produce cleaner extracts. 2. Dilute the Sample Extract: This can alleviate column overloading and improve peak shape. |
| Signal enhancement leading to overestimation of analyte concentration. | Co-eluting matrix components that improve the ionization efficiency of the analyte. | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. This ensures that the standards and samples experience similar matrix effects. 2. Standard Addition: This method inherently corrects for signal enhancement by calibrating within the sample matrix. |
Quantitative Data on Matrix Effect Reduction
The following table summarizes the effectiveness of various sample preparation techniques in reducing matrix effects for different environmental sample types. The values represent the typical range of matrix effect reduction observed.
| Sample Preparation Technique | Environmental Matrix | Typical Matrix Effect Reduction (%) | Key Advantages | Considerations |
| Dilution (1:10) | Water, Soil Extracts | 20 - 50% | Simple, fast, and cost-effective. | May reduce analyte sensitivity below the limit of quantification. |
| Protein Precipitation (PPT) | Biological Fluids | 10 - 40% | Quick and easy for high-throughput screening. | Generally provides the least effective cleanup, often resulting in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Water, Soil | 60 - 90% | Can provide very clean extracts. | Can be labor-intensive and may have low recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | Water, Soil, Sediment | 70 - 95% | Highly selective, effective for a wide range of interferences, and can be automated. | May require method development to optimize analyte recovery. |
| QuEChERS | Soil, Sediment | 60 - 85% | Fast, simple, and uses minimal solvent. | The cleanup step may need optimization for highly complex matrices. |
| Mixed-Mode SPE | Complex Matrices | 85 - 99% | Combines multiple retention mechanisms for the cleanest extracts. | More complex method development is required. |
Experimental Protocols
Protocol for Quantifying Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Analyte Standard in Solvent (Solution A): Prepare a standard solution of the analyte in a solvent that is compatible with your analytical method (e.g., mobile phase).
-
Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of the analyte using your established sample preparation method.
-
Spike Blank Matrix Extract (Solution B): Add the same amount of analyte standard as in Solution A to the blank matrix extract.
-
Analyze Solutions: Analyze both Solution A and Solution B using your LC-MS or GC-MS method.
-
Calculate Matrix Effect (%ME): Use the following formula: %ME = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
A %ME value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Detailed Protocol for Solid-Phase Extraction (SPE) of Water Samples
This protocol is a general guideline for the cleanup of aqueous environmental samples using reversed-phase SPE.
-
Cartridge Conditioning:
-
Pass 5 mL of a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water or a weak organic-water mixture to remove polar interferences.
-
-
Elution:
-
Elute the retained analytes with a small volume of a strong organic solvent (e.g., 2-5 mL of methanol or acetonitrile).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase or a suitable solvent for injection.
-
General Protocol for QuEChERS Extraction of Soil Samples
This protocol provides a general workflow for the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for soil samples.
-
Sample Hydration:
-
Weigh 10-15 g of the soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add a specific amount of water to ensure consistent hydration.
-
-
Extraction:
-
Add 10-15 mL of acetonitrile (B52724) to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at a high speed (e.g., 3000-5000 rpm) for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS.
-
Protocol for Matrix-Matched Calibration
This method compensates for matrix effects by preparing calibration standards in a similar matrix to the samples.
-
Obtain a Blank Matrix: Secure a sample of the matrix (e.g., soil, water) that is verified to be free of the analytes of interest.
-
Prepare Blank Matrix Extract: Process the blank matrix using the same extraction and cleanup procedure as for the unknown samples.
-
Prepare Calibration Standards: Spike aliquots of the blank matrix extract with known concentrations of the analyte standards to create a series of calibration standards.
-
Construct the Calibration Curve: Analyze the matrix-matched calibration standards using your analytical method and construct a calibration curve by plotting the instrument response versus the analyte concentration.
-
Quantify Unknown Samples: Analyze the unknown sample extracts and determine their concentrations using the matrix-matched calibration curve.
Protocol for the Standard Addition Method
This method is ideal for complex or variable matrices where a representative blank matrix is unavailable.
-
Divide the Sample: Aliquot the unknown sample into several equal portions.
-
Spike the Aliquots: Leave one aliquot unspiked, and to the remaining aliquots, add increasing and known amounts of the analyte standard.
-
Analyze All Aliquots: Analyze all the prepared aliquots (spiked and unspiked) using your analytical method.
-
Construct the Standard Addition Plot: Plot the instrument response versus the concentration of the added standard.
-
Determine the Unknown Concentration: Extrapolate the linear regression line to the x-axis (where the response is zero). The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample.
Visualizations
Caption: A logical workflow for identifying, mitigating, and compensating for matrix effects in environmental sample analysis.
Caption: A step-by-step experimental workflow for Solid-Phase Extraction (SPE).
Caption: The experimental and data analysis workflow for the standard addition method.
Technical Support Center: Method Validation for the Quantitative Analysis of Hydrocarbons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method validation of quantitative hydrocarbon analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of method validation for hydrocarbon analysis?
A1: Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For the quantitative analysis of hydrocarbons, this ensures that the method will consistently produce accurate, reliable, and reproducible results, which is crucial for regulatory submissions and quality control.
Q2: Which regulatory guidelines are most relevant for hydrocarbon method validation?
A2: The most relevant guidelines are the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures," United States Environmental Protection Agency (EPA) methods (such as SW-846 Method 8015D for non-halogenated organics), and ISO/IEC 17025 "General requirements for the competence of testing and calibration laboratories."[1] These documents provide a framework for the validation parameters that need to be assessed.
Q3: What are the key parameters to evaluate during method validation for hydrocarbon analysis?
A3: The core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). Robustness should also be assessed to understand the method's performance under slight variations in experimental conditions.[2]
Q4: What is the difference between method validation, verification, and qualification?
A4: Method validation is the comprehensive process of establishing a method's suitability. Method verification is performed on an already validated method to ensure a specific laboratory can successfully perform it. Method qualification is similar to validation but may be performed on a method that is not yet finalized to inform its development.
Q5: How do I handle complex hydrocarbon mixtures in method validation?
A5: For complex mixtures like gasoline or diesel range organics (GRO/DRO), validation often involves using a representative standard or a well-characterized mixture. The method should be able to quantify the total hydrocarbon content or specific marker compounds within the mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the validation of a quantitative hydrocarbon analysis method.
Linearity Issues
Q: My calibration curve for a series of hydrocarbon standards shows a poor correlation coefficient (r² < 0.99). What are the potential causes and solutions?
A:
-
Inappropriate Calibration Range: The concentration range of your standards may be too wide, exceeding the linear range of the detector (e.g., Flame Ionization Detector - FID).
-
Solution: Narrow the calibration range or use a non-linear calibration model if appropriate.
-
-
Standard Preparation Errors: Inaccurate dilutions of the stock standard will lead to non-linear responses.
-
Solution: Carefully prepare fresh standards and verify the accuracy of your pipettes and volumetric flasks.
-
-
Injector Discrimination: High molecular weight hydrocarbons may not be transferred to the column as efficiently as lower molecular weight compounds, especially at high inlet temperatures.[3]
-
Solution: Optimize the injector temperature and consider using a different injection technique (e.g., on-column injection) or a liner with glass wool to aid in vaporization.[3]
-
-
Detector Saturation: At high concentrations, the FID can become saturated, leading to a plateau in the response.
-
Solution: Reduce the concentration of the highest calibration standard or decrease the injection volume.
-
Accuracy (Recovery) Problems
Q: The recovery of my spiked hydrocarbon samples is consistently low (<80%). What could be the reason?
A:
-
Inefficient Extraction: The chosen solvent or extraction technique may not be effectively removing all the hydrocarbons from the sample matrix.
-
Solution: Evaluate different extraction solvents or techniques (e.g., sonication, Soxhlet extraction). Ensure the solvent polarity matches the target hydrocarbons.[4]
-
-
Analyte Volatility: Low molecular weight hydrocarbons may be lost during sample preparation steps, such as solvent evaporation.
-
Solution: Use gentle evaporation techniques (e.g., nitrogen stream at a controlled temperature) and avoid excessive drying of the sample extract.
-
-
Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analysis, causing signal suppression in the detector.[4]
-
Solution: Improve the sample cleanup procedure to remove interfering compounds. Matrix-matched calibration standards can also help to compensate for these effects.
-
-
Adsorption: Active sites in the GC system (e.g., inlet liner, column) can adsorb polar or high molecular weight hydrocarbons, leading to incomplete transfer.[5]
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance, such as trimming the first few centimeters of the column, can also help.[5]
-
Precision Failures
Q: My results for replicate injections of the same hydrocarbon standard show high variability (RSD > 2%). How can I improve precision?
A:
-
Inconsistent Injection Volume: Manual injections are a common source of variability.
-
Solution: Use an autosampler for injections to ensure consistent volume and injection speed.[6]
-
-
Leaks in the GC System: Leaks in the carrier gas flow path will cause fluctuations in flow and pressure, leading to variable retention times and peak areas.
-
Solution: Perform a thorough leak check of the system, paying close attention to the septum, ferrules, and column connections.
-
-
Unstable GC Conditions: Fluctuations in oven temperature or carrier gas flow rate will affect the chromatography.
-
Solution: Allow the GC to fully equilibrate before starting a sequence. Ensure the gas regulators are providing a stable pressure.
-
-
Sample Evaporation: If sample vials are not properly sealed, volatile hydrocarbons can evaporate, changing the concentration over time.
-
Solution: Use high-quality vials with PTFE-lined septa and ensure they are tightly capped.
-
Sensitivity Issues (LOD/LOQ)
Q: I am unable to achieve the required Limit of Detection (LOD) and Limit of Quantitation (LOQ) for my hydrocarbon analysis. What can I do?
A:
-
High Baseline Noise: A noisy baseline will obscure small peaks, leading to a higher LOD and LOQ.
-
Poor Peak Shape: Broad, tailing peaks have a lower signal-to-noise ratio.
-
Solution: Optimize the chromatographic conditions (e.g., temperature program, flow rate) to achieve sharper peaks. Address any activity issues in the system.
-
-
Sub-optimal Detector Settings: The FID response is dependent on the hydrogen and air flow rates.
-
Solution: Optimize the detector gas flow rates according to the manufacturer's recommendations.
-
-
Insufficient Sample Concentration: The amount of analyte being injected is too low.
-
Solution: If possible, increase the sample concentration through pre-concentration techniques or by reducing the final extraction volume.[8]
-
Experimental Protocols
1. Linearity and Range
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.
-
Methodology:
-
Prepare a stock solution of the hydrocarbon standard(s) of interest.
-
Create a series of at least five calibration standards by serial dilution of the stock solution. The concentrations should span the expected working range of the method.
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the concentration for each standard.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
2. Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Methodology:
-
Prepare a sample matrix (e.g., blank soil, water) and spike it with a known amount of the hydrocarbon standard(s) at three different concentration levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples using the developed method.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
3. Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements.
-
Methodology:
-
Repeatability (Intra-assay precision):
-
Prepare a single sample (or a standard at a mid-range concentration).
-
Perform at least six replicate analyses of the sample on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Compare the results from the different conditions to assess the method's ruggedness.
-
-
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Methodology (based on Signal-to-Noise Ratio):
-
Prepare a series of low-concentration standards.
-
Determine the concentration that produces a signal-to-noise ratio of approximately 3:1. This is the LOD.
-
Determine the concentration that produces a signal-to-noise ratio of approximately 10:1. This is the LOQ.[1]
-
Inject a standard at the determined LOQ concentration multiple times to confirm that the precision is acceptable at this level.
-
Quantitative Data Summary
| Validation Parameter | Typical Acceptance Criteria | Example Data (for a single hydrocarbon) |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.998 |
| Range | Defined by the linear, accurate, and precise concentrations | 1 - 100 µg/mL |
| Accuracy | Recovery within 80 - 120% | 95.6% |
| Precision (Repeatability) | RSD ≤ 15% | RSD = 3.2% |
| Precision (Intermediate) | RSD ≤ 20% | RSD = 5.8% |
| LOD | S/N ≈ 3 | 0.3 µg/mL |
| LOQ | S/N ≈ 10 | 1.0 µg/mL |
Visualizations
Caption: Workflow for Method Validation of Hydrocarbon Analysis.
Caption: Troubleshooting Decision Tree for Method Validation Issues.
References
- 1. How to improve limit of quantitation? - Chromatography Forum [chromforum.org]
- 2. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 3. total petroleum hydrocarbons method linearity problem - Chromatography Forum [chromforum.org]
- 4. welchlab.com [welchlab.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. hpst.cz [hpst.cz]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
Validation & Comparative
A Comparative Analysis of Mass Spectra in 3-Ethyl-2-methyloctane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electron ionization (EI) mass spectra of constitutional isomers of 3-Ethyl-2-methyloctane, which all share the molecular formula C₁₁H₂₄ and a molecular weight of approximately 156.31 g/mol . Understanding the distinct fragmentation patterns of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in metabolomics, environmental analysis, and pharmaceutical development. This report includes quantitative mass spectral data, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis of branched alkanes, and visualizations to illustrate fragmentation pathways and experimental workflow.
Key Isomers Under Comparison:
-
n-Undecane: The linear isomer, serving as a reference for unbranched fragmentation.
-
5-Ethyl-2-methyloctane: A branched isomer.
-
6-Ethyl-2-methyloctane: Another branched isomer, differing in the position of the ethyl group.
Note: The mass spectrum for this compound was not available in the publicly accessible NIST WebBook, PubChem, and MassBank databases at the time of this report.
Data Presentation: Comparison of Mass Spectra
The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization mass spectra of n-undecane and two of its branched isomers.
| m/z | n-Undecane (Linear) | 5-Ethyl-2-methyloctane (Branched) | 6-Ethyl-2-methyloctane (Branched) |
| 156 (M⁺) | Present (low intensity) | Absent or very low intensity | Absent or very low intensity |
| 127 | Present | Prominent | Present |
| 113 | Present | Present | Prominent |
| 99 | Present | Present | Present |
| 85 | Present | Prominent | Present |
| 71 | Prominent | Prominent | Prominent |
| 57 | Base Peak | Base Peak | Base Peak |
| 43 | High Intensity | High Intensity | High Intensity |
| 29 | High Intensity | High Intensity | High Intensity |
Observations:
-
The molecular ion peak (M⁺) at m/z 156 is weak or absent in the branched isomers, a characteristic feature of branched alkanes due to the high propensity for fragmentation at the branching points. In contrast, the linear n-undecane shows a discernible, albeit small, molecular ion peak.
-
5-Ethyl-2-methyloctane exhibits a prominent fragment at m/z 127, corresponding to the loss of an ethyl radical (C₂H₅), and a significant peak at m/z 85, resulting from the loss of a pentyl radical (C₅H₁₁).
-
6-Ethyl-2-methyloctane shows a characteristic fragment at m/z 113, which can be attributed to the loss of a propyl radical (C₃H₇).
-
For all isomers, the base peak is observed at m/z 57, corresponding to the stable tert-butyl cation, and other small alkyl fragments (m/z 29, 43, 71) are abundant.
Experimental Protocols
The following is a representative experimental protocol for the analysis of branched alkanes by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Samples containing the alkane isomers are typically dissolved in a volatile organic solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 1 mg/mL.
-
If necessary, a dilution series is prepared to ensure the concentration is within the linear range of the instrument.
-
An internal standard (e.g., a deuterated alkane) may be added for quantitative analysis.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading. The injector temperature is set to a high value (e.g., 250°C) to ensure rapid volatilization of the analytes.
-
Column: A nonpolar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly used for the separation of hydrocarbons. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) at a rate of 10°C/min. The initial and final temperatures are held for a few minutes to ensure complete elution of all compounds.
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) is performed at a standard electron energy of 70 eV.
-
Ion Source Temperature: The ion source temperature is maintained at approximately 230°C.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of m/z 20 to 200.
-
Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum of each eluting compound.
Mandatory Visualization
The following diagrams illustrate the generalized fragmentation pathways for branched alkanes and a typical experimental workflow for their analysis.
A Comparative Guide to Kovats Retention Indices of C11 Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kovats retention indices for various C11 alkane isomers. The data presented is crucial for the identification and separation of these compounds in complex mixtures using gas chromatography (GC). Understanding the relationship between molecular structure and retention behavior is fundamental in fields ranging from petrochemical analysis to the development of pharmaceuticals where precise compound identification is paramount.
Data Presentation: Kovats Retention Indices of C11 Alkane Isomers
The following table summarizes the Kovats retention indices (RI) for a range of C11 alkane isomers on various non-polar stationary phases. Non-polar columns, such as those with dimethyl polysiloxane-based stationary phases (e.g., SE-30, DB-1, HP-5), are widely used for the separation of hydrocarbons. The retention index of a compound is a dimensionless quantity that normalizes its retention time to that of adjacent n-alkanes, making it a more reproducible value across different instruments and laboratories.[1]
| Isomer Name | IUPAC Name | Stationary Phase | Kovats Retention Index (RI) |
| n-Undecane | Undecane | SE-30 | 1100 |
| 2-Methyldecane | 2-Methyldecane | DB-5 | 1069[2] |
| 3-Methyldecane | 3-Methyldecane | DB-5 | 1073[2] |
| 5-Methyldecane | 5-Methyldecane | OV-101 | 1057.4 |
| 2,2-Dimethylnonane | 2,2-Dimethylnonane | SE-30 | 1021 - 1026 |
| 2,4-Dimethylnonane | 2,4-Dimethylnonane | SE-30 | 1021 - 1026 |
| 3,3-Dimethylnonane | 3,3-Dimethylnonane | Squalane | 932 |
| 3,7-Dimethylnonane | 3,7-Dimethylnonane | Squalane | 1036 |
Experimental Protocols
The determination of Kovats retention indices is a standardized procedure in gas chromatography. Below is a detailed methodology representative of the experiments cited in this guide.
Objective: To determine the Kovats retention index of C11 alkane isomers.
Materials:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary column with a non-polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-1 or equivalent).
-
High-purity carrier gas (Helium or Hydrogen).
-
Syringe for manual or autosampler for automated injection.
-
A standard mixture of n-alkanes (e.g., C8-C20) in a suitable solvent (e.g., hexane).
-
Samples of individual C11 alkane isomers or a mixture thereof.
Procedure:
-
GC System Preparation:
-
Install the non-polar capillary column in the GC oven.
-
Set the carrier gas flow rate. For helium, a typical linear velocity is 30-35 cm/sec.
-
Set the injector and detector temperatures. A common setting is 250°C for both.
-
-
Temperature Program:
-
A temperature program is employed to ensure the elution of all compounds within a reasonable time and with good resolution.
-
A typical program starts at a low initial temperature (e.g., 40°C) and holds for a few minutes to allow for the separation of volatile components.
-
The oven temperature is then ramped at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C) and held for a period to ensure all components have eluted.
-
-
Analysis of n-Alkane Standard:
-
Inject the n-alkane standard mixture into the GC system.
-
Record the retention times for each n-alkane.
-
-
Analysis of C11 Alkane Isomer Sample:
-
Inject the sample containing the C11 alkane isomer(s) under the identical GC conditions used for the n-alkane standard.
-
Record the retention times of the isomer peaks.
-
-
Calculation of Kovats Retention Index (I):
-
The Kovats retention index is calculated using the following formula for a temperature-programmed analysis:
-
I = 100 * [n + ( (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) )]
-
Where:
-
t_R(x) is the retention time of the C11 alkane isomer.
-
t_R(n) is the retention time of the n-alkane eluting immediately before the isomer.
-
t_R(n+1) is the retention time of the n-alkane eluting immediately after the isomer.
-
n is the carbon number of the n-alkane eluting before the isomer.
-
-
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the determination and interpretation of Kovats retention indices.
References
A Comparative Guide to the Quantification of 3-Ethyl-2-methyloctane: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of the branched alkane 3-Ethyl-2-methyloctane against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a volatile organic compound (VOC) belonging to the class of branched alkanes. Accurate and precise quantification of such compounds is crucial in various fields, including environmental monitoring, petroleum analysis, and as potential biomarkers in biological samples. While GC-MS is a widely accepted and powerful technique for the analysis of VOCs, alternative methods also offer unique advantages.[1] This guide will focus on a detailed comparison between a typical validated GC-MS method and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[2]
Experimental Protocol: A Typical Validated GC-MS Method
A robust GC-MS method for the quantification of this compound would be developed and validated according to international guidelines, assessing parameters such as specificity, accuracy, precision, linearity, and limits of detection and quantification.[3]
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique suitable for volatile compounds in liquid or solid samples.[4]
-
Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its ability to extract a wide range of volatile and semi-volatile compounds.[4]
-
Sample Incubation: Samples are typically incubated at an elevated temperature (e.g., 70°C) for a set period (e.g., 60 minutes) to allow volatile analytes to partition into the headspace.[4]
-
Extraction: The SPME fiber is exposed to the headspace for a defined time (e.g., 60 minutes) to adsorb the analytes.[4]
-
Desorption: The fiber is then inserted into the hot GC inlet (e.g., 250°C) for a short period (e.g., 4 minutes) to desorb the analytes onto the analytical column.[4]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm x 0.25 µm), is suitable for separating alkanes.[5][6]
-
Oven Temperature Program: An initial temperature of 60°C held for 3 minutes, followed by a ramp to 246°C at 3°C/minute, and a final hold for 25 minutes.[7] A faster program could involve an initial hold at 70°C for 3 minutes, a ramp to 100°C at 5°C/minute, a 1-minute hold, then a ramp to 246°C at 120°C/minute with a 3-minute hold.[3][7]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode can be used for initial identification, while selected ion monitoring (SIM) mode is employed for enhanced sensitivity and quantitative analysis.[1] For this compound (C11H24, molecular weight 156.31 g/mol ), characteristic fragment ions would be selected for monitoring.[8]
3. Method Validation Parameters
The method would be validated to ensure its reliability for the intended application.[3]
-
Linearity: A series of calibration standards are analyzed to establish a linear relationship between concentration and instrument response. A correlation coefficient (R²) of ≥ 0.998 is typically considered acceptable.[3][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For GC-MS, LODs can be in the range of 0.03–1.13 mg/kg and LOQs from 0.09–3.41 mg/kg, depending on the matrix and instrumentation.[2][4]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples. Recoveries between 70% and 115% are generally considered acceptable.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD), with values ≤ 20% being acceptable.[6]
Performance Data: GC-MS
The following table summarizes the expected performance of a validated GC-MS method for this compound quantification.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.998[3][7] |
| Limit of Detection (LOD) | 0.05 - 5 mg/L[9] |
| Limit of Quantification (LOQ) | 2.5 - 12.5 mg/L[9] |
| Accuracy (Recovery) | 70 - 115%[6] |
| Precision (RSD) | ≤ 20%[6] |
Alternative Method: 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and quantification. 2D DQF-COSY NMR has been shown to be effective for the in-situ quantification of branched alkanes in complex mixtures, even within porous media.[10]
Experimental Protocol: 2D DQF-COSY NMR
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent.
-
Data Acquisition: 2D DQF-COSY spectra are acquired. This technique helps to suppress signals from uncoupled protons and reduces line broadening, which is particularly useful for analyzing mixtures in inhomogeneous environments.[10]
-
Data Analysis: The analysis of 1D anti-diagonal spectra from the projections of the 2D DQF-COSY spectra is used for quantification.[10] Partial least-squares regression (PLSR) analysis can be applied to characterize the composition of mixtures.[10]
Performance Data: 2D DQF-COSY NMR
The performance of this method is demonstrated by its ability to discriminate between different types of branched alkanes.
| Parameter | Reported Performance |
| Discrimination | Can discriminate 2-methyl and linear alkanes from other branched isomers.[10] |
| Quantification Error (RMSEP) | < 3 mol % for linear alkane, 2-methyl alkane, and total of 3- and 4-methyl alkanes.[10] |
| Sub-molecular Group Quantification (RMSEP) | < 1 mol % for CH₃CH₂, (CH₃)₂CH, and CH₂CH(CH₃)CH₂ groups.[10] |
Comparison Summary
| Feature | GC-MS | 2D DQF-COSY NMR |
| Principle | Chromatographic separation followed by mass-based detection. | Nuclear magnetic resonance of atomic nuclei. |
| Sensitivity | Very high (ppb to ppt (B1677978) levels).[1] | Lower than GC-MS. |
| Selectivity | High, especially in SIM mode. | High, based on chemical shifts and coupling constants. |
| Sample Throughput | Relatively high, with run times around 14-30 minutes per sample.[3][9] | Lower, requires longer acquisition times. |
| Quantification | Requires calibration with standards. | Can be performed with or without standards (quantitative NMR). |
| Structural Information | Provides fragmentation patterns for identification. | Provides detailed structural information about the entire molecule. |
| Matrix Effects | Can be significant, often requiring sample cleanup or matrix-matched calibration. | Less susceptible to matrix effects compared to GC-MS. |
| Instrumentation Cost | Generally lower than high-field NMR. | High. |
Visualizing the Workflow and Logic
GC-MS Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Validation Parameter Interdependencies
Caption: Logical relationship of parameters for a validated analytical method.
Conclusion
The choice between GC-MS and 2D DQF-COSY NMR for the quantification of this compound depends on the specific requirements of the study.
-
GC-MS is the method of choice for routine, high-throughput analysis requiring high sensitivity, such as in environmental monitoring or trace analysis. Its lower instrumentation cost and established validation protocols make it widely accessible.
-
2D DQF-COSY NMR , while less sensitive and with lower throughput, offers the significant advantage of providing detailed structural information and being less prone to matrix effects. It is particularly valuable for analyzing complex mixtures without extensive sample preparation and for confirming the identity of isomers.
For researchers in drug development, GC-MS is likely more suitable for pharmacokinetic studies requiring the quantification of low concentrations of metabolites. However, NMR could be invaluable in the initial stages of drug discovery for structural elucidation and in studies where preserving the sample integrity is paramount. Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable the selection of the most appropriate method for achieving reliable and accurate quantification of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Performance of Chiral GC Columns for Alkane Separation
A Comparative Guide to Chiral Columns for Alkane Separation
For researchers, scientists, and drug development professionals, the enantioseparation of chiral alkanes presents a unique analytical challenge due to their nonpolar nature and lack of functional groups. This guide provides an objective comparison of the performance of various chiral stationary phases (CSPs) for this application, supported by experimental data and detailed methodologies. The primary technique for this separation is Gas Chromatography (GC), with cyclodextrin-based CSPs being the industry standard.
The chiral recognition of alkanes relies on weak van der Waals forces and inclusion complexation within the chiral cavity of the stationary phase.[1] Therefore, the selection of a column with the appropriate CSP is critical for achieving successful enantioseparation.
Direct comparison of chiral columns for alkane separation is challenging due to the lack of standardized reporting in publicly available literature. The following table summarizes performance data for representative chiral alkanes on commonly used cyclodextrin-based GC columns. It is important to note that the experimental conditions may vary between studies, impacting direct comparability. A baseline separation is generally considered to be achieved when the resolution (Rs) is greater than or equal to 1.5.
| Analyte | Column | Chiral Stationary Phase (CSP) | Resolution (Rs) | Selectivity (α) | Analysis Time (min) | Reference/Source |
| 2,3-Dimethylpentane (B165511) | Custom Mixed Phase | Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin mixed with Chirasil-Dex | > 1.5 (Baseline) | Not Reported | ~30 | [2] |
| 3-Methylhexane | Perpentylated β-cyclodextrin | Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin | Baseline Separation | Not Reported | ~20 | [3] |
| General Alkanes | Supelco™ β-DEX™ 120 | 20% Permethylated β-cyclodextrin in a polar stationary phase | Effective for a wide range of alkanes | Varies | Varies | [4][5] |
| General Hydrocarbons | Astec™ CHIRALDEX® G-TA | Trifluoroacetyl-permethyl-γ-cyclodextrin | Effective for various hydrocarbons | Varies | Varies | [1][6] |
| General Chiral Compounds | Restek Rt-βDEXsm | 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin (B1172386) in a polysiloxane phase | Reported effective for a broad range of chiral compounds | Varies | Varies | [7][8][9] |
Note: Quantitative Rs and α values for all combinations are not always available in the cited literature. A successful separation was reported in these cases. The performance of these columns is highly dependent on the specific analyte and the chromatographic conditions.
Experimental Protocols
Detailed experimental conditions are critical for reproducing and optimizing enantioseparations. The following protocols are representative of the methods used for the GC-based separation of chiral alkanes on modified cyclodextrin phases.
Protocol 1: Enantioseparation of 2,3-Dimethylpentane
This protocol is a general procedure for the enantioselective analysis of 2,3-dimethylpentane using a modified cyclodextrin-based chiral stationary phase.[2]
-
Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Fused-silica capillary column coated with a modified cyclodextrin CSP (e.g., a phase containing Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin).[2]
-
Carrier gas: Hydrogen or Helium, high purity.
-
Sample: A racemic mixture of (R)-(+)- and (S)-(-)-2,3-dimethylpentane, diluted in a suitable volatile solvent (e.g., pentane).
-
-
GC Method Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 40°C
-
Hold Time: 2 minutes
-
Ramp Rate: 2°C/min
-
Final Temperature: 100°C
-
Final Hold Time: 5 minutes
-
-
Carrier Gas Flow Rate: Set to achieve an optimal linear velocity for the column dimensions (typically 1-2 mL/min).
-
Injection:
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
-
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of racemic 2,3-dimethylpentane in pentane.
-
Protocol 2: General Screening Method for Chiral Compounds on Restek Rt-βDEXsm
This is a general-purpose method used for screening a wide variety of chiral compounds, which can be adapted for chiral alkanes.[10]
-
Column: Restek Rt-βDEXsm (30m, 0.32mm ID, 0.25µm film thickness)
-
Oven Temperature Program: 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min).
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec (set at 40°C).
-
Detector: FID set at 220°C.
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting a chiral column for alkane separation.
Caption: Workflow for Chiral GC Column Selection and Method Optimization for Alkane Separation.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. MilliporeSigma™ Supelco™ β-DEX™ 120 Capillary GC Column, df 0.25 μm | Fisher Scientific [fishersci.ca]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. scribd.com [scribd.com]
- 7. Rt-ßDEXsm Columns (fused silica), Restek - 13105, Rt-ßDEXsm [dabos.com]
- 8. restek.com [restek.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. Chiral separation 4: Separation with Rt-βDEXm, Rt-βDEXsm and Rt-βDEXse [restek.com]
A Comparative Guide to Internal Standards for Hydrocarbon Analysis: 3-Ethyl-2-methyloctane in Focus
For researchers, scientists, and professionals in drug development, the precise quantification of hydrocarbons is critical. The use of an internal standard (IS) in gas chromatography (GC) is a fundamental technique to ensure accuracy and precision by correcting for variations in sample injection, instrument response, and sample preparation.[1] This guide provides an objective comparison of 3-Ethyl-2-methyloctane as an internal standard against other commonly used alternatives, such as linear alkanes (n-decane) and aromatic compounds (toluene), for the analysis of hydrocarbon mixtures.
Principles of Internal Standard Selection
The ideal internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analytes of interest, and elutes close to them without co-eluting.[1] This ensures that the internal standard experiences similar effects of sample preparation and analysis conditions as the target compounds, leading to more accurate and reproducible results.[2]
Comparison of Internal Standards
The choice of an internal standard significantly impacts the reliability of quantitative analysis. Below is a comparison of this compound with n-decane and toluene, highlighting their respective advantages and disadvantages.
This compound: The Branched Alkane Advantage
This compound is a branched C11 alkane. Its branched structure offers distinct advantages as an internal standard in detailed hydrocarbon analysis (DHA). Branched alkanes are generally more stable than their linear counterparts.
Advantages:
-
Good Resolution: Its unique structure often leads to a distinct retention time, minimizing the risk of co-elution with target analytes in complex hydrocarbon mixtures.
-
Chemical Similarity: As a saturated hydrocarbon, it behaves similarly to other paraffinic and isoparaffinic components in gasoline and other petroleum products.
-
Broad Applicability: Suitable for methods analyzing a wide range of hydrocarbons where a non-aromatic, non-linear alkane is preferred.
Disadvantages:
-
Limited Public Data: There is a scarcity of publicly available, direct comparative performance data against other common internal standards.
-
Availability and Cost: As a specific isomer, it may be less readily available and more expensive than common linear alkanes or simple aromatic compounds.
n-Decane: The Linear Alkane Standard
n-Decane is a C10 linear alkane and a common choice as an internal standard for the analysis of gasoline and other petroleum fractions.[3]
Advantages:
-
Well-Characterized: Its chromatographic behavior is well-documented in various hydrocarbon analysis methods.
-
Represents Paraffins: As a straight-chain alkane, it is a good representative of the paraffinic content in fuels.
-
Readily Available: It is a common and relatively inexpensive chemical.
Disadvantages:
-
Potential for Co-elution: In complex mixtures, its retention time may overlap with other C10 or similar boiling point hydrocarbons.
-
Less Representative of Branched Isomers: Its linear structure may not perfectly mimic the behavior of the numerous branched alkanes present in many hydrocarbon samples.
Toluene and Deuterated Toluene: The Aromatic Choice
Toluene, and more commonly its deuterated form (toluene-d8), is a standard choice for the analysis of aromatic content in gasoline, as specified in methods like ASTM D5769.[4] Isotopically labeled standards are considered the gold standard in mass spectrometry-based methods.[5]
Advantages:
-
Ideal for Aromatic Analytes: It is an excellent internal standard for quantifying benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) and other aromatic compounds.[4]
-
Reduced Matrix Effects (Deuterated Form): Toluene-d8 co-elutes with toluene, allowing it to effectively compensate for matrix-induced signal suppression or enhancement in mass spectrometry.[6]
-
High Accuracy: The use of deuterated standards generally leads to high accuracy and precision in the quantification of their non-deuterated counterparts.[5]
Disadvantages:
-
Analyte-Specific: Its utility is primarily for the analysis of aromatic compounds and may not be the optimal choice for quantifying aliphatic hydrocarbons.
-
Potential for Natural Occurrence: Toluene is a natural component of gasoline, so a deuterated version is necessary to distinguish the internal standard from the analyte.[3]
Quantitative Data Summary
The following tables summarize available quantitative data for the discussed internal standards. It is important to note that this data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Physicochemical and Chromatographic Properties of Internal Standards
| Property | This compound | n-Decane | Toluene |
| Molecular Formula | C₁₁H₂₄ | C₁₀H₂₂ | C₇H₈ |
| Molecular Weight | 156.31 g/mol | 142.28 g/mol | 92.14 g/mol |
| Boiling Point | 185-187 °C | 174.1 °C | 110.6 °C |
| Kovats Retention Index (non-polar column) | ~1031 (estimated for 3-ethyl-4-methyloctane)[7] | 1000 | 789 |
Table 2: Performance Characteristics of Internal Standards in Hydrocarbon Analysis
| Performance Metric | This compound | n-Decane | Toluene/Deuterated Toluene |
| Typical Application | Detailed Hydrocarbon Analysis (DHA) of fuels | GC-FID analysis of gasoline components[3] | Quantification of aromatic compounds in gasoline (e.g., ASTM D5769)[4] |
| Linearity (R²) | Data not available in comparative studies | Assumed to be high for GC-FID | >0.999 for Toluene[4] |
| Precision (%RSD) | Data not available in comparative studies | Generally improves precision of analyte quantification[2] | High precision, especially with deuterated analogs[5] |
| Accuracy | Data not available in comparative studies | Improves accuracy by correcting for injection volume variations[2] | High accuracy, particularly with isotope dilution mass spectrometry[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for hydrocarbon analysis using an internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID).
Protocol 1: General GC-FID Method for Hydrocarbon Analysis
This protocol is a general guideline for the analysis of volatile hydrocarbons using an internal standard.
1. Standard and Sample Preparation:
-
Internal Standard Stock Solution (1000 ppm): Accurately weigh approximately 10 mg of the chosen internal standard (e.g., this compound) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like hexane.
-
Calibration Standards: Prepare a series of calibration standards by adding known amounts of target analytes to volumetric flasks. Spike each standard with a constant volume of the internal standard stock solution before diluting to the final volume with the solvent.
-
Sample Preparation: Accurately weigh a known amount of the hydrocarbon sample and spike it with the same constant volume of the internal standard stock solution. Dilute to a known final volume with the solvent.
2. GC-FID Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Gas chromatograph with FID |
| Column | 100% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless, 250°C |
| Oven Program | 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Detector | FID, 280°C |
3. Data Analysis:
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte area / IS area) against the concentration ratio.
-
Determine the concentration of each analyte in the sample using its peak area ratio and the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for quantitative analysis of hydrocarbons using an internal standard with GC-FID.
Logical Relationships in Internal Standard Selection
The choice of an internal standard is based on a logical relationship between its properties and the properties of the analytes and the analytical method.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. whitman.edu [whitman.edu]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Octane, 3-ethyl-4-methyl [webbook.nist.gov]
A Comparative Guide to Inter-laboratory Analysis of Branched Alkanes
Core Analytical Techniques and Performance Comparison
The primary techniques for the analysis of branched alkanes are gas chromatography-based methods, owing to their high resolving power for volatile and semi-volatile compounds. The choice of analytical column and detector is critical for achieving the desired selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the identification and quantification of branched alkanes. The separation is achieved on a capillary column, and the mass spectrometer provides both quantitative data and structural information for isomer identification.
Table 1: Performance Comparison of Different GC Columns for Branched Alkane Analysis
| Parameter | Standard Non-Polar Column (e.g., DB-5ms) | Mid-Polar Column (e.g., DB-17ms) | Highly-Polar Column (e.g., DB-WAX) |
| Resolution of Isomers | Moderate | Good | Excellent for specific isomers |
| Typical Peak Width (s) | 0.5 - 1.0 | 0.4 - 0.8 | 0.3 - 0.7 |
| Limit of Detection (LOD) | ~1-10 pg on-column | ~1-10 pg on-column | ~5-20 pg on-column |
| Limit of Quantification (LOQ) | ~5-30 pg on-column | ~5-30 pg on-column | ~15-60 pg on-column |
| Precision (%RSD) | < 10% | < 8% | < 12% |
| Accuracy (% Recovery) | 85-110% | 90-105% | 80-115% |
Note: The values presented are typical and can vary based on the specific analyte, matrix, and instrument conditions.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex samples containing a large number of branched alkane isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution.
Table 2: Performance Comparison of GC-MS and GCxGC-TOFMS for Branched Alkane Analysis
| Parameter | GC-MS | GCxGC-TOFMS |
| Peak Capacity | ~200-400 | > 5000 |
| Resolution of Co-eluting Isomers | Limited | High |
| Sensitivity | Good | Excellent (due to peak focusing) |
| Sample Throughput | High | Moderate |
| Data Complexity | Moderate | High |
| Cost | Moderate | High |
Experimental Protocols
Sample Preparation for Petroleum Hydrocarbon Analysis
A generic sample preparation workflow for the analysis of branched alkanes in environmental or petroleum samples is outlined below.
Caption: General workflow for sample preparation and analysis of branched alkanes.
Detailed Protocol:
-
Extraction: Weigh 1-10 g of a solid sample or measure 100-1000 mL of a liquid sample. Extract the sample with a suitable solvent (e.g., a mixture of hexane and dichloromethane) using sonication, soxhlet, or accelerated solvent extraction (ASE).
-
Fractionation: To isolate the saturated hydrocarbon fraction (which includes branched alkanes), pass the extract through a silica gel or alumina (B75360) column. Elute the saturated hydrocarbons with a non-polar solvent like hexane.
-
Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Inject 1 µL of the concentrated extract into the GC-MS or GCxGC-MS system.
GC-MS Instrumental Parameters
-
Injector: Split/splitless inlet, 280 °C, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold for 10 min.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Mass Range: m/z 40-550.
Signaling Pathways in Drug Development: The Role of Branched-Chain Molecules
In drug development, the branching of alkyl side chains on a drug molecule can significantly impact its metabolic stability and interaction with target proteins. For instance, branched chains can sterically hinder enzymatic degradation, prolonging the drug's half-life.
Caption: Impact of branched side chains on drug metabolism.
This guide provides a foundational comparison of analytical techniques for branched alkane analysis. For any specific application, it is crucial to perform in-house validation to ensure the chosen method meets the required performance criteria. The principles of inter-laboratory comparisons, such as those outlined in ISO/IEC 17043, provide a framework for assessing the proficiency and comparability of analytical measurements across different laboratories.[1][2][3] Regular participation in proficiency testing schemes is recommended to ensure the ongoing quality and reliability of analytical data.[2]
References
Accuracy and precision of analytical methods for volatile organic compounds
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount. This guide provides an objective comparison of three prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Proton Transfer Reaction-Mass Spectrometry (PTR-MS), and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS). The information presented is supported by experimental data to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Quantitative Comparison
The performance of an analytical method is best assessed through quantitative metrics. The following tables summarize key performance indicators for GC-MS, PTR-MS, and SIFT-MS in the analysis of common VOCs, specifically benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX).
Table 1: Accuracy (Recovery %) of Analytical Methods for BTEX Compounds
| Compound | GC-MS | PTR-MS | SIFT-MS |
| Benzene | 96.7 - 101.8%[1][2] | ~92% or better[3][4] | 90 - 110%[5] |
| Toluene | 96.1 - 102.4%[1][2] | ~92% or better[3][4] | 90 - 110%[5] |
| Ethylbenzene | 96.8 - 103.8%[1][2] | ~92% or better[3][4] | 90 - 110%[5] |
| Xylenes (m,p,o) | 96.6 - 103.4%[1][2] | ~92% or better[3][4] | 90 - 110%[5] |
Note: Recovery values for PTR-MS are estimated based on reported experimental errors of 8% or lower for a range of VOCs.
Table 2: Precision (Relative Standard Deviation - RSD %) of Analytical Methods for BTEX Compounds
| Compound | GC-MS | PTR-MS | SIFT-MS |
| Benzene | 1.04 - 3.2%[1] | <15%[6] | <10%[5] |
| Toluene | 1.15 - 5.5%[7] | <15%[6] | <10%[5] |
| Ethylbenzene | 0.8 - 4.1%[2][7] | <15%[6] | <10%[5] |
| Xylenes (m,p,o) | 1.2 - 7.5%[1] | <15%[6] | <10%[5] |
Table 3: General Performance Characteristics
| Parameter | GC-MS | PTR-MS | SIFT-MS |
| Principle | Chromatographic separation followed by mass analysis. | Soft chemical ionization with proton transfer reactions. | Soft chemical ionization with multiple, switchable reagent ions. |
| Sample Throughput | Lower (minutes to tens of minutes per sample).[8] | High (real-time, seconds per sample).[9] | High (real-time, seconds per sample).[10][11] |
| Detection Limits | ng/L to sub-ng/L.[7][12] | pptv to sub-ppbv.[9][13] | pptv to sub-ppbv.[14][15] |
| **Linearity (R²) ** | >0.99[7][16] | >0.99[3] | >0.99[5] |
| Humidity Effects | Sample drying often required.[11] | Can be influenced by high humidity. | Robust to humidity.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are outlines of the experimental protocols for the three techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) - Based on EPA Method 8260D
This method is a standard for the analysis of volatile organic compounds in various matrices.[8][17][18][19]
-
Sample Preparation (Purge-and-Trap):
-
Aqueous samples are loaded into a purging vessel.
-
An inert gas (e.g., helium) is bubbled through the sample, transferring the VOCs from the liquid to the gas phase.
-
The gas is passed through a sorbent trap to concentrate the VOCs.
-
The trap is heated, and the desorbed VOCs are transferred to the GC.
-
-
Gas Chromatography:
-
The VOCs are injected into a capillary column (e.g., Elite 624).[12]
-
The column temperature is programmed to ramp up, separating the VOCs based on their boiling points and affinity for the stationary phase.
-
-
Mass Spectrometry:
-
The separated compounds eluting from the GC column are ionized (typically by electron impact).
-
The resulting ions are separated by their mass-to-charge ratio in a mass analyzer.
-
A detector measures the abundance of each ion, generating a mass spectrum.
-
-
Data Analysis:
-
Compounds are identified by comparing their retention times and mass spectra to those of known standards.
-
Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve.
-
Proton Transfer Reaction-Mass Spectrometry (PTR-MS)
PTR-MS is a direct injection mass spectrometry technique that allows for real-time monitoring of VOCs.[9]
-
Ion Generation:
-
H₃O⁺ (hydronium) ions are generated in a hollow cathode discharge ion source from water vapor.
-
-
Reaction Chamber (Drift Tube):
-
The sample air containing VOCs is continuously introduced into a drift tube.
-
H₃O⁺ ions are also injected into the drift tube.
-
Proton transfer reactions occur between H₃O⁺ and VOCs with a proton affinity higher than water, resulting in protonated VOCs (VOC-H⁺).
-
-
Mass Spectrometry:
-
The protonated molecules are guided into a mass spectrometer (quadrupole or time-of-flight).
-
The ions are separated based on their mass-to-charge ratio and detected.
-
-
Data Analysis:
-
The concentration of each VOC is calculated from the measured ion signals, the reaction rate constant, and instrumental parameters.
-
Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS)
SIFT-MS is another real-time analytical technique that utilizes soft chemical ionization with the advantage of switchable reagent ions.[10][11]
-
Reagent Ion Generation and Selection:
-
A microwave discharge generates a plasma from a mixture of air and water vapor, producing a variety of ions.
-
A quadrupole mass filter selects a specific reagent ion (e.g., H₃O⁺, NO⁺, O₂⁺).
-
-
Flow Tube Reactor:
-
The selected reagent ions are injected into a flow tube containing a carrier gas (e.g., helium).
-
The sample containing VOCs is introduced into the flow tube at a known flow rate.
-
Soft chemical ionization reactions occur between the reagent ions and the VOCs.
-
-
Mass Spectrometry:
-
The product ions are sampled from the flow tube into a second quadrupole mass spectrometer for analysis and detection.
-
-
Data Analysis:
-
The concentration of each VOC is determined from the known reaction rate constants, the measured reagent and product ion signals, and the flow rates. The ability to rapidly switch between different reagent ions allows for the differentiation of isobaric and isomeric compounds.
-
Visualizing the Workflow
To better understand the operational flow of each analytical method, the following diagrams illustrate the key steps involved.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standard Validation Protocol for Selected Ion Flow Tube Mass Spectrometry Methods Applied to Direct Headspace Analysis of Aqueous Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. PTR-MS | Laboratory of Atmospheric Chemistry | PSI [psi.ch]
- 10. gcms.cz [gcms.cz]
- 11. Faster and Easier BTEX Analysis Using SIFT-MS - Syft Technologies [syft.com]
- 12. gcms.cz [gcms.cz]
- 13. montrose-env.com [montrose-env.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gcms.cz [gcms.cz]
- 16. agilent.com [agilent.com]
- 17. scribd.com [scribd.com]
- 18. epa.gov [epa.gov]
- 19. EPA Method 8260D | Western Kentucky University [wku.edu]
Molecular Modeling: A Comparative Guide to Alkane Isomer Separation
The separation of alkane isomers is a critical process in the petrochemical industry, essential for producing high-octane gasoline and valuable chemical feedstocks. Traditional separation methods, such as distillation, are often energy-intensive. Molecular modeling has emerged as a powerful tool to understand and predict the separation performance of nanoporous materials like zeolites and metal-organic frameworks (MOFs), offering a cost-effective and efficient way to screen and design new materials for this purpose.
This guide provides a comparative overview of molecular modeling techniques applied to the separation of alkane isomers, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the application of computational methods in materials science and separation processes.
Molecular Modeling Techniques for Alkane Isomer Separation
Several molecular modeling techniques are employed to simulate the adsorption and diffusion of alkane isomers in porous materials. The most common methods include Monte Carlo (MC) simulations, Molecular Dynamics (MD) simulations, and Quantum Chemical calculations.
Monte Carlo Simulations:
Monte Carlo methods are statistical techniques used to model the equilibrium properties of a system. Grand Canonical Monte Carlo (GCMC) is a widely used MC method for studying adsorption phenomena.[1][2][3][4][5] In GCMC, the simulation is performed in an ensemble with constant chemical potential, volume, and temperature, allowing the number of molecules in the system to fluctuate. This makes it particularly suitable for calculating adsorption isotherms, which show the amount of adsorbed gas as a function of pressure at a constant temperature.
Configurational-Bias Monte Carlo (CBMC) is an advanced MC technique that is particularly effective for simulating the adsorption of long-chain molecules like alkanes.[6] CBMC enhances the efficiency of the simulation by generating more favorable configurations of the molecules, which is crucial for accurately predicting the adsorption behavior of complex molecules in confined spaces.
Molecular Dynamics Simulations:
Molecular Dynamics simulations are used to study the dynamic properties of a system, such as diffusion.[7][8][9] In an MD simulation, the trajectories of atoms and molecules are calculated by solving Newton's equations of motion. This allows for the determination of transport properties like diffusion coefficients, which are essential for understanding the kinetics of separation processes. MD simulations can reveal the diffusion pathways of different isomers within the pores of a material, providing insights into the separation mechanism.[7][8][10]
Quantum Chemical Calculations:
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to obtain accurate information about the interactions between adsorbate molecules and the adsorbent material.[11][12][13] These calculations can provide detailed insights into the nature of the binding sites and the adsorption energies of different isomers. While computationally expensive, quantum chemical methods can be used to parameterize the force fields used in MC and MD simulations, leading to more accurate predictions.[11][14]
Comparison of Adsorbent Materials: Zeolites vs. MOFs
Both zeolites and MOFs are classes of porous materials that have shown great promise for the separation of alkane isomers.
Zeolites:
Zeolites are crystalline aluminosilicates with well-defined pore structures.[15] Their rigid frameworks and uniform pore sizes make them excellent molecular sieves. Zeolite 5A, for example, is commercially used to separate linear alkanes from their branched isomers based on a size-exclusion mechanism.[6][16] The pore openings of Zeolite 5A are large enough to allow linear alkanes to enter, while excluding the bulkier branched isomers.[6] Other zeolites, such as MFI, have been shown to separate isomers based on differences in their adsorption affinity and diffusion rates.[17]
Metal-Organic Frameworks (MOFs):
MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands.[18] A key advantage of MOFs is the tunability of their pore size, shape, and chemical functionality through the judicious choice of metal centers and organic linkers.[18] This allows for the design of MOFs with tailored properties for specific separation applications. For instance, some MOFs exhibit flexibility, where the framework can adapt to the shape of the adsorbing molecule, leading to enhanced selectivity.[19][20][21] MOFs like MIL-47(V) and ZIF-8 have been extensively studied for alkane isomer separation.[7][8][10]
Data Presentation
The following tables summarize key performance metrics for the separation of alkane isomers in selected zeolites and MOFs, as determined by molecular modeling and experimental studies.
Table 1: Adsorption Selectivity of n-hexane/2,2-dimethylbutane in Various Porous Materials
| Material | Technique | Temperature (K) | Selectivity (n-hexane/2,2-dimethylbutane) | Reference |
| Zeolite 5A | Experiment | 303 | High (Excludes 2,2-DMB) | [6] |
| MFI Zeolite | CBMC Simulation | 362 | ~2 at saturation | [17] |
| VICDOC (MOF) | GCMC Simulation | 313 | >10 | [22] |
| DEYVUA (MOF) | GCMC Simulation | 313 | Moderately high (~10) | [22] |
| BPTC-PZ (MOF) | GCMC Simulation | 303 | 5506 at low pressure | [21] |
Table 2: Uptake Capacity of C6 Alkane Isomers in Different MOFs
| Material | Isomer | Temperature (K) | Uptake Capacity (mg/g) | Reference |
| Zn-adtb | n-hexane | 300 | ~120 | [19] |
| Zn-adtb | 3-methylpentane | 300 | ~20 | [19] |
| Zn-adtb | 2,3-dimethylbutane | 300 | ~5 | [19] |
| BPTC-PZ | n-hexane | 303 | High | [21] |
| BPTC-PZ | 3-methylpentane | 303 | High | [21] |
| BPTC-PZ | 2,2-dimethylbutane | 303 | Excluded | [21] |
Experimental and Computational Protocols
Grand Canonical Monte Carlo (GCMC) Simulations:
A typical GCMC simulation protocol for studying alkane adsorption in porous materials involves the following steps:
-
System Setup: A simulation box containing the porous material is created. The structure of the material is often obtained from crystallographic data.
-
Force Field: A force field is chosen to describe the interactions between the atoms in the system. For alkanes, united-atom models, where CHx groups are treated as single interaction sites, are commonly used.[8] The Lennard-Jones potential is typically used to model van der Waals interactions, and electrostatic interactions are also included if the framework is charged.
-
Simulation Parameters: The temperature and chemical potential (or fugacity) of the bulk gas phase are set. The fugacity is related to the pressure and can be calculated using an equation of state.[1]
-
Monte Carlo Moves: The simulation proceeds by attempting a series of random moves, including:
-
Translation: A randomly selected molecule is moved to a new position.
-
Rotation: A randomly selected molecule is rotated.
-
Insertion: A new molecule is inserted into the simulation box from a reservoir.
-
Deletion: A randomly selected molecule is removed from the simulation box.
-
-
Equilibration and Production: The system is first allowed to equilibrate, after which data is collected during a production run to calculate ensemble averages of properties such as the number of adsorbed molecules.
Molecular Dynamics (MD) Simulations:
A typical MD simulation protocol for studying alkane diffusion includes:
-
System Setup: A simulation box containing the porous material and a certain number of alkane molecules (loading) is prepared.
-
Force Field: Similar to GCMC, a force field is used to describe the interatomic interactions.
-
Integration Algorithm: Newton's equations of motion are integrated numerically using an algorithm such as the Verlet algorithm.
-
Ensemble: The simulation is typically performed in the microcanonical (NVE) or canonical (NVT) ensemble.
-
Equilibration and Production: The system is equilibrated to the desired temperature, followed by a production run where the trajectories of the molecules are saved.
-
Analysis: The mean squared displacement (MSD) of the molecules is calculated from the trajectories, and the diffusion coefficient is obtained from the slope of the MSD versus time plot according to the Einstein relation.
Mandatory Visualization
Caption: General workflow for molecular modeling of alkane isomer separation.
Caption: Comparison of separation mechanisms in porous materials.
Caption: Key steps in a Configurational-Bias Monte Carlo (CBMC) simulation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Monte Carlo simulation of n-alkane adsorption isotherms in carbon slit pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Monte Carlo simulation of n-alkane adsorption isotherms in carbon slit pores [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular simulation of alkane and alkene diffusion in nanoporous membranes to allow for an energy-efficient separation [biblio.ugent.be]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemie.hu-berlin.de [chemie.hu-berlin.de]
- 13. m.youtube.com [m.youtube.com]
- 14. Computational Screening of Cationic Zeolites for n-Butane/Methane Separations Using Quantitatively Accurate First-Principles-Derived Force Fields | ORNL [ornl.gov]
- 15. Machine learning accelerated high-throughput screening of zeolites for the selective adsorption of xylene isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 19. escholarship.org [escholarship.org]
- 20. Temperature-Programmed Separation of Hexane Isomers by a Porous Calcium Chloranilate Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Comparative study of synthesis routes for branched alkanes
For researchers, scientists, and professionals in drug development, the efficient and controlled synthesis of branched alkanes is a frequent necessity. These structures are integral to a vast array of organic molecules, influencing properties from pharmacological activity to material characteristics. This guide provides a comparative analysis of three robust laboratory-scale synthesis routes: the Corey-House Synthesis, the Grignard Reaction followed by reduction, and the Wittig Reaction followed by hydrogenation. We will use the synthesis of 2,5-dimethylhexane (B165582) as a model to objectively compare these methodologies, supported by detailed experimental protocols and quantitative data.
Comparative Analysis of Synthesis Routes for 2,5-Dimethylhexane
The selection of a synthetic route for a target branched alkane is contingent on factors such as starting material availability, desired yield, and tolerance to various functional groups. Below is a summary of the key performance indicators for the three selected methods in the context of synthesizing 2,5-dimethylhexane.
| Synthesis Route | Key Intermediate(s) | Overall Yield (Estimated) | Number of Steps | Key Advantages | Key Disadvantages |
| Corey-House Synthesis | Lithium di(isobutyl)cuprate | ~70-90% | 2 | High yield, excellent for coupling primary and secondary alkyl halides, forms C-C bond directly. | Requires preparation of organolithium and Gilman reagents, sensitive to moisture and air. |
| Grignard Reaction Route | 2,5-Dimethyl-2,5-hexanediol (B89615), 2,5-Dimethyl-2,5-hexadiene | ~60-75% | 3 | Utilizes readily available starting materials (ketones/aldehydes and alkyl halides), versatile for creating various branching patterns. | Multi-step process can lead to lower overall yield, dehydration step may produce isomeric mixtures of alkenes. |
| Wittig Reaction Route | 2,5-Dimethyl-3-hexene | ~65-80% | 2 | High stereoselectivity in alkene formation, reliable C=C bond formation. | Preparation of phosphonium (B103445) ylide required, removal of triphenylphosphine (B44618) oxide byproduct can be challenging. |
Detailed Experimental Protocols
The following are detailed experimental methodologies for the synthesis of 2,5-dimethylhexane via the three compared routes.
Corey-House Synthesis
This one-pot synthesis involves the coupling of an alkyl halide with a Gilman reagent. For the synthesis of the symmetrical 2,5-dimethylhexane, isobutyl bromide is used as the precursor for both the Gilman reagent and the alkyl halide.[1][2][3][4][5][6]
Step 1: Formation of Lithium di(isobutyl)cuprate (Gilman Reagent)
-
Under an inert atmosphere of argon or nitrogen, place 2.2 equivalents of lithium metal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add anhydrous diethyl ether to the flask to cover the lithium.
-
Add a solution of 2.0 equivalents of isobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the lithium suspension with vigorous stirring. The reaction is initiated by gentle warming.
-
After the addition is complete, reflux the mixture for 1 hour to ensure the complete formation of isobutyllithium (B1630937).
-
In a separate flask under an inert atmosphere, prepare a suspension of 1.0 equivalent of copper(I) iodide in anhydrous diethyl ether.
-
Cool the isobutyllithium solution to -78°C (dry ice/acetone bath) and slowly add the copper(I) iodide suspension via cannula.
-
Allow the reaction mixture to warm to 0°C and stir for 30 minutes to form a clear solution of lithium di(isobutyl)cuprate.
Step 2: Coupling Reaction
-
Cool the freshly prepared Gilman reagent back to -78°C.
-
Add a solution of 1.0 equivalent of isobutyl bromide in anhydrous diethyl ether dropwise to the Gilman reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by fractional distillation to yield 2,5-dimethylhexane.
Grignard Reaction Followed by Dehydration and Hydrogenation
This three-step synthesis begins with the formation of a tertiary diol via a Grignard reaction, followed by dehydration to an alkene, and finally hydrogenation to the desired alkane.[7][8][9][10][11]
Step 1: Synthesis of 2,5-Dimethyl-2,5-hexanediol
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2.2 equivalents of magnesium turnings.
-
Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.
-
Add a solution of 2.2 equivalents of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add a solution of 1.0 equivalent of 2,5-hexanedione (B30556) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude 2,5-dimethyl-2,5-hexanediol, which can be purified by recrystallization.
Step 2: Dehydration of 2,5-Dimethyl-2,5-hexanediol
-
Place the purified 2,5-dimethyl-2,5-hexanediol in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[12]
-
Heat the mixture under a fractional distillation apparatus.
-
The resulting alkenes (a mixture of 2,5-dimethyl-1,5-hexadiene (B165583) and 2,5-dimethyl-2,4-hexadiene) will distill off as they are formed. Collect the distillate.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and distill to purify the alkene mixture.
Step 3: Hydrogenation of the Alkene Mixture
-
Dissolve the alkene mixture in a suitable solvent, such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus and stir vigorously until the uptake of hydrogen ceases.[13]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent by distillation to yield 2,5-dimethylhexane.
Wittig Reaction Followed by Hydrogenation
This two-step approach involves the synthesis of an alkene via the Wittig reaction, followed by its hydrogenation.[11][14][15]
Step 1: Synthesis of 2,5-Dimethyl-3-hexene
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 1.1 equivalents of isopropyltriphenylphosphonium (B8661593) bromide in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C and add 1.1 equivalents of a strong base, such as n-butyllithium, dropwise. The formation of the ylide is indicated by a color change (often to orange or deep red).
-
Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78°C and add a solution of 1.0 equivalent of isobutyraldehyde (B47883) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with hexane (B92381) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product contains the desired alkene and triphenylphosphine oxide.
-
Purify the 2,5-dimethyl-3-hexene by column chromatography on silica (B1680970) gel or by distillation.
Step 2: Hydrogenation of 2,5-Dimethyl-3-hexene
-
Dissolve the purified 2,5-dimethyl-3-hexene in ethanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (1 atm) until the reaction is complete (monitored by TLC or GC).
-
Filter the catalyst through Celite and remove the solvent by distillation to obtain 2,5-dimethylhexane.
Visualization of Synthetic Workflows
The logical flow of each synthetic pathway is visualized below using Graphviz.
References
- 1. Buy 2,5-Dimethyl-2,5-hexanediol (EVT-302271) | 110-03-2 [evitachem.com]
- 2. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 4. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. scribd.com [scribd.com]
- 7. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. prepchem.com [prepchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
Benchmarking Chiral Stationary Phases for Alkane Enantioseparation: A Comparative Guide
For researchers, scientists, and drug development professionals, the enantioseparation of chiral alkanes presents a unique analytical challenge due to their nonpolar nature and lack of functional groups. This guide provides an objective comparison of the performance of various chiral stationary phases (CSPs) for this application, supported by experimental data and detailed methodologies.
The separation of alkane enantiomers is crucial in various fields, including petrochemical analysis, fragrance research, and stereoselective synthesis.[1] Unlike more polar molecules, the chiral recognition of alkanes relies on weak van der Waals forces and inclusion complexation.[1] This necessitates the use of specialized CSPs and optimized analytical techniques. Gas Chromatography (GC) has emerged as the dominant technique for this purpose, with modified cyclodextrin-based CSPs being the stationary phases of choice.[1] Supercritical Fluid Chromatography (SFC) also shows promise as a viable alternative, though specific performance data for alkane enantioseparation is less abundant in the literature.[1]
Dominance of Gas Chromatography with Cyclodextrin-Based CSPs
Due to the volatility of many chiral alkanes, Gas Chromatography (GC) is the most effective and widely used method for their enantioseparation.[1] The key to successful separation lies in the selection of a chiral stationary phase that can effectively discriminate between the subtle structural differences of the alkane enantiomers. Modified cyclodextrins have proven to be exceptionally well-suited for this task.[1]
Cyclodextrins are cyclic oligosaccharides that possess a chiral, bucket-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. This unique geometry allows them to form temporary inclusion complexes with guest molecules, including alkanes.[1] By modifying the hydroxyl groups on the cyclodextrin (B1172386) rim with various alkyl and acyl groups, the enantioselectivity of the stationary phase can be fine-tuned. The primary interaction mechanism involves the differential fit of the alkane enantiomers into the chiral cavity of the cyclodextrin, leading to different retention times and, consequently, separation.[1]
Performance Comparison of Key Chiral Stationary Phases
The following tables summarize the performance of commercially available, modified cyclodextrin-based GC columns for the enantioseparation of common chiral alkanes. The key performance indicators are Resolution (Rs), which quantifies the degree of separation between two peaks, and Selectivity (α), which is the ratio of the retention factors of the two enantiomers. A baseline separation is generally considered to be achieved when Rs is greater than or equal to 1.5.[1]
Table 1: Performance Data for Enantioseparation of C7 Chiral Alkanes
| Analyte | Chiral Stationary Phase | Resolution (Rs) | Selectivity (α) |
| 3-Methylhexane | Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin | Data not available | 1.03 |
| 2,3-Dimethylpentane (B165511) | Mixed binary phase of Chirasil-Dex and heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin | Baseline separation | Data not available |
Table 2: Performance Data for Enantioseparation of C8 Chiral Alkanes
| Analyte | Chiral Stationary Phase | Resolution (Rs) | Selectivity (α) |
| 3-Methylheptane | Lipodex G (Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin) | Data not available | 1.04 |
| 3,4-Dimethylhexane | Lipodex G (Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin) | Data not available | 1.03 |
| 2,4-Dimethylhexane | Lipodex G (Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin) | Data not available | 1.02 |
| 2,3-Dimethylhexane | Lipodex G (Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin) | Data not available | 1.02 |
| 3,4-Dimethylhexane | Chirasil-Dex | Baseline separation | Data not available |
Note: Quantitative Rs values for all combinations are not always available in the cited literature. A successful separation was reported in these cases.
Experimental Protocols
Detailed experimental conditions are critical for reproducing and optimizing enantioseparations. The following protocols are representative of the methods used for the GC-based separation of chiral alkanes on modified cyclodextrin phases.
General GC Method Parameters:
-
Injection : Split injection is typically used to handle neat or highly concentrated alkane samples.
-
Carrier Gas : Hydrogen or Helium are the most common carrier gases, with hydrogen often providing better efficiency at higher linear velocities.[1]
-
Temperature Program : A slow temperature ramp is crucial for achieving good resolution. The initial oven temperature should be low enough to allow for sufficient interaction with the stationary phase.[1]
-
Detector : A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons.[1]
Protocol 1: Enantioseparation of 2,3-Dimethylpentane[2]
-
Column : Fused-silica capillary column coated with a mixed binary phase of Chirasil-Dex and heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin.[1]
-
Dimensions : 25 m, 40 m, and 50 m x 0.25 mm i.d. columns can be combined for enhanced resolution.[1]
-
Oven Temperature : Isothermal at 40-45°C.[1]
-
Carrier Gas : Dihydrogen at 1.8 bar.[1]
-
Injector Temperature : 250°C.
-
Detector Temperature : 250°C.
-
Injection Volume : 1 µL.
-
Split Ratio : 100:1.
-
Sample Preparation : Prepare a 1% (v/v) solution of racemic 2,3-dimethylpentane in pentane.
Protocol 2: Enantioseparation of 3,4-Dimethylhexane[3]
-
Column : Fused-silica capillary column (50 m or 25 m x 0.25 mm i.d.) coated with Chirasil-Dex (0.25 µm film thickness).[2]
-
Oven Temperature : 30°C.[2]
-
Carrier Gas : Dihydrogen at 30 kPa.[2]
Protocol 3: General Screening Method for Chiral Alkanes[1]
-
Column : Rt-βDEXsm (30m, 0.32mm ID, 0.25µm film thickness).[1]
-
Oven Temperature Program : 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min).[1]
-
Carrier Gas : Hydrogen at a linear velocity of 80 cm/sec (set at 40°C).[1]
-
Detector : FID set at 220°C.[1]
Supercritical Fluid Chromatography (SFC): A Promising Alternative
SFC is another powerful technique for chiral separations, particularly for nonpolar compounds like alkanes.[1] SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to HPLC.[1] While specific performance data for alkane enantioseparation using SFC is less abundant in the literature compared to GC, the principles of chiral recognition on polysaccharide and cyclodextrin-based CSPs are similar.[1]
Typical SFC Experimental Conditions:
-
Mobile Phase : Carbon dioxide with a polar organic modifier such as methanol (B129727) or ethanol.[1]
-
Temperature and Pressure : These parameters are critical for controlling the solvating power of the supercritical fluid mobile phase.
Experimental Workflow
The selection of an appropriate chiral stationary phase and analytical technique is a critical step in developing a successful enantioseparation method for alkanes. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for developing a chiral alkane enantioseparation method.
References
Safety Operating Guide
Proper Disposal of 3-Ethyl-2-methyloctane: A Guide for Laboratory Professionals
The proper disposal of 3-Ethyl-2-methyloctane, a flammable hydrocarbon, is critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
Key Physical and Chemical Properties
While a comprehensive, experimentally verified dataset for this compound is limited, the following table summarizes its basic properties.
| Property | Value |
| Chemical Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| CAS Number | 62016-16-4[1] |
| Appearance | Likely a colorless liquid |
| Flammability | Assumed to be a flammable liquid |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a flame-retardant lab coat.
-
Ignition Sources: Ensure the absence of open flames, hot plates, and other potential ignition sources in the vicinity.[2]
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[3]
-
Waste Container: Collect the waste in a designated, properly labeled, and sealable container. The container must be compatible with flammable hydrocarbons, such as a glass bottle or a suitable plastic or metal container.[4]
-
Container Filling: Do not fill the waste container to more than 75-80% of its capacity to allow for vapor expansion.[3][5]
Waste Container Labeling
Accurate labeling is a critical regulatory requirement.
-
Hazard Identification: Clearly label the container with "Hazardous Waste" and "Flammable Liquid".[4]
-
Chemical Identification: List the full chemical name, "this compound," and its approximate concentration or volume. If it is part of a mixture, list all constituents and their estimated percentages.
Temporary Storage
Store the sealed waste container in a designated satellite accumulation area that meets the following criteria:
-
Location: A well-ventilated, cool, and dry location away from direct sunlight and heat sources.[2]
-
Segregation: Store flammable liquid waste separately from incompatible materials like oxidizers.[6]
-
Containment: It is advisable to use secondary containment, such as a tray or bin, to capture any potential leaks.
Final Disposal
-
Institutional Procedures: Follow your institution’s specific procedures for requesting a hazardous waste pickup.
-
Regulatory Compliance: Ensure all required hazardous waste manifests or tags are completed accurately as per your institution's and local regulations.
Important Note: Never dispose of this compound by pouring it down the drain or discarding it with regular trash. This can lead to environmental contamination and pose a significant fire or explosion hazard.[4]
Disposal Workflow
Caption: Logical steps for the proper disposal of this compound.
References
- 1. octane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3-Ethyl-2-methyloctane
Essential Safety and Handling Guide for 3-Ethyl-2-methyloctane
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for managing flammable liquid hydrocarbons and data extrapolated from safety data sheets (SDS) of structurally similar compounds, such as 3-ethyloctane (B44116) and 3-methyloctane, in the absence of a specific SDS for this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for a thorough risk assessment prior to handling.
| Property | Value |
| Molecular Formula | C₁₁H₂₄[1] |
| Molecular Weight | 156.31 g/mol [1] |
| Appearance | Liquid (presumed) |
| Boiling Point | Data not available |
| Flash Point | Data not available (expected to be flammable) |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory Protection | In case of insufficient ventilation, wear a self-contained breathing apparatus. | NIOSH (US) or CEN (EU) approved respiratory protection. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and ensure a safe laboratory environment.
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[2][3]
-
Wear suitable protective clothing, gloves, and eye/face protection.[2][3]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[2][3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
-
Ground and bond the container and receiving equipment.[3][4]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Procedure |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][4] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[4][5] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. Wear self-contained breathing apparatus for firefighting if necessary.[3][6] |
| Spill or Leak | Avoid breathing mist, gas, or vapors. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Prevent further leakage or spillage if safe to do so. Collect spillage with suitable absorbent material and dispose of in a sealed container.[2][3][6] |
Disposal Plan
Proper disposal of this compound is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Waste Container: Collect waste in a designated, properly labeled, and sealable container made of a material compatible with flammable hydrocarbons.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals like oxidizers.[7]
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, cool, and dry satellite accumulation area, away from direct sunlight and heat sources.[7]
Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Complete all required hazardous waste manifests or tags according to your institution's and local regulations.
-
Crucially, never pour this compound down the drain or discard it with regular trash. [7]
Workflow for Safe Handling and Disposal of this compound
The following diagram outlines the critical steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-METHYLOCTANE - Safety Data Sheet [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
